Methyl 1-benzylazetidine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-benzylazetidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)11-7-8-13(11)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFFWKWHYDAMKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402709 | |
| Record name | Methyl 1-benzylazetidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18085-37-5 | |
| Record name | 1-Benzyl-2-(methoxycarbonyl)azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18085-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-benzylazetidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1-benzylazetidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 1-benzylazetidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-benzylazetidine-2-carboxylate is a heterocyclic compound featuring a four-membered azetidine ring.[1] This structure is of interest in medicinal chemistry as the azetidine ring is a component of various bioactive molecules.[2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, with a focus on providing practical information for research and development.
Compound Identification and Properties
The primary identifier for this compound is CAS number 18085-37-5 . However, it is important to note that several other CAS numbers exist for closely related isomers and derivatives.
| Identifier | Description |
| CAS Number | 18085-37-5 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| Appearance | Yellow liquid |
| Purity | ≥ 95% (HPLC) |
| Storage Conditions | 0-8°C |
Physicochemical Properties (Predicted)
| Property | Value |
| Boiling Point | 272.8±33.0 °C |
| Density | 1.153±0.06 g/cm³ |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the esterification of azetidine-2-carboxylic acid followed by the N-benzylation of the resulting ester.
Experimental Protocol
Step 1: Esterification of Azetidine-2-carboxylic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend Azetidine-2-carboxylic acid in methanol.
-
Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as sulfuric acid, to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the mixture to room temperature and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product, methyl azetidine-2-carboxylate, with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 2: N-benzylation of Methyl azetidine-2-carboxylate
-
Reaction Setup: Dissolve the methyl azetidine-2-carboxylate obtained from Step 1 in a suitable aprotic solvent (e.g., acetonitrile) in a round-bottom flask.
-
Base: Add a base, such as potassium carbonate or sodium hydride, to the mixture.
-
Alkylation: Add benzyl bromide dropwise to the reaction mixture at room temperature.
-
Reaction Time: Stir the reaction mixture at room temperature or gentle heat for several hours to overnight until the reaction is complete (monitor by TLC).[1]
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, this compound, can be purified by column chromatography.
Potential Biological Activity and Mechanism of Action
While there is limited specific biological data available for this compound, the biological activity of its parent compound, Azetidine-2-carboxylic acid , is well-documented. Azetidine-2-carboxylic acid is a non-proteinogenic amino acid that acts as a proline analog.[3][4]
This structural mimicry allows it to be mistakenly incorporated into proteins in place of proline, which can lead to significant biological consequences.[4][5] The misincorporation of azetidine-2-carboxylic acid can disrupt protein structure and function, leading to toxic and teratogenic effects.[3][4] It is also known to be an inhibitor of collagen synthesis.[6]
The benzyl and methyl ester groups in this compound would likely alter its pharmacokinetic properties compared to the parent acid, potentially influencing its uptake and distribution. It is plausible that this derivative could act as a prodrug, being hydrolyzed in vivo to release the active Azetidine-2-carboxylic acid.
Conclusion
This compound is a readily synthesizable derivative of the biologically active compound, Azetidine-2-carboxylic acid. While direct biological data for the title compound is scarce in publicly available literature, its structural relationship to a known proline analog suggests potential for biological activity, possibly as a prodrug. Further research is warranted to elucidate the specific pharmacological profile of this compound and its potential applications in drug discovery and development. The synthetic protocols and foundational biological context provided in this guide serve as a starting point for such investigations.
References
- 1. Buy this compound (EVT-1174338) | 117396-78-8 [evitachem.com]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. L -氮杂环丁烷-2-羧酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to Methyl 1-benzylazetidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 1-benzylazetidine-2-carboxylate, a key intermediate in pharmaceutical synthesis. It covers its chemical properties, detailed experimental protocols for its synthesis, and its applications in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Chemical Properties
This compound is a versatile compound featuring a unique azetidine ring structure, which enhances its reactivity and makes it a valuable building block in the synthesis of various bioactive molecules.[1] Its structure consists of a four-membered azetidine ring with a carboxylate ester functional group and a benzyl substituent.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | References |
| Molecular Weight | 205.25 g/mol | [2][3][4] |
| Molecular Formula | C₁₂H₁₅NO₂ | [1][2][3] |
| CAS Number | 18085-37-5, 117396-78-8 | [1][2][4] |
| Appearance | Yellow liquid | [1][4] |
| Boiling Point | 273 °C | [4][5] |
| Density | 1.153 g/cm³ | [4][5] |
| Flash Point | 101 °C | [4][5] |
| pKa | 6.42 ± 0.40 (Predicted) | [4] |
| XLogP3-AA | 1.8 | [3] |
| SMILES | COC(=O)C1CCN1CC2=CC=CC=C2 | [2][6] |
| InChI Key | CTFFWKWHYDAMKP-UHFFFAOYSA-N | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various routes. A common and effective method involves a two-step process: the esterification of azetidine-2-carboxylic acid, followed by the N-benzylation of the resulting ester.
Synthesis Workflow
The following diagram illustrates the general synthetic workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound (EVT-1174338) | 117396-78-8 [evitachem.com]
- 3. This compound | C12H15NO2 | CID 4385248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 18085-37-5 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. PubChemLite - this compound (C12H15NO2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to Methyl 1-benzylazetidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-benzylazetidine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid four-membered azetidine core, substituted with a benzyl group at the nitrogen and a methyl ester at the 2-position, provides a unique structural scaffold for the synthesis of novel therapeutic agents. This document provides a comprehensive overview of its chemical structure, properties, synthesis, and spectral characterization. Detailed experimental protocols for its synthesis and characterization are provided, along with a summary of its applications in drug discovery.
Chemical Structure and Properties
This compound possesses a distinct molecular architecture centered around a strained azetidine ring. The benzyl group attached to the nitrogen atom enhances its lipophilicity, a key factor in its biological activity, while the methyl ester at the 2-position offers a site for further chemical modification.
Molecular Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO₂ | [1] |
| Molecular Weight | 205.25 g/mol | [1] |
| CAS Number | 117396-78-8, 18085-37-5 | [1] |
| Appearance | Yellow liquid | |
| Boiling Point | ~273 °C (Predicted) | |
| Density | ~1.153 g/cm³ (Predicted) | |
| Solubility | Soluble in common organic solvents (e.g., chloroform, methanol, ethyl acetate). Low solubility in water. | [1] |
| SMILES | COC(=O)C1CCN1CC2=CC=CC=C2 | [1] |
| InChI | InChI=1S/C12H15NO2/c1-15-12(14)11-7-8-13(11)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following tables summarize the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following are predicted chemical shifts based on the structure. Experimental values may vary depending on the solvent and instrument.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 4.00 - 4.20 | Triplet | 1H | H-2 (azetidine ring) |
| ~ 3.70 | Singlet | 3H | Methyl ester protons (-OCH₃) |
| ~ 3.50 - 3.70 | Multiplet | 2H | Benzyl protons (-CH₂Ph) |
| ~ 3.20 - 3.40 | Multiplet | 2H | H-4 (azetidine ring) |
| ~ 2.20 - 2.40 | Multiplet | 2H | H-3 (azetidine ring) |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 172.0 | Carbonyl carbon (C=O) |
| ~ 138.0 | Quaternary aromatic carbon |
| ~ 128.0 - 129.0 | Aromatic carbons (CH) |
| ~ 60.0 | Benzyl carbon (-CH₂Ph) |
| ~ 58.0 | C-2 (azetidine ring) |
| ~ 52.0 | Methyl ester carbon (-OCH₃) |
| ~ 50.0 | C-4 (azetidine ring) |
| ~ 25.0 | C-3 (azetidine ring) |
Mass Spectrometry (MS)
High-resolution mass spectrometry is used to confirm the molecular formula. The predicted m/z values for various adducts are listed below.
Table 4: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 206.1176 |
| [M+Na]⁺ | 228.0995 |
| [M+K]⁺ | 244.0734 |
| [M+NH₄]⁺ | 223.1441 |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Table 5: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3050 - 3020 | Aromatic C-H stretch |
| 2980 - 2850 | Aliphatic C-H stretch |
| ~ 1740 | C=O stretch (ester) |
| 1600, 1495, 1450 | C=C stretch (aromatic ring) |
| ~ 1170 | C-O stretch (ester) |
Experimental Protocols
The following sections detail the experimental procedures for the synthesis and purification of this compound.
Synthesis of this compound
The synthesis is typically a two-step process involving the esterification of azetidine-2-carboxylic acid followed by N-benzylation.
Step 1: Esterification of Azetidine-2-carboxylic Acid
-
Reaction Setup: To a solution of azetidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Reaction: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 10 volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl azetidine-2-carboxylate.
Step 2: N-Benzylation of Methyl azetidine-2-carboxylate
-
Reaction Setup: Dissolve the crude methyl azetidine-2-carboxylate (1.0 eq) in anhydrous acetonitrile (10 volumes). Add potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq).
-
Reaction: Stir the reaction mixture at reflux for 8-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification
Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) as the eluent. Combine the fractions containing the pure product and concentrate under reduced pressure to afford the final product as a yellow oil.
Applications in Drug Development
This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The strained azetidine ring can influence the conformational rigidity and binding affinity of a molecule to its biological target.
Key Application Areas:
-
Scaffold for Novel Therapeutics: The azetidine-2-carboxylate core is a proline bioisostere and can be incorporated into peptidomimetics and other small molecules targeting proteases, kinases, and other enzymes.
-
Intermediate for Neurological Drugs: Derivatives of 1-benzylazetidine-2-carboxylic acid have been explored for their potential in treating neurological disorders.[2]
-
Probing Biological Systems: This compound and its derivatives can be used as chemical probes to study the structure and function of biological targets.
Conclusion
This compound is a versatile synthetic intermediate with significant potential in drug discovery and development. This guide has provided a detailed overview of its chemical properties, a predictive analysis of its spectral data, and comprehensive experimental protocols for its synthesis and purification. The unique structural features of this compound make it an attractive scaffold for the design of novel bioactive molecules. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.
References
Methyl 1-benzylazetidine-2-carboxylate: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and applications of Methyl 1-benzylazetidine-2-carboxylate. This compound is a significant building block in medicinal chemistry, valued for its unique four-membered azetidine ring structure which imparts desirable characteristics to novel therapeutic agents.
Core Physicochemical Properties
This compound is a yellow liquid at room temperature.[1] Its structural features, including the benzyl group and the carboxylate ester, contribute to its moderate lipophilicity and weak basicity.[2] A comprehensive summary of its physicochemical properties is presented below. It is important to note that while some experimental data is available, many properties are based on computational predictions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₁₂H₁₅NO₂ | [1][2][3] |
| Molecular Weight | 205.25 g/mol | [2][3] |
| CAS Number | 18085-37-5, 117396-78-8 (racemate); 205443-23-8 ((R)-enantiomer) | [1][2][4] |
| Appearance | Yellow liquid | [1] |
| Boiling Point | 273 °C; 272.8±33.0 °C (Predicted); 305–315 °C (Estimated) | [2][4][5] |
| Density | 1.153±0.06 g/cm³ (Predicted) | [4][5] |
| Solubility | Low water solubility (<1 g/L); Moderately soluble in organic solvents (e.g., chloroform, ethanol) | [2] |
| pKa | 6.42±0.40 (Predicted); 7.5–8.5 (Estimated for protonated azetidine nitrogen) | [2][5] |
| LogP | 1.8–2.2 (Predicted) | [2] |
| Flash Point | 101 °C | [5] |
| Vapor Pressure | 0.00596 mmHg at 25°C | [5] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from azetidine-2-carboxylic acid.[2] This method involves an initial esterification followed by N-benzylation.
Experimental Protocol: Two-Step Synthesis
-
Step 1: Esterification of Azetidine-2-carboxylic Acid
-
Reactants: Azetidine-2-carboxylic acid, Methanol (as both solvent and reactant), and a strong acid catalyst (e.g., concentrated Sulfuric Acid).
-
Procedure:
-
Suspend Azetidine-2-carboxylic acid in an excess of methanol.
-
Cool the mixture in an ice bath and slowly add the acid catalyst.
-
Allow the mixture to warm to room temperature and then heat to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (usually several hours to overnight).[2]
-
Upon completion, cool the reaction mixture and neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product, methyl azetidine-2-carboxylate, with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester, which can be used in the next step without further purification.
-
-
-
Step 2: N-Benzylation
-
Reactants: Methyl azetidine-2-carboxylate, Benzyl bromide, and a non-nucleophilic base (e.g., Potassium Carbonate or Sodium Hydride) in an aprotic polar solvent (e.g., Acetonitrile or DMF).
-
Procedure:
-
Dissolve the crude methyl azetidine-2-carboxylate from Step 1 in the chosen solvent.
-
Add the base to the solution.
-
Add benzyl bromide dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture and maintain it under reflux until TLC analysis indicates the completion of the reaction.[2]
-
Cool the mixture to room temperature and filter off the base.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude this compound using column chromatography on silica gel to obtain the final product.
-
-
References
Spectroscopic data for methyl 1-benzylazetidine-2-carboxylate (NMR, IR, MS)
An In-depth Technical Guide on the Spectroscopic Data for Methyl 1-benzylazetidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a key intermediate in pharmaceutical synthesis. The information presented herein is essential for the structural elucidation, characterization, and quality control of this compound. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by experimental protocols and data visualization to facilitate understanding and application in a research and development setting.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.35-7.17 | m | 5H | Ar-H |
| 3.84-3.70 | m | 2H | CH₂ Ph |
| 3.62 | s | 3H | OCH₃ |
| 3.58 | d, J=12.5 Hz | 1H | COCH |
| 3.35-3.27 | m | 1H | NCH₂ a |
| 2.98-2.88 | m | 1H | NCH₂ b |
| 2.36 | dt, J=8.7, 17.6 Hz | 1H | CHCH₂ a |
| 2.25-2.13 | m | 1H | CHCH₂ b |
Table 2: ¹³C NMR Spectroscopic Data (75 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 173.10 | C =O |
| 137.08 | Ar-C (quaternary) |
| 129.17 | Ar-C H |
| 128.36 | Ar-C H |
| 127.32 | Ar-C H |
| 64.40 | C OCH₃ |
| 62.45 | C H₂Ph |
| 51.83 | OC H₃ |
| 50.85 | NC H₂ |
| 21.72 | CHC H₂ |
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data (Neat)
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 2953 | C-H stretch (aliphatic) |
| 2837 | C-H stretch (aliphatic) |
| 1737 | C=O stretch (ester) |
| 1442 | C-H bend (aliphatic) |
| 1201 | C-O stretch (ester) |
| 1172 | C-N stretch |
Mass Spectrometry (MS)
Table 4: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 206.1175 | 206.1198 |
Experimental Protocols
The data presented in this guide were obtained using standard analytical techniques. While the specific instrument models and parameters from the original data source are not fully detailed, the following represents typical experimental protocols for the characterization of this type of small organic molecule.
Synthesis and Purification
This compound can be synthesized via the reaction of methyl 2,4-dibromobutyrate with benzylamine in the presence of a base like triethylamine in a suitable solvent such as methanol. The reaction mixture is typically stirred at room temperature or heated to facilitate the reaction. Upon completion, the crude product is worked up by extraction and purified by column chromatography on silica gel using a solvent system such as ethyl acetate/hexane to yield the final product as an oil.[1]
NMR Spectroscopy
NMR spectra are recorded on a 300 MHz (for ¹H) or 75 MHz (for ¹³C) spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. For ¹H NMR, data is acquired over a spectral width of approximately 0-10 ppm. For ¹³C NMR, a proton-decoupled spectrum is obtained over a range of 0-200 ppm.
Infrared Spectroscopy
The IR spectrum is typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. A neat sample is analyzed by placing a thin film of the oil between two sodium chloride (NaCl) plates. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer. The data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization.
References
An In-depth Technical Guide on Methyl 1-(4-methylphenyl)azetidine-3-carboxylate
IUPAC Name: Methyl 1-(p-tolyl)azetidine-3-carboxylate
Molecular Formula: C₁₂H₁₅NO₂
This technical guide provides a comprehensive overview of the azetidine derivative, Methyl 1-(4-methylphenyl)azetidine-3-carboxylate. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide leverages information from closely related N-aryl azetidine-3-carboxylate derivatives to present plausible synthetic methodologies, potential biological activities, and relevant signaling pathways. This information is intended for researchers, scientists, and drug development professionals.
Synthetic Protocols
The synthesis of Methyl 1-(4-methylphenyl)azetidine-3-carboxylate can be conceptually approached through a two-step process: the synthesis of the azetidine-3-carboxylic acid methyl ester core, followed by N-arylation.
Synthesis of Methyl azetidine-3-carboxylate
A common route to azetidine-3-carboxylic acid derivatives involves the cyclization of a suitable precursor. For instance, the synthesis can start from commercially available precursors that undergo intramolecular cyclization to form the azetidine ring. The esterification to the methyl ester can be achieved using standard methods.
N-Arylation of Methyl azetidine-3-carboxylate
The introduction of the p-tolyl group onto the nitrogen atom of the azetidine ring can be accomplished via N-arylation reactions. A plausible method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide.
Experimental Protocol (Adapted from general N-arylation procedures for aziridines and azetidines):
-
Materials: Methyl azetidine-3-carboxylate hydrochloride, 4-bromotoluene (or 4-iodotoluene), Palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP or Xantphos), a base (e.g., sodium tert-butoxide or cesium carbonate), and an anhydrous aprotic solvent (e.g., toluene or dioxane).
-
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl azetidine-3-carboxylate hydrochloride, 4-bromotoluene, the palladium catalyst, and the phosphine ligand.
-
Add the base and the anhydrous solvent.
-
Heat the reaction mixture at a specified temperature (typically between 80-120 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 1-(4-methylphenyl)azetidine-3-carboxylate.
-
Below is a generalized workflow for the synthesis.
Potential Biological Activities and Quantitative Data
The following table summarizes hypothetical quantitative data based on activities reported for structurally related N-aryl azetidine derivatives to provide a comparative context.
| Compound Class | Target | Activity (IC₅₀/EC₅₀) | Reference Compound |
| N-Aryl Azetidine Derivatives | Acetylcholinesterase (AChE) | 1 - 10 µM | Rivastigmine[2] |
| N-Aryl Azetidine Derivatives | Butyrylcholinesterase (BChE) | 5 - 20 µM | Donepezil |
| N-Aryl Azetidine Derivatives | Monoamine Oxidase B (MAO-B) | 0.5 - 5 µM | Selegiline |
Note: The data presented in this table is illustrative and based on activities of analogous compounds. Experimental validation for Methyl 1-(4-methylphenyl)azetidine-3-carboxylate is required.
Potential Signaling Pathway: Acetylcholinesterase Inhibition
Based on the reported activity of similar N-aryl azetidine derivatives, a potential mechanism of action for Methyl 1-(4-methylphenyl)azetidine-3-carboxylate could be the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which can be a therapeutic strategy for conditions like Alzheimer's disease.
The diagram below illustrates the proposed inhibitory action on the cholinergic signaling pathway.
References
Synthesis of methyl 1-benzylazetidine-2-carboxylate from azetidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic routes for preparing methyl 1-benzylazetidine-2-carboxylate from azetidine-2-carboxylic acid. This valuable intermediate is a key building block in medicinal chemistry, offering a unique four-membered azetidine ring structure that is integral to the development of novel therapeutics.[1][2] This document details two primary synthetic pathways, providing in-depth experimental protocols, quantitative data, and logical diagrams to facilitate its synthesis in a laboratory setting.
Introduction
This compound, with the molecular formula C₁₂H₁₅NO₂, is a versatile synthetic intermediate.[1][3][4][5][6] The presence of the benzyl group enhances lipophilicity, which can be crucial for biological activity, while the methyl ester provides a site for further chemical modification.[3] This guide outlines two effective methods for its preparation: the N-benzylation of azetidine-2-carboxylic acid followed by esterification, and the esterification of azetidine-2-carboxylic acid followed by N-benzylation.
Synthetic Pathways
The synthesis of this compound can be strategically approached in two ways, each with its own considerations regarding starting materials and reaction conditions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy this compound (EVT-1174338) | 117396-78-8 [evitachem.com]
- 4. PubChemLite - this compound (C12H15NO2) [pubchemlite.lcsb.uni.lu]
- 5. This compound | C12H15NO2 | CID 4385248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
Unlocking the Potential of a Versatile Scaffold: A Technical Guide to the Biological Activity of Methyl 1-benzylazetidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-benzylazetidine-2-carboxylate is a heterocyclic compound featuring a strained four-membered azetidine ring. While primarily recognized as a versatile synthetic intermediate in medicinal chemistry, its structural motifs—the azetidine-2-carboxylic acid core and the N-benzyl group—are present in a variety of biologically active molecules.[1][2] This technical guide provides a comprehensive overview of the known and potential biological activities of this compound by examining the pharmacological context of its structural analogs. This document details its synthesis, explores the biological significance of its core components, and presents potential avenues for its application in drug discovery.
Introduction
The azetidine ring is a compelling scaffold in medicinal chemistry, offering a unique three-dimensional structure that can impart conformational rigidity to molecules.[3][4] This feature is highly desirable in the design of specific and potent therapeutic agents. This compound, with its characteristic N-benzyl substitution, serves as a key building block for more complex pharmaceutical compounds.[2] While direct pharmacological data on this specific ester is limited, an analysis of its parent acid, azetidine-2-carboxylic acid, and other N-benzyl azetidine derivatives reveals a rich potential for biological activity, ranging from antimicrobial to enzyme inhibition.[5][6] This guide will synthesize the available information to provide a thorough understanding of the compound's potential role in drug development.
Synthesis and Chemical Properties
This compound is typically synthesized in a two-step process starting from azetidine-2-carboxylic acid. The synthesis involves an initial esterification of the carboxylic acid with methanol, followed by N-benzylation.[1]
Experimental Protocol: Synthesis of this compound
Step 1: Esterification of Azetidine-2-carboxylic Acid
-
Azetidine-2-carboxylic acid is dissolved in methanol.
-
An acid catalyst, such as sulfuric acid, is added to the solution.
-
The reaction mixture is heated under reflux for several hours to drive the esterification to completion.
-
The solvent is removed under reduced pressure, and the resulting crude methyl azetidine-2-carboxylate is purified, typically by distillation or chromatography.
Step 2: N-benzylation of Methyl azetidine-2-carboxylate
-
Methyl azetidine-2-carboxylate is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or acetonitrile.
-
A base, such as sodium hydride or potassium carbonate, is added to the solution to deprotonate the azetidine nitrogen.
-
Benzyl bromide is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or gentle heating until completion, monitored by thin-layer chromatography (TLC).
-
The reaction is quenched, and the product, this compound, is extracted and purified by column chromatography.[1]
References
- 1. Buy this compound (EVT-1174338) | 117396-78-8 [evitachem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
The Occurrence and Analysis of Azetidine-2-Carboxylic Acid in Natural Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid, a four-membered ring analogue of proline.[1] First discovered in 1955 in the leaves of lily of the valley (Convallaria majalis), this compound has since been identified in a variety of other plant species, including those from the family Fabaceae and in common beets (Beta vulgaris).[1][2] Its structural similarity to proline allows it to be mistakenly incorporated into proteins during synthesis, leading to altered protein structure and function. This mimetic activity is the basis for its toxicity and has made AZE a subject of interest in toxicology, drug development, and as a tool for studying proteotoxic stress. This technical guide provides an in-depth overview of the discovery, natural sources, biosynthesis, and analytical methodologies for azetidine-2-carboxylic acid.
Natural Occurrence and Quantitative Data
Azetidine-2-carboxylic acid has been identified in a range of plant species. The quantitative levels of AZE can vary significantly between species and even within different tissues of the same plant. Below is a summary of reported concentrations in various natural sources.
| Natural Source | Plant Part | Concentration of Azetidine-2-carboxylic Acid | Reference(s) |
| Polygonatum sibiricum | Rhizomes | 5.39 ± 1.67 mg/g | |
| Polygonatum odoratum | Rhizomes | 9.23 ± 3.67 mg/g | |
| Beta vulgaris (Garden Beets) | 0.49 - 2.45 mg per cup (estimated) | ||
| Convallaria majalis (Lily of the Valley) | Leaves & Rhizomes | Presence confirmed, but specific quantitative data is not readily available in recent literature. It was the first plant from which AZE was isolated. | [2] |
Biosynthesis of Azetidine-2-Carboxylic Acid
The biosynthesis of azetidine-2-carboxylic acid in bacteria involves the intramolecular cyclization of S-adenosylmethionine (SAM). This reaction is catalyzed by the enzyme AZE synthase, which facilitates the formation of the strained four-membered azetidine ring and the co-product 5'-methylthioadenosine (MTA).
Caption: Biosynthesis of Azetidine-2-Carboxylic Acid from SAM.
Mechanism of Toxicity: A Signaling Pathway
The primary mechanism of azetidine-2-carboxylic acid's toxicity stems from its misincorporation into peptides in place of proline. This event, mediated by prolyl-tRNA synthetase, leads to the synthesis of aberrant proteins with altered conformations. The accumulation of these misfolded proteins in the endoplasmic reticulum (ER) triggers a cellular stress pathway known as the Unfolded Protein Response (UPR).
Caption: Signaling Pathway of Azetidine-2-Carboxylic Acid Toxicity.
Experimental Protocols
General Extraction and Purification of Azetidine-2-Carboxylic Acid from Plant Material
This protocol provides a general framework for the extraction and partial purification of AZE from plant tissues. Optimization may be required depending on the specific plant matrix.
Materials:
-
Fresh or frozen plant material (leaves, rhizomes, etc.)
-
Liquid nitrogen
-
Mortar and pestle
-
70% Ethanol (HPLC grade)
-
Centrifuge and centrifuge tubes
-
Syringe filters (0.22 µm)
-
Rotary evaporator (optional)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or ion-exchange, optional)
Procedure:
-
Sample Homogenization:
-
Freeze fresh plant material in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
-
Extraction:
-
Transfer the powdered plant material to a centrifuge tube.
-
Add 70% ethanol at a ratio of 10:1 (v/w) to the plant powder (e.g., 10 mL of 70% ethanol for 1 g of plant powder).
-
Vortex the mixture thoroughly for 1-2 minutes.
-
Sonication in an ultrasonic bath for 15-20 minutes can improve extraction efficiency.
-
-
Centrifugation and Filtration:
-
Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant into a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Concentration and Purification (Optional):
-
The filtered extract can be concentrated using a rotary evaporator if higher concentrations are needed.
-
For further purification, the extract can be passed through an appropriate SPE cartridge. The choice of cartridge (e.g., reversed-phase C18 to remove non-polar compounds or ion-exchange to specifically bind amino acids) will depend on the complexity of the plant matrix and the desired purity of the final sample.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of AZE in purified plant extracts. The following is based on a reported method for Convallaria majalis.[3]
Instrumentation:
-
HPLC system with a fluorescence detector
Chromatographic Conditions:
-
Column: Cation exchange resin column (30 cm x 0.4 cm i.d.)[3]
-
Mobile Phase:
-
Flow Rate: 0.4 mL/min[3]
-
Elution: Gradient elution (specific gradient profile should be optimized)[3]
-
Column Temperature: 65°C[3]
-
Detection: Fluorescence detection with post-column derivatization.
Post-Column Derivatization:
-
A reagent such as o-phthalaldehyde (OPA) is typically used for the post-column derivatization of amino acids to render them fluorescent. The derivatization reagent is mixed with the column effluent in a reaction coil before it reaches the fluorescence detector.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method, involving derivatization, is suitable for the analysis of AZE in complex matrices like Polygonatum rhizomes.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Sample Preparation (Derivatization):
-
The dried extract is derivatized to increase its volatility for GC analysis. A common method is silylation.
-
Silylating Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common choice.
-
The sample is typically heated with the silylating agent in a sealed vial to ensure complete derivatization.
GC-MS Conditions:
-
The specific GC column (e.g., a non-polar or medium-polarity column like a DB-5ms) and temperature program will need to be optimized for the separation of the derivatized AZE from other components in the sample.
-
The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for sensitive quantification.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of azetidine-2-carboxylic acid from a plant source.
Caption: General Workflow for AZE Analysis from Plant Sources.
Conclusion
Azetidine-2-carboxylic acid is a naturally occurring non-proteinogenic amino acid with significant biological effects due to its ability to mimic proline. Its presence in various plants, including some in the human food chain, necessitates reliable methods for its extraction, identification, and quantification. The protocols and pathways detailed in this guide provide a comprehensive resource for researchers and professionals in the fields of natural product chemistry, toxicology, and drug development who are interested in studying this intriguing molecule. Further research is warranted to fully elucidate the distribution of AZE in the plant kingdom and to understand its long-term health implications.
References
An In-depth Technical Guide to Azetidine-Containing Natural Products for Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine-containing natural products represent a unique and structurally diverse class of bioactive compounds that have garnered significant interest in the fields of chemical synthesis, biosynthesis, and drug discovery. The presence of the strained four-membered azetidine ring imparts distinct conformational constraints and physicochemical properties, often leading to potent and selective biological activities. This technical guide provides a comprehensive overview of the core aspects of prominent azetidine-containing natural products, including their biosynthesis, total synthesis, biological activities, and mechanisms of action, with a focus on providing practical information for researchers in the field.
Biosynthesis of Azetidine-Containing Natural Products
The biosynthesis of the azetidine ring is a fascinating enzymatic process. Two of the most well-studied biosynthetic pathways leading to azetidine-containing natural products are those of azetidine-2-carboxylic acid and the mugineic acid family of phytosiderophores.
Azetidine-2-carboxylic Acid Biosynthesis
Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid found in various plants, such as lily of the valley (Convallaria majalis).[1][2] It acts as a toxic mimic of proline, leading to the synthesis of dysfunctional proteins.[1][3][4][5] The biosynthesis of AZE is believed to proceed via the cyclization of a four-carbon amino acid precursor.
Experimental Protocol: Isolation of Azetidine-2-carboxylic Acid from Convallaria majalis
A general protocol for the isolation of AZE from plant material is as follows:
-
Extraction: Dried and powdered whole plants of Convallaria majalis (3.0 kg) are extracted with hot methanol (MeOH).[6]
-
Chromatography: The crude MeOH extract is then subjected to a series of chromatographic separations. This typically involves passing the extract through a porous-polymer polystyrene resin column (e.g., Diaion HP-20).[6]
-
Further Purification: The fractions containing AZE are further purified using cation exchange resin columns and high-performance liquid chromatography (HPLC) with post-column derivatization and fluorescence detection.[7] The retention time for AZE under specific HPLC conditions (cation exchange resin column, gradient elution with sodium citrate and sodium nitrate buffers) has been reported to be around 5.86 minutes.[7]
Mugineic Acid Family Biosynthesis
Mugineic acids are a family of phytosiderophores synthesized by graminaceous plants to chelate and acquire iron from the soil.[8][9][10][11] The biosynthesis of mugineic acids starts from the amino acid L-methionine.[12]
Key Enzymes in Mugineic Acid Biosynthesis:
-
Nicotianamine Synthase (NAS): Catalyzes the trimerization of S-adenosyl-L-methionine to form nicotianamine, a key intermediate with an azetidine ring.[8][13]
-
Nicotianamine Aminotransferase (NAAT): Transfers an amino group to nicotianamine.[12][13]
-
Deoxymugineic Acid Synthase (DMAS): Reduces the product of the NAAT reaction to form 2'-deoxymugineic acid.[12][13]
-
Mugineic-acid 3-dioxygenase (IDS2) and other dioxygenases: Catalyze the hydroxylation of deoxymugineic acid and its derivatives to produce the various members of the mugineic acid family.[9][13]
Experimental Protocol: In vitro Deoxymugineic Acid Synthase (DMAS) Assay
A representative protocol for assaying DMAS activity is as follows:
-
Enzyme Preparation: A crude enzyme extract is prepared from the roots of iron-deficient barley seedlings.
-
Reaction Mixture: The assay mixture contains the enzyme extract, the substrate (the 3''-keto intermediate from the NAAT reaction), and a reducing agent such as NADPH.
-
Incubation: The reaction is incubated at an optimal pH, which has been suggested to be between 8 and 9.[12]
-
Product Detection: The formation of 2'-deoxymugineic acid is monitored using techniques like HPLC.
Biosynthetic Pathway of Mugineic Acid
Caption: Biosynthetic pathway of mugineic acid family phytosiderophores.
Total Synthesis of Azetidine-Containing Natural Products
The total synthesis of complex azetidine-containing natural products like penaresidins and penazetidine A is a significant challenge that has been undertaken by several research groups. These syntheses often involve stereoselective formation of the highly substituted azetidine core.
Penaresidins
Penaresidins A and B are marine alkaloids isolated from the sponge Penares sp. that exhibit potent activation of actomyosin ATPase.[14]
General Synthetic Strategy:
A common strategy for the synthesis of the penaresidin core involves the construction of the azetidine ring via an intramolecular nucleophilic substitution.[15][16] The synthesis often starts from a chiral precursor, such as an amino acid, to establish the desired stereochemistry.[17]
Experimental Workflow for Penaresidin A Synthesis
Caption: A generalized workflow for the total synthesis of Penaresidin A.
Penazetidine A
Penazetidine A, isolated from the sponge Penares sollasi, is an inhibitor of protein kinase C (PKC).[18][19] Its total synthesis shares some strategic similarities with that of the penaresidins, focusing on the stereocontrolled construction of the azetidine ring.
Biological Activities and Quantitative Data
Azetidine-containing natural products exhibit a wide range of biological activities. A summary of the activities of some prominent examples is presented in the table below.
| Natural Product | Source | Biological Activity | Quantitative Data (IC50/EC50) | References |
| Azetidine-2-carboxylic acid | Convallaria majalis | Proline antagonist, toxic | - | [1][3][4][5] |
| Mugineic Acids | Graminaceous plants | Iron (III) chelator | - | [8][9][10][11] |
| Penaresidin A | Penares sp. | Actomyosin ATPase activator | - | [14] |
| Penaresidin B | Penares sp. | Cytotoxic, Antibacterial | - | [15] |
| Penazetidine A | Penares sollasi | Protein Kinase C inhibitor | - | [18][19] |
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which these natural products exert their effects is crucial for their development as pharmacological tools or therapeutic agents.
Azetidine-2-carboxylic Acid: Proline Antagonism and Unfolded Protein Response
Azetidine-2-carboxylic acid's toxicity stems from its misincorporation into proteins in place of proline.[1][3][4][5] This leads to protein misfolding and the induction of the unfolded protein response (UPR), a cellular stress response.[3][4] Supplementation with L-proline can rescue the growth inhibition caused by AZE.[3][4]
Signaling Pathway of Azetidine-2-carboxylic Acid Toxicity
Caption: Mechanism of AZE toxicity via proline antagonism and UPR induction.
Penaresidins: Activation of Actomyosin ATPase
Penaresidins activate actomyosin ATPase, a key enzyme complex involved in muscle contraction.[14] This activation is thought to occur through an allosteric mechanism.[20]
Experimental Protocol: Actomyosin ATPase Activity Assay
A common method to measure actomyosin ATPase activity is as follows:
-
Protein Preparation: Myosin and actin are purified from rabbit skeletal muscle.
-
Assay Conditions: The assay is typically performed in a buffer containing ATP, MgCl₂, and CaCl₂ at a controlled temperature and pH.[21]
-
Measurement of ATPase Activity: The rate of ATP hydrolysis is measured by quantifying the liberation of inorganic phosphate (Pi), often using a colorimetric method or by measuring the production of ADP using a coupled enzyme assay.[21][22][23]
-
Effect of Activator: The assay is performed in the presence and absence of the penaresidin to determine its effect on the ATPase rate.
Penazetidine A: Inhibition of Protein Kinase C
Penazetidine A is an inhibitor of protein kinase C (PKC), a family of enzymes that play crucial roles in various cellular signaling pathways.[18][19]
Experimental Protocol: Protein Kinase C (PKC) Inhibition Assay
A standard protocol for assessing PKC inhibition is:
-
Enzyme and Substrate: Purified PKC enzyme and a specific peptide substrate are used.
-
Reaction Mixture: The reaction is carried out in a buffer containing ATP (often radiolabeled with ³²P), lipids (phosphatidylserine and diacylglycerol) as cofactors, and the test compound (penazetidine A).[24][25][26][27]
-
Incubation and Termination: The reaction is allowed to proceed for a specific time at 30°C and then stopped.[27]
-
Quantification of Phosphorylation: The incorporation of the radiolabeled phosphate into the peptide substrate is quantified by separating the phosphorylated peptide from the unreacted ATP (e.g., using phosphocellulose paper) and measuring the radioactivity with a scintillation counter.[27] Alternatively, non-radioactive ELISA-based assays are also available.[25][26]
Signaling Pathway of Penazetidine A Action
Caption: Inhibition of Protein Kinase C signaling by Penazetidine A.
Conclusion
Azetidine-containing natural products continue to be a fertile ground for scientific exploration, offering unique challenges and opportunities in chemical synthesis and biological research. This guide has provided a foundational overview of the key technical aspects related to these fascinating molecules. For researchers, scientists, and drug development professionals, a deep understanding of their biosynthesis, synthesis, and mechanisms of action is paramount to unlocking their full potential as research tools and therapeutic leads. Further investigation into the detailed enzymatic mechanisms and the specific molecular interactions of these compounds will undoubtedly pave the way for novel applications in medicine and biotechnology.
References
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Experiments on the biosynthesis of azetidine-2-carboxylic acid in Convallaria majalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Steroidal Glycosides from Convallaria majalis Whole Plants and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural determination of mugineic acid, an iron(III)-chelating substance secreted from graminaceous plants for efficient iron uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mugineic-acid 3-dioxygenase - Wikipedia [en.wikipedia.org]
- 10. Mugineic Acid – Virtual Museum of Molecules and Minerals [virtual-museum.soils.wisc.edu]
- 11. Mugineic acid, active ingredient of wheat grass: an oral novel hexadentate iron chelator in iron overloaded diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deoxymugineic Acid Synthase: A Gene Important for Fe-Acquisition and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Alkaloid Synthesis: Penaresidin A (Subba Reddy), Allokainic Acid (Saicic), Sedacryptine (Rutjes), Lepistine (Yokoshima/Fukuyama), Septicine (Hanessian), Lyconadin C (Dai) [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. The structure and synthesis of penaresidin [ns1.almerja.com]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 19. researchgate.net [researchgate.net]
- 20. Effects of EMD57033, an activator of actomyosin ATPase activity, on the relaxation process of cell membrane-permeabilized carotid artery and taenia cecum from guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of Actomyosin ATPase Activity by Troponin-Tropomyosin without Blocking the Binding of Myosin to Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cytokinetics.com [cytokinetics.com]
- 23. med.upenn.edu [med.upenn.edu]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 26. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 27. benchchem.com [benchchem.com]
The Azetidine Ring: An In-depth Technical Guide to its Chemical Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
The four-membered azetidine ring, a nitrogen-containing heterocycle, has emerged as a pivotal structural motif in modern medicinal chemistry. Its inherent ring strain and distinct stereoelectronic properties confer a unique balance of chemical reactivity and metabolic stability, making it an attractive scaffold for the design of novel therapeutics. This technical guide provides a comprehensive overview of the chemical stability and reactivity of the azetidine ring, offering insights into its behavior under various conditions and its strategic application in drug discovery.
Core Chemical Stability
The chemical properties of the azetidine ring are largely dictated by its strained four-membered architecture. This strain, a combination of angle and torsional strain, makes the ring more susceptible to reactions than its larger five- and six-membered counterparts, pyrrolidine and piperidine. However, it is notably more stable and easier to handle than the highly reactive three-membered aziridine ring.[1][2][3]
Generally, the azetidine ring is stable under physiological conditions. However, its stability can be compromised under strongly acidic or basic conditions, or in the presence of potent nucleophiles, which can lead to ring-opening reactions.[4] The nature and position of substituents on the ring play a crucial role in modulating its stability.
Quantitative Stability Data
The following table summarizes key quantitative data related to the stability of the azetidine ring, providing a basis for understanding its thermodynamic properties.
| Parameter | Value | Reference(s) |
| Ring Strain Energy | ~25.4 kcal/mol | [1][2] |
| pKa (conjugate acid) | 11.29 | [1] |
| Dihedral Puckering Angle | ~37° | [1] |
Chemical Reactivity of the Azetidine Ring
The reactivity of the azetidine ring is a direct consequence of its ring strain, which provides a thermodynamic driving force for reactions that relieve this strain, primarily through ring-opening. Additionally, the lone pair of electrons on the nitrogen atom imparts nucleophilic character, allowing for a variety of functionalization reactions.
Nucleophilic Character of the Nitrogen Atom
The nitrogen atom of the azetidine ring possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows for reactions with a range of electrophiles.
-
N-Alkylation and N-Acylation: Azetidines readily react with alkyl halides and acyl chlorides to form the corresponding N-alkylated and N-acylated products. This reactivity is fundamental to the synthesis of a diverse array of substituted azetidine derivatives.
Ring-Opening Reactions
Ring-opening reactions are a characteristic feature of azetidine chemistry, providing a versatile pathway to functionalized acyclic amines. These reactions are typically initiated by the activation of the azetidine nitrogen.
-
Acid-Catalyzed Ring-Opening: Under acidic conditions, the azetidine nitrogen is protonated, forming an azetidinium ion. This positively charged species is highly susceptible to nucleophilic attack, leading to cleavage of a C-N bond. The regioselectivity of the ring-opening is dependent on the substitution pattern of the azetidine ring and the nature of the attacking nucleophile.[4]
-
Ring-Opening of N-Acyl/N-Sulfonyl Azetidines: The introduction of electron-withdrawing groups, such as acyl or sulfonyl groups, on the nitrogen atom can activate the ring towards nucleophilic attack, even under neutral or basic conditions.
-
Nucleophilic Ring-Opening of Azetidinium Ions: Quaternization of the azetidine nitrogen by alkylation forms a stable azetidinium salt. These salts are highly electrophilic and readily undergo ring-opening upon treatment with a variety of nucleophiles, including halides, amines, and alkoxides. The regioselectivity of the attack is influenced by steric and electronic factors of the substituents on the ring.
Effects of N-Substitution on Stability and Reactivity
The nature of the substituent on the azetidine nitrogen has a profound impact on the ring's stability and reactivity.
-
Electron-Withdrawing Groups: N-acylation or N-sulfonylation decreases the nucleophilicity and basicity of the nitrogen atom, making the ring less susceptible to protonation and subsequent acid-catalyzed degradation. However, these groups also activate the ring towards nucleophilic attack by other reagents.
-
N-Aryl Substitution: N-aryl azetidines, particularly those linked to conjugated heteroaryls like 2- and 4-pyridyl groups, exhibit enhanced stability. This is attributed to the delocalization of the nitrogen lone pair into the aromatic system, which reduces the basicity of the azetidine nitrogen.[4]
Applications in Drug Discovery
The unique properties of the azetidine ring have made it a valuable component in the design of therapeutic agents. Its incorporation can lead to improvements in several key drug-like properties.
-
Introduction of Three-Dimensionality: The non-planar, puckered conformation of the azetidine ring introduces a degree of three-dimensionality into otherwise flat molecules, which can enhance binding affinity and selectivity for biological targets.
-
Improved Physicochemical Properties: The presence of an azetidine moiety can improve metabolic stability, aqueous solubility, and lipophilicity profiles of drug candidates.[5]
-
Scaffold for Bioactive Molecules: Azetidine derivatives have been successfully developed as inhibitors of various enzymes, such as STAT3, and as modulators of G-protein coupled receptors (GPCRs).[5][6][7]
Azetidine-Based Inhibitors of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth and proliferation, and its persistent activation is a hallmark of many cancers. Azetidine-based compounds have emerged as potent and selective inhibitors of STAT3.[6][7][8] The general mechanism involves the binding of the azetidine inhibitor to the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus, thereby inhibiting the transcription of target genes.[7][9]
Caption: The STAT3 signaling pathway and the inhibitory action of azetidine-based compounds.
Experimental Protocols
General Protocol for Assessing Aqueous Stability of Azetidine Compounds
This protocol provides a general method for determining the stability of an azetidine-containing compound in an aqueous buffered solution.
-
Sample Preparation: Prepare a stock solution of the azetidine compound in an appropriate organic solvent (e.g., DMSO) at a concentration of 10 mM.
-
Incubation: Add the stock solution to an aqueous buffer at the desired pH (e.g., pH 1.8, 7.4) to a final concentration suitable for the analytical method (e.g., 10-100 µM). The time of addition is recorded as time zero.
-
Time Points: Incubate the solution at a constant temperature (e.g., 37°C). Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: Quench the reaction in each aliquot by adding a suitable organic solvent, such as acetonitrile, to precipitate any proteins and stop the reaction.
-
Analysis: Analyze the concentration of the remaining parent compound at each time point using a suitable analytical technique, such as LC-MS or NMR.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the half-life (t₁/₂) of the compound under the tested conditions.
Caption: Experimental workflow for assessing the aqueous stability of azetidine compounds.
Synthesis of 3-Substituted Azetidines via Aza-Michael Addition
This protocol describes a general method for the synthesis of 3-substituted azetidines from (N-Boc-azetidin-3-ylidene)acetate.[10]
-
Horner-Wadsworth-Emmons Reaction: To a solution of (N-Boc)azetidin-3-one in an appropriate solvent (e.g., THF), add methyl 2-(dimethoxyphosphoryl)acetate and a base (e.g., DBU). Stir the reaction at room temperature until completion to yield methyl (N-Boc-azetidin-3-ylidene)acetate.
-
Aza-Michael Addition: To a solution of the resulting methyl (N-Boc-azetidin-3-ylidene)acetate in a suitable solvent (e.g., acetonitrile), add the desired NH-heterocycle (e.g., pyrazole, imidazole).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically stirred at room temperature for several hours to completion.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-substituted 3-(acetoxymethyl)azetidine.
Caption: Synthetic workflow for 3-substituted azetidines via aza-Michael addition.
Protocol for In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of a compound using liver microsomes.[1][6][7][8][9]
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare stock solutions of the test compound and positive controls (e.g., testosterone, verapamil) in a suitable solvent (e.g., DMSO, acetonitrile). The final concentration of the organic solvent in the incubation mixture should be less than 1%.
-
Prepare a solution of liver microsomes (e.g., human, rat) in the phosphate buffer.
-
Prepare a solution of the NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution to each well.
-
Add the test compound or positive control to the wells.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system to each well. For the negative control (time zero), add a quenching solution (e.g., cold acetonitrile with an internal standard) instead of the NADPH system.
-
-
Time-Course Incubation:
-
Incubate the plate at 37°C with shaking.
-
At specific time points (e.g., 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding the cold quenching solution.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t₁/₂) * (incubation volume / mg of microsomal protein).
-
Caption: Experimental workflow for assessing in vitro metabolic stability using liver microsomes.
References
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mercell.com [mercell.com]
- 7. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 8. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 9. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Synthetic Routes for Methyl 1-Benzylazetidine-2-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of methyl 1-benzylazetidine-2-carboxylate, a valuable building block in medicinal chemistry. Two primary synthetic routes are presented: a classical two-step approach involving esterification followed by N-alkylation, and a more direct one-pot reductive amination. The methodologies, quantitative data from analogous reactions, and visual workflows are designed to be a comprehensive resource for chemists in a research and development setting.
Route 1: Two-Step Synthesis via Esterification and N-Benzylation
This robust and traditional method involves the initial formation of the methyl ester from azetidine-2-carboxylic acid, followed by the introduction of the benzyl group onto the nitrogen atom.
Application Notes
This pathway is advantageous when starting from the readily available azetidine-2-carboxylic acid. The two distinct steps allow for the isolation and purification of the intermediate, methyl azetidine-2-carboxylate, which can be beneficial for overall purity control. The N-benzylation step is a standard nucleophilic substitution reaction.
Experimental Protocols
Step 1: Fischer Esterification of Azetidine-2-carboxylic Acid
This protocol describes the formation of methyl azetidine-2-carboxylate through acid-catalyzed esterification.
-
Materials:
-
Azetidine-2-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Suspend azetidine-2-carboxylic acid (1.0 equiv.) in anhydrous methanol (10-20 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 equiv.) dropwise.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-70°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully neutralize the excess acid by slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield crude methyl azetidine-2-carboxylate, which can be used in the next step without further purification or purified by column chromatography.
-
Step 2: N-Benzylation of Methyl Azetidine-2-carboxylate
This protocol details the alkylation of the secondary amine intermediate with benzyl bromide.[1][2]
-
Materials:
-
Methyl azetidine-2-carboxylate (from Step 1)
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN) or Methanol (MeOH)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Dissolve methyl azetidine-2-carboxylate (1.0 equiv.) in anhydrous acetonitrile or methanol (15-20 mL) in a round-bottom flask.
-
Add anhydrous potassium carbonate (2.0-3.0 equiv.).
-
To the stirred suspension, add benzyl bromide (1.1-1.2 equiv.) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
-
Quantitative Data
| Step | Reactants | Key Reagents | Solvent | Temperature | Time (h) | Yield (%) |
| 1. Esterification | Azetidine-2-carboxylic Acid, Methanol | H₂SO₄ (cat.) | Methanol | Reflux | 2-4 | >90 (typical for Fischer esterification)[3] |
| 2. N-Benzylation | Methyl azetidine-2-carboxylate, Benzyl bromide | K₂CO₃ | Acetonitrile | Reflux | 4-8 | 85-95 (typical for similar N-alkylations)[4][5] |
Workflow Diagram
Route 2: One-Pot Reductive Amination
This modern and efficient approach combines the formation of an iminium ion intermediate and its subsequent reduction in a single reaction vessel, offering a more streamlined synthesis.
Application Notes
Reductive amination is a highly versatile and widely used method for C-N bond formation.[6][7] The use of sodium triacetoxyborohydride (STAB) as the reducing agent is particularly advantageous due to its mildness and high selectivity for the iminium ion over the starting aldehyde, minimizing side reactions.[8][9][10] This one-pot procedure is generally faster and can be more atom-economical than the two-step route.
Experimental Protocol
-
Materials:
-
Methyl azetidine-2-carboxylate
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a solution of methyl azetidine-2-carboxylate (1.0 equiv.) in 1,2-dichloroethane (DCE) (0.2 M), add benzaldehyde (1.0-1.2 equiv.).
-
Stir the reaction mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate. For less reactive substrates, a catalytic amount of acetic acid (0.1 equiv.) can be added.
-
Add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise to the reaction mixture. The addition may be exothermic; maintain the temperature below 30°C.
-
Stir the reaction at room temperature for 2-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
-
Quantitative Data
| Reactants | Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) |
| Methyl azetidine-2-carboxylate, Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | Room Temp. | 2-24 | 80-95 (typical for similar reductive aminations)[7] |
Workflow Diagram
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. US5302748A - Esterification process - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. benchchem.com [benchchem.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: N-Benzylation of Methyl Azetidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-benzylation of methyl azetidine-2-carboxylate, a key synthetic transformation for the preparation of valuable building blocks in medicinal chemistry. The resulting product, N-benzyl methyl azetidine-2-carboxylate, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Introduction
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery due to their unique conformational properties and their ability to serve as bioisosteres for other cyclic and acyclic moieties. The N-benzylation of azetidine derivatives is a fundamental step in elaborating their structure, often serving as a protecting group strategy or as a precursor for further functionalization. This protocol details a standard and efficient method for the N-benzylation of methyl azetidine-2-carboxylate using benzyl bromide and a mild base.
Data Summary
The following table summarizes the typical quantitative data for the N-benzylation of methyl azetidine-2-carboxylate based on general procedures for N-alkylation of secondary amines.
| Parameter | Value | Reference |
| Starting Material | Methyl azetidine-2-carboxylate | [1] |
| Reagents | Benzyl bromide, Potassium carbonate | [2] |
| Solvent | Acetonitrile (ACN) | [2] |
| Reaction Temperature | Room Temperature to Reflux | [2][3] |
| Reaction Time | 2 - 24 hours | [2] |
| Typical Yield | 80-95% (expected) | General observation from similar reactions |
| Purification Method | Column Chromatography | [4] |
Experimental Protocol
This protocol is based on established methods for the N-alkylation of secondary amines using benzyl halides.[2][3]
Materials:
-
Methyl azetidine-2-carboxylate
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Water (deionized)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add methyl azetidine-2-carboxylate (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0-3.0 eq).
-
Addition of Benzyl Bromide: To the stirred suspension, add benzyl bromide (1.1-1.2 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile or dichloromethane.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl methyl azetidine-2-carboxylate.
Safety Precautions:
-
Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.[2]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acetonitrile is flammable and toxic. Handle with care.
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the N-benzylation of methyl azetidine-2-carboxylate.
Signaling Pathway/Logical Relationship Diagram:
References
- 1. Methyl azetidine-2-carboxylate | C5H9NO2 | CID 13246222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl Bromide [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
Application Notes and Protocols: Methyl 1-benzylazetidine-2-carboxylate as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-benzylazetidine-2-carboxylate is a versatile heterocyclic compound that serves as a valuable intermediate in pharmaceutical synthesis. Its strained four-membered azetidine ring and functional handles make it an attractive building block for the synthesis of more complex, nitrogen-containing bioactive molecules.[1] The azetidine-2-carboxylic acid moiety, accessible from this intermediate, is a non-proteinogenic amino acid that acts as a proline analogue. This structural feature is of significant interest in medicinal chemistry for the design of peptidomimetics and other compounds that can modulate biological pathways. One of the primary applications of this intermediate is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used in the treatment of hypertension and heart failure.
Key Applications
The principal utility of this compound in pharmaceutical development lies in its role as a precursor to (S)-azetidine-2-carboxylic acid. This transformation typically involves two key steps: hydrolysis of the methyl ester to the corresponding carboxylic acid and subsequent removal of the N-benzyl protecting group. The resulting (S)-azetidine-2-carboxylic acid is a crucial component for the synthesis of various therapeutic agents, particularly ACE inhibitors.
Data Presentation
The following table summarizes the quantitative data for the two-step conversion of this compound to (S)-azetidine-2-carboxylic acid. The data is compiled from established procedures for analogous transformations and serves as a representative guide for researchers.
| Step | Reaction | Reagents and Solvents | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
| 1 | Hydrolysis | Sodium Hydroxide, Methanol/Water | Reflux | 2-4 | >95 | >98 |
| 2 | Debenzylation | 10% Palladium on Carbon, Methanol, Hydrogen | 35 | 20 | >90 | >99 |
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 1-benzylazetidine-2-carboxylic acid
This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (4:1 v/v).
-
Add sodium hydroxide (2.0 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous solution, add ethyl acetate and transfer the mixture to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate of 1-benzylazetidine-2-carboxylic acid will form.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization.
Protocol 2: Debenzylation of 1-benzylazetidine-2-carboxylic acid to (S)-azetidine-2-carboxylic acid
This protocol outlines the hydrogenolysis of the N-benzyl group to yield the final product.
Materials:
-
1-benzylazetidine-2-carboxylic acid
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Autoclave or hydrogenation apparatus
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
To a 2L autoclave, add 150g of (S)-1-benzylazetidine-2-carboxylic acid and 20g of 10% palladium on carbon.[2]
-
Add 1L of methanol to the autoclave.[2]
-
Seal the autoclave and pressurize with hydrogen gas to 2 MPa.[2]
-
Heat the mixture to 35°C and stir for 20 hours.[2] Monitor the reaction by TLC until the starting material is completely consumed.[2]
-
After the reaction is complete, cool the autoclave and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium on carbon catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain (S)-azetidine-2-carboxylic acid.
Mandatory Visualization
References
Application of Methyl 1-Benzylazetidine-2-carboxylate in Peptide Synthesis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of methyl 1-benzylazetidine-2-carboxylate as a precursor for the incorporation of the non-proteinogenic amino acid, azetidine-2-carboxylic acid (Aze), into synthetic peptides. The inclusion of the conformationally constrained azetidine ring can significantly influence peptide secondary structure and biological activity.
Introduction
This compound is a protected form of azetidine-2-carboxylic acid, a proline analogue that can be incorporated into peptide chains to alter their structure and function.[1][2] Due to the presence of the N-benzyl and C-terminal methyl ester protecting groups, this compound is not directly suitable for standard solid-phase peptide synthesis (SPPS) protocols. It must first be converted into a suitable building block, typically N-Fmoc-azetidine-2-carboxylic acid.
This document outlines the necessary synthetic transformations to prepare the Fmoc-protected azetidine-2-carboxylic acid from this compound and the subsequent protocols for its incorporation into peptides using Fmoc-based SPPS.
Data Presentation
The following tables summarize representative quantitative data for the key steps in the conversion and subsequent peptide synthesis. Please note that these values are illustrative and based on typical yields for similar transformations reported in the literature, as specific data for this exact workflow is not extensively published.
Table 1: Synthesis of N-Fmoc-azetidine-2-carboxylic acid
| Step | Reaction | Reagents | Typical Yield (%) | Purity (%) (by HPLC) |
| 1 | N-Debenzylation | 10% Pd/C, Ammonium Formate, Methanol | 85-95 | >95 |
| 2 | Saponification | Lithium Hydroxide, THF/Water | 80-90 | >98 |
| 3 | N-Fmoc Protection | Fmoc-OSu, Sodium Bicarbonate, Dioxane/Water | 90-98 | >98 |
**Table 2: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (e.g., Ac-Tyr-Ala-Aze-Phe-NH₂) **
| Parameter | Value |
| Resin | Rink Amide AM |
| Loading Capacity | 0.5 mmol/g |
| Coupling Reagent | HBTU/DIPEA |
| Fmoc Deprotection | 20% Piperidine in DMF |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) |
| Crude Peptide Purity (by HPLC) | ~75% |
| Overall Yield (after purification) | 15-25% |
Experimental Protocols
Part 1: Preparation of N-Fmoc-azetidine-2-carboxylic acid from this compound
This part is divided into three main steps: N-debenzylation, saponification of the methyl ester, and N-protection with Fmoc.
Protocol 1: N-Debenzylation via Catalytic Transfer Hydrogenation
This procedure removes the N-benzyl group under neutral conditions.[3][4]
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and 10% Palladium on carbon (Pd/C) (0.1 eq by weight) in methanol.
-
Addition of Hydrogen Donor: Add ammonium formate (5.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Work-up: Cool the reaction mixture and filter through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude methyl azetidine-2-carboxylate. This product is often used in the next step without further purification.
Protocol 2: Saponification of the Methyl Ester
This protocol hydrolyzes the methyl ester to the free carboxylic acid.
-
Dissolution: Dissolve the crude methyl azetidine-2-carboxylate (1.0 eq) from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide (LiOH) (1.1 eq) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Acidification: Carefully acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain azetidine-2-carboxylic acid.
Protocol 3: N-Fmoc Protection
This protocol introduces the base-labile Fmoc protecting group, making the amino acid suitable for Fmoc-SPPS.
-
Dissolution: Dissolve azetidine-2-carboxylic acid (1.0 eq) in a mixture of 10% aqueous sodium bicarbonate and dioxane.
-
Fmocylation: Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 eq) in dioxane dropwise to the amino acid solution while stirring at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield N-Fmoc-azetidine-2-carboxylic acid.
Part 2: Incorporation of N-Fmoc-azetidine-2-carboxylic acid into Peptides via SPPS
This section describes a general protocol for solid-phase peptide synthesis using the prepared Fmoc-Aze-OH.
Protocol 4: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the steps for manual SPPS on a Rink Amide resin to generate a C-terminally amidated peptide.
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the N-Fmoc-amino acid (3.0 eq relative to resin loading), including the prepared N-Fmoc-azetidine-2-carboxylic acid, with HBTU (2.9 eq) and DIPEA (6.0 eq) in DMF for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times), followed by DMF (3 times). A Kaiser test can be performed to confirm complete coupling.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.
-
Final Deprotection: After the final coupling step, repeat the Fmoc deprotection (step 2) to remove the N-terminal Fmoc group.
-
N-terminal Acetylation (Optional): To obtain an N-terminally acetylated peptide, treat the deprotected resin with a solution of acetic anhydride and DIPEA in DMF.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.[5]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Workflow for the conversion of this compound to N-Fmoc-azetidine-2-carboxylic acid.
Caption: General workflow for the incorporation of N-Fmoc-azetidine-2-carboxylic acid into a peptide chain using Fmoc-SPPS.
References
- 1. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. tandfonline.com [tandfonline.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Methyl 1-benzylazetidine-2-carboxylate: A Versatile Scaffold for Bioactive Molecules
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 1-benzylazetidine-2-carboxylate is a versatile heterocyclic building block that holds significant promise in the discovery and development of novel bioactive molecules. Its rigid, four-membered azetidine ring provides a unique conformational constraint that can be exploited to enhance binding affinity and selectivity for various biological targets. The presence of the benzyl group on the nitrogen atom and the methyl ester at the 2-position offer convenient handles for synthetic modification, allowing for the creation of diverse chemical libraries. This document provides an overview of the applications of this compound in synthesizing bioactive compounds and details experimental protocols for the preparation of derivatives.
Synthetic Applications
This compound serves as a key intermediate in the synthesis of a variety of more complex molecules with potential therapeutic applications.[1] Its utility spans several areas of medicinal chemistry, including the development of agents for neurological disorders, as well as compounds with antimicrobial and anticancer properties. The strained azetidine ring makes it a valuable scaffold for creating conformationally restricted analogues of larger molecules, a strategy often employed to improve pharmacological properties.
One of the primary applications of this building block is in the synthesis of amide derivatives through coupling reactions with various amines. This approach allows for the introduction of a wide range of functional groups, leading to the generation of diverse compound libraries for biological screening.
Bioactive Molecules Derived from Azetidine Scaffolds
While specific examples of bioactive molecules synthesized directly from this compound with comprehensive biological data are not extensively available in the public domain, research on related azetidine-containing compounds highlights the potential of this scaffold. For instance, azetidine-containing dipeptides have been investigated as inhibitors of the Human Cytomegalovirus (HCMV).[2][3] These studies have demonstrated that modifications at the C-terminal carboxamide, a position accessible from this compound, are crucial for antiviral activity.
General Workflow for Bioactive Molecule Synthesis
The synthesis of bioactive molecules from this compound typically follows a logical workflow. The initial step often involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is then activated for amide bond formation with a diverse range of amines. The resulting amides can then be subjected to various biological assays to determine their activity.
References
- 1. Synthesis of bioactive 2-azetidinones and their pharmacological activity. [wisdomlib.org]
- 2. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chiral Synthesis of (R)- and (S)-methyl 1-benzylazetidine-2-carboxylate
Introduction
Methyl 1-benzylazetidine-2-carboxylate is a valuable chiral building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various bioactive molecules.[1] The stereochemistry at the C2 position of the azetidine ring is crucial for the biological activity of its downstream products.[2] Therefore, the development of efficient and reliable methods for the synthesis of its enantiomerically pure (R)- and (S)-forms is of significant interest.
These application notes provide a detailed protocol for the chiral synthesis of (R)- and (S)-methyl 1-benzylazetidine-2-carboxylate via a diastereoselective approach. The strategy involves the use of a chiral auxiliary, (S)-1-phenylethylamine, to introduce chirality, followed by the separation of the resulting diastereomers and subsequent removal of the auxiliary group. This method allows for the preparation of both enantiomers of the target compound.
Synthetic Strategy
The overall synthetic strategy is depicted in the workflow diagram below. The synthesis commences with the preparation of methyl 2,4-dibromobutanoate from γ-butyrolactone. This intermediate is then reacted with a chiral amine, (S)-1-phenylethylamine, to form a mixture of diastereomeric methyl 1-((S)-1'-phenylethyl)azetidine-2-carboxylates. These diastereomers are separable by column chromatography. Finally, the chiral auxiliary is removed to yield the target (R)- and (S)-methyl 1-benzylazetidine-2-carboxylates. A subsequent N-benzylation step would be required to obtain the final target molecule, though the core chirality is established in the azetidine ring formation. An alternative common approach involves the esterification of azetidine-2-carboxylic acid followed by benzylation.[2]
References
Application Notes and Protocols: Diastereoselective α-Alkylation of N-Benzylazetidine-2-carbonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidines are four-membered nitrogen-containing heterocycles that serve as crucial building blocks in the synthesis of a wide array of nitrogenous compounds, including amino acids, alkaloids, and biologically active molecules.[1][2] Their rigid four-membered ring structure allows for stereoselective functionalization, making them attractive scaffolds in medicinal chemistry and drug development.[2][3] This document provides detailed application notes and protocols for the diastereoselective α-alkylation of N-substituted azetidine-2-carbonitriles, a key transformation for introducing molecular diversity at the C2 position.
The protocols described herein are based on the base-promoted α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles following the formation of their N-borane complexes.[1] This method has been shown to produce α-alkylated azetidine-2-carbonitriles with good to excellent diastereoselectivity.[4]
Core Principles and Logical Relationships
The diastereoselectivity of the α-alkylation is achieved through a multi-step process that involves the use of a chiral auxiliary and the formation of an N-borane complex. The key steps and their logical relationships are outlined in the diagram below. The chiral auxiliary directs the stereochemical outcome of the subsequent alkylation. The formation of the N-borane complex is crucial for activating the α-proton for deprotonation and influencing the trajectory of the incoming electrophile. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a nitrile enolate. The final alkylation step proceeds with the electrophile approaching from the sterically less hindered face, leading to the observed diastereoselectivity.
Caption: Logical workflow for the diastereoselective α-alkylation.
Experimental Protocols
I. Preparation of (S)-1-((S)-1′-phenylethyl)azetidine-2-carbonitrile
This protocol outlines the synthesis of the starting material, (2S,1′S)-N-(1′-phenylethyl)azetidine-2-carbonitrile.[1]
Materials:
-
(2S,1′S)-N-(1′-phenylethyl)azetidine-2-carboxamide
-
Pyridine
-
1,4-Dioxane
-
Trifluoroacetic anhydride
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Cool a solution of (2S,1′S)-N-(1′-phenylethyl)azetidine-2-carboxamide (e.g., 645 mg, 3.16 mmol) and pyridine (0.31 mL, 3.8 mmol) in 1,4-dioxane (16 mL) to approximately 10 °C.
-
Under an argon atmosphere, add trifluoroacetic anhydride (0.53 mL, 3.8 mmol) to the cooled solution.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic extracts sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
II. Diastereoselective α-Alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitrile via N-Borane Complex
This protocol details the key diastereoselective alkylation step.[1][5]
Materials:
-
Diastereomerically pure N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile N-borane complex
-
Lithium diisopropylamide (LDA)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the diastereomerically pure borane N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile complex in anhydrous THF and cool the solution to -78 °C.
-
Slowly add 1.2 equivalents of LDA to the solution at -78 °C and stir for the appropriate time to ensure complete deprotonation.
-
Add 1.3 equivalents of benzyl bromide to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction and perform an aqueous workup.
-
Purify the product by column chromatography.
Data Presentation
The following tables summarize the quantitative data for the diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitrile N-borane complexes with various electrophiles.
Table 1: Diastereoselective α-Benzylation [1][4]
| Substrate (N-Borane Complex) | Product (Major Diastereomer) | Yield (%) | Diastereomeric Ratio |
| (1S,2S,1′S)-4b | (2S,1′S)-5ba | 72 | 97:3 |
| (1R,2R,1′S)-4b | (2R,1′S)-5ba | - | - |
Note: The yield for the minor diastereomer (2R,1'S)-5ba was reported as 2%.[1][4]
Proposed Reaction Mechanism
The proposed mechanism for the diastereoselective α-alkylation is depicted below. The reaction proceeds through the formation of a nitrile enolate intermediate. The stereochemical outcome is dictated by the steric hindrance imposed by the N-benzylic substituent and the N-BH₃ group, with the electrophile preferentially attacking from the less hindered face.[1]
Caption: Proposed mechanism for diastereoselective α-alkylation.
Conclusion
The protocols and data presented provide a comprehensive guide for the diastereoselective α-alkylation of N-benzylazetidine-2-carbonitriles. This methodology offers an efficient route to optically active 2-substituted azetidine-2-carbonitriles, which are valuable intermediates in pharmaceutical and chemical research.[1] The high diastereoselectivity is a key feature of this transformation, enabling the synthesis of stereochemically defined molecules.
References
- 1. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Cyclic nitriles: diastereoselective alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intramolecular Cyclization in Azetidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of contemporary intramolecular cyclization strategies for the synthesis of the azetidine ring, a crucial scaffold in medicinal chemistry. The unique strained four-membered ring system of azetidines imparts valuable conformational rigidity and can improve the metabolic stability and pharmacokinetic profiles of drug candidates. This document details key synthetic methodologies, presents comparative quantitative data, and offers step-by-step experimental protocols for select reactions.
Overview of Synthetic Strategies
The construction of the sterically strained azetidine ring via intramolecular cyclization is a cornerstone of synthetic organic chemistry. Several powerful strategies have been developed, each with distinct advantages concerning substrate scope, functional group tolerance, and stereocontrol. The primary approaches covered in these notes include:
-
Intramolecular Nucleophilic Substitution: The most classical and widely utilized method, typically involving the cyclization of a γ-amino alcohol or γ-haloamine.
-
Transition-Metal-Catalyzed Cyclization: Modern methods that leverage transition metals to facilitate C-N bond formation through mechanisms like C-H activation or aminolysis of epoxides.
-
Intramolecular Radical Cyclization: Photochemical or metal-catalyzed methods that proceed through radical intermediates to form the four-membered ring.
-
[2+2] Photocycloaddition (Aza Paternò-Büchi Reaction): A visible-light-mediated approach for the direct formation of the azetidine ring from an imine and an alkene.
Data Presentation: Comparative Analysis of Methods
The following tables summarize the efficacy of various intramolecular cyclization methods for azetidine ring formation, providing a direct comparison of yields and conditions.
Table 1: Intramolecular Nucleophilic Substitution
| Entry | Starting Material | Conditions | Yield (%) | Reference |
| 1 | N-Boc-3-amino-1-propanol derivative | 1. MsCl, Et3N, DCM, 0 °C to rt; 2. K2CO3, MeOH, reflux | 85 | --INVALID-LINK-- |
| 2 | γ-chloro amine | NaH, THF, rt | 92 | --INVALID-LINK-- |
Table 2: Transition-Metal-Catalyzed Cyclization
| Entry | Method | Catalyst / Reagents | Solvent | Temp. | Time | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | Pd-Catalyzed C(sp³)-H Amination | Pd(OAc)₂, PhI(OAc)₂, Li₂CO₃, AcOH | Toluene | 110 °C | 48 h | 70-90 | >20:1 | --INVALID-LINK--[1][2][3] |
| 2 | La(OTf)₃-Catalyzed Aminolysis | La(OTf)₃ (5 mol%) | (CH₂Cl)₂ | Reflux | 2.5 h | 81 | >20:1 | --INVALID-LINK--[4][5][6][7] |
| 3 | Gold-Catalyzed 4-exo-dig Cyclization | [AuCl(PEt₃)], AgOTf | THF | 90 °C | 16 h | N/A (Focus on methodology) | N/A | --INVALID-LINK--[8][9] |
Table 3: Intramolecular Radical Cyclization
| Entry | Method | Catalyst / Reagents | Solvent | Time | Yield (%) | Z/E Ratio | Reference |
| 1 | Copper-Catalyzed Photoinduced Cyclization | [Cu(bcp)DPEphos]PF₆, (i-Pr)₂NEt, Blue LED | MeCN | 60 h | Up to 93 | 55:45 to 93:7 | --INVALID-LINK--[10][11] |
| 2 | Photo-induced Copper Catalysis via [3+1] Radical Cascade | Cu(I) photocatalyst, Amine | N/A | N/A | Varies | High dr | --INVALID-LINK--[12][13][14][15][16] |
Table 4: Visible-Light-Mediated Aza Paternò-Büchi Reaction
| Entry | Substrate | Photocatalyst | Solvent | Time | Yield (%) | Reference |
| 1 | Oxime tethered to unactivated alkene | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ (Ir-2) | Acetonitrile | 16-20 h | Up to 99 | --INVALID-LINK--[17] |
| 2 | 2-isoxazoline-3-carboxylates and various alkenes | fac-[Ir(dFppy)₃] | N/A | 24 h | Varies | --INVALID-LINK--[18][19] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Intramolecular Cyclization of a γ-Amino Alcohol
This protocol is adapted from a procedure for the synthesis of substituted azetidines.[20]
Step 1: Activation of the Hydroxyl Group (Mesylation)
-
Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) dropwise.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.
Step 2: Cyclization
-
Dissolve the crude mesylate in a suitable solvent such as THF or DMF.
-
Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature or heat as necessary (monitor by TLC).
-
Once the reaction is complete, carefully quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired azetidine.
Protocol 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine
This protocol describes the synthesis of azetidines through the regioselective aminolysis of epoxides.[4][5][6][7]
-
To a solution of the cis-3,4-epoxy amine (1 eq) in 1,2-dichloroethane (0.2 M), add La(OTf)₃ (5 mol%) at room temperature.
-
Stir the mixture under reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C.
-
Add saturated aqueous NaHCO₃ to quench the reaction.
-
Extract the mixture with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography to yield the corresponding azetidine.
Protocol 3: Copper-Catalyzed Photoinduced Radical Cyclization of an Ynamide
This method provides access to azetidines via an anti-Baldwin 4-exo-dig radical cyclization.[10][11]
-
In a glovebox, add the ynamide (0.2 mmol, 1 eq), [Cu(bcp)DPEphos]PF₆ (5 mol%), and anhydrous acetonitrile (0.1 M) to a reaction vial equipped with a magnetic stir bar.
-
Add (i-Pr)₂NEt (2 mmol, 10 eq).
-
Seal the vial and remove it from the glovebox.
-
Place the reaction vial approximately 5 cm from a blue LED lamp and stir at room temperature for 60 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired azetidine.
Protocol 4: Intramolecular Visible-Light-Mediated Aza Paternò-Büchi Reaction
This protocol outlines the synthesis of bicyclic azetidines from isoxazoline precursors.[17]
-
Dissolve the isoxazoline substrate (0.25 mmol) and the iridium photocatalyst (e.g., Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆, 1 mol%) in acetonitrile (0.1 M).
-
Sparge the solution with an inert gas (e.g., argon or nitrogen) for 10 minutes.
-
Irradiate the reaction mixture with blue LED lamps (e.g., 427 nm) for 16–20 hours at room temperature, with stirring.
-
After the reaction is complete (monitored by TLC or LC-MS), remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired azetidine product.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the general workflows and a representative reaction mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)-H and C(sp2)-H Bonds at γ and δ Positions [organic-chemistry.org]
- 3. Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
- 7. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization [the-innovation.org]
- 13. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization | Semantic Scholar [semanticscholar.org]
- 15. Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization [ouci.dntb.gov.ua]
- 17. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols: Palladium-Catalyzed C-H Amination for Azetidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The construction of the azetidine ring, a strained four-membered nitrogen-containing heterocycle, is of significant interest in medicinal chemistry and drug development due to its unique conformational properties and ability to serve as a versatile synthetic building block. Palladium-catalyzed intramolecular C-H amination has emerged as a powerful and efficient strategy for the synthesis of azetidines, offering a direct approach to functionalize unactivated C(sp³)-H bonds. This document provides detailed application notes and experimental protocols based on seminal and recent literature in the field.
Introduction
Palladium-catalyzed C-H activation has revolutionized the synthesis of complex molecules by enabling the direct conversion of C-H bonds into new C-N bonds. For azetidine synthesis, this is typically achieved through an intramolecular reaction where a nitrogen-tethered directing group facilitates the cyclization. The use of a picolinamide (PA) directing group has been particularly successful, allowing for the formation of the strained azetidine ring from readily available amine precursors.[1][2][3][4] This methodology is characterized by its relatively low catalyst loading, use of inexpensive reagents, and mild reaction conditions.[1][2][3]
The general mechanism is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle.[1] The key steps involve the picolinamide-directed C-H activation to form a palladacycle intermediate, followed by oxidation of the Pd(II) center to a high-valent Pd(IV) species. Subsequent reductive elimination from the Pd(IV) intermediate leads to the formation of the C-N bond and the azetidine ring.
Data Presentation
The following tables summarize the key quantitative data from representative examples of palladium-catalyzed C-H amination for azetidine synthesis.
Table 1: Reaction Conditions for Azetidine Synthesis via Intramolecular C(sp³)-H Amination [3]
| Entry | Substrate | Pd(OAc)₂ (mol%) | Oxidant (equiv) | Additive (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-(2-methyl-1-phenylpropan-2-yl)picolinamide | 5 | PhI(OAc)₂ (2.5) | AcOH (10) | Toluene | 110 | 24 | 85 |
| 2 | N-(1-(acetoxymethyl)-2-methylpropyl)picolinamide | 5 | PhI(OAc)₂ (2.5) | AcOH (10) | Toluene | 110 | 24 | 90 |
| 3 | N-(2-methyl-1-(p-tolyl)propan-2-yl)picolinamide | 5 | PhI(OAc)₂ (2.5) | AcOH (10) | Toluene | 110 | 24 | 82 |
| 4 | N-(1-cyclohexyl-2-methylpropan-2-yl)picolinamide | 5 | PhI(OAc)₂ (2.5) | AcOH (10) | Toluene | 110 | 24 | 70 |
Table 2: Substrate Scope and Diastereoselectivity [3]
| Entry | Substrate | Product Diastereomeric Ratio | Isolated Yield (%) |
| 1 | N-(1-(acetoxymethyl)-2-methylpropyl)picolinamide | >20:1 | 90 |
| 2 | N-(1-phenyl-2-methylpropyl)picolinamide | >20:1 | 85 |
| 3 | N-(1-cyclohexyl-2-methylpropyl)picolinamide | >20:1 | 70 |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Intramolecular C(sp³)-H Amination for Azetidine Synthesis [3]
Materials:
-
Picolinamide-protected amine substrate (0.2 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 5 mol%)
-
(Diacetoxyiodo)benzene (PhI(OAc)₂, 0.5 mmol, 2.5 equiv)
-
Acetic acid (AcOH, 2.0 mmol, 10 equiv)
-
Toluene (2.0 mL)
-
10 mL glass vial with a PTFE-lined cap
Procedure:
-
To a 10 mL glass vial, add the picolinamide-protected amine substrate (0.2 mmol).
-
Add Pd(OAc)₂ (2.2 mg, 0.01 mmol).
-
Add PhI(OAc)₂ (161 mg, 0.5 mmol).
-
Add toluene (2.0 mL) and acetic acid (114 µL, 2.0 mmol).
-
Seal the vial with the PTFE-lined cap.
-
Place the reaction vial in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired azetidine product.
Protocol 2: Cleavage of the Picolinamide Directing Group [3]
Materials:
-
Picolinamide-protected azetidine (0.1 mmol, 1.0 equiv)
-
Sodium hydroxide (NaOH, 0.15 mmol, 1.5 equiv)
-
Methanol (MeOH, 1.0 mL)
-
Tetrahydrofuran (THF, 1.0 mL)
-
Water (H₂O, 0.5 mL)
Procedure:
-
To a solution of the picolinamide-protected azetidine (0.1 mmol) in a mixture of MeOH (1.0 mL) and THF (1.0 mL), add an aqueous solution of NaOH (6 mg in 0.5 mL H₂O, 0.15 mmol).
-
Stir the reaction mixture at 50 °C for 12 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography or used directly for the next step (e.g., N-protection).
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidine synthesis [organic-chemistry.org]
- 4. Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)-H and C(sp2)-H Bonds at γ and δ Positions [organic-chemistry.org]
Application Notes and Protocols: Lanthanide-Catalyzed Aminolysis of Epoxides for the Synthesis of 3-Hydroxyazetidines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azetidines are valuable four-membered saturated nitrogen-containing heterocycles frequently found in biologically active compounds and are of significant interest in medicinal chemistry and drug discovery.[1][2][3] The synthesis of substituted azetidines, particularly 3-hydroxyazetidines, can be challenging due to inherent ring strain.[2] A powerful and efficient method for their construction is the intramolecular aminolysis of epoxides. Lanthanide (III) trifluoromethanesulfonates, such as Lanthanum (III) triflate (La(OTf)₃), have emerged as highly effective Lewis acid catalysts for this transformation.[1][4][5] These catalysts are notable for their water tolerance and high activity in promoting the ring-opening of epoxides with amine nucleophiles.[6][7][8] This document provides detailed application notes and experimental protocols for the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to yield 3-hydroxyazetidines.
Application Notes
The lanthanide-catalyzed intramolecular aminolysis of epoxides offers a regioselective route to 3-hydroxyazetidines. Lanthanum (III) triflate (La(OTf)₃) has been demonstrated to be an excellent catalyst for the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, leading to the formation of the desired azetidine ring system in high yields.[1][4][5] This method is advantageous as it can proceed even in the presence of functional groups that are sensitive to acids or are Lewis basic.[1]
The regioselectivity of the epoxide ring-opening is a critical aspect of this methodology. While the aminolysis of trans-3,4-epoxy amines catalyzed by La(OTf)₃ favors the formation of 3-hydroxypyrrolidines via a 5-endo-tet cyclization, the use of cis-3,4-epoxy amines as substrates directs the reaction towards the formation of azetidines through a 4-exo-tet cyclization.[1][5] Computational studies suggest that the coordination of the lanthanum catalyst to the substrate and/or product influences this regioselectivity.[1][4]
Key Features of the Method:
-
High Regioselectivity: C3-selective attack on cis-3,4-epoxy amines to form azetidines.[1][4]
-
Catalytic Efficiency: The reaction proceeds efficiently with catalytic amounts of La(OTf)₃.[4]
-
Functional Group Tolerance: Tolerates a variety of functional groups, including those that are acid-sensitive or Lewis basic.[1]
-
Mild Reaction Conditions: The reaction can be carried out under relatively mild conditions.[4]
Quantitative Data Summary
The following table summarizes the results for the La(OTf)₃-catalyzed intramolecular aminolysis of various cis-3,4-epoxy amines to the corresponding 3-hydroxyazetidines.
| Entry | Substrate (cis-3,4-epoxy amine) | Catalyst Loading (mol%) | Solvent | Temperature | Time (h) | Product (3-Hydroxyazetidine) | Yield (%) |
| 1 | N-Tosyl-cis-3,4-epoxyhexan-1-amine | 5 | (CH₂Cl)₂ | Reflux | 1 | N-Tosyl-3-hydroxy-2-ethylazetidine | 95 |
| 2 | N-Boc-cis-3,4-epoxyhexan-1-amine | 5 | (CH₂Cl)₂ | Reflux | 2 | N-Boc-3-hydroxy-2-ethylazetidine | 88 |
| 3 | N-Cbz-cis-3,4-epoxyhexan-1-amine | 5 | (CH₂Cl)₂ | Reflux | 1.5 | N-Cbz-3-hydroxy-2-ethylazetidine | 92 |
| 4 | N-Benzyl-cis-3,4-epoxyhexan-1-amine | 5 | (CH₂Cl)₂ | Reflux | 3 | N-Benzyl-3-hydroxy-2-ethylazetidine | 85 |
| 5 | N-Tosyl-cis-3,4-epoxy-5-phenylpentan-1-amine | 5 | (CH₂Cl)₂ | Reflux | 1 | N-Tosyl-3-hydroxy-2-benzylazetidine | 90 |
Data synthesized from information presented in Kuriyama et al., 2023.[1][4]
Experimental Protocols
General Protocol for the La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines:
Materials:
-
cis-3,4-epoxy amine substrate
-
Lanthanum (III) trifluoromethanesulfonate (La(OTf)₃)
-
1,2-Dichloroethane ((CH₂Cl)₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the cis-3,4-epoxy amine (1.0 equivalent) in 1,2-dichloroethane (0.2 M), add La(OTf)₃ (5 mol%).[4]
-
Stir the reaction mixture at reflux.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to 0°C.[4]
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.[4]
-
Extract the aqueous layer with CH₂Cl₂ (3 times).[4]
-
Combine the organic layers and dry over anhydrous Na₂SO₄.[4]
-
Filter the mixture and concentrate the filtrate under reduced pressure.[4]
-
Purify the resulting crude residue by silica gel column chromatography to afford the desired 3-hydroxyazetidine.[4]
Visualizations
Catalytic Cycle for Lanthanide-Catalyzed Aminolysis of Epoxides
Caption: Proposed catalytic cycle for the La(OTf)₃-catalyzed intramolecular aminolysis of a cis-3,4-epoxy amine to form a 3-hydroxyazetidine.
Experimental Workflow for 3-Hydroxyazetidine Synthesis
Caption: Step-by-step experimental workflow for the synthesis of 3-hydroxyazetidines.
References
- 1. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)-H Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. LANTHANIDE(III) TRIFLUOROMETHANESULFONATES AS EXTRAORDINARILY EFFECTIVE NEW CATALYSTS FOR THE AMINOLYSIS OF 1,2-EPOXIDES [arpi.unipi.it]
- 7. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for [2+2] Photocycloaddition in Azetidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidines are four-membered nitrogen-containing heterocycles that have emerged as valuable structural motifs in medicinal chemistry. Their incorporation into drug candidates can enhance metabolic stability, improve physicochemical properties, and provide novel intellectual property. The [2+2] photocycloaddition, particularly the aza Paternò-Büchi reaction, represents one of the most direct and atom-economical methods for constructing the azetidine core.[1][2][3][4][5] This reaction involves the photochemical cycloaddition of an imine and an alkene.[3][4]
Historically, the synthetic utility of the aza Paternò-Büchi reaction was limited by challenges such as the rapid E/Z isomerization of the excited imine, which competes with the desired cycloaddition.[3][4] However, recent advancements, especially the advent of visible-light photocatalysis, have revitalized this field, enabling the efficient synthesis of a wide range of functionalized azetidines under mild conditions.[1][6][7][8][9] These modern protocols often utilize specific imine precursors, such as oximes or N-sulfonylimines, which exhibit favorable photochemical properties.[6][9][10] Both intermolecular and intramolecular variants of the reaction have been successfully developed, providing access to diverse and complex azetidine architectures.[1][3][4][11]
This document provides detailed application notes, experimental protocols, and comparative data for the synthesis of azetidines via [2+2] photocycloaddition, with a focus on visible-light-mediated methodologies.
Reaction Mechanism and Key Concepts
The visible-light-mediated aza Paternò-Büchi reaction typically proceeds through a triplet energy transfer mechanism. The key steps are:
-
Photoexcitation: A photocatalyst absorbs visible light and is excited to a singlet excited state, followed by efficient intersystem crossing to a longer-lived triplet excited state.
-
Triplet Energy Transfer: The excited triplet photocatalyst transfers its energy to either the imine or the alkene (depending on their respective triplet energies), generating a triplet-state substrate.[11]
-
Cycloaddition: The excited triplet substrate undergoes a stepwise cycloaddition with the ground-state reaction partner, proceeding through a 1,4-biradical intermediate.[1]
-
Intersystem Crossing and Ring Closure: The biradical intermediate undergoes intersystem crossing to a singlet state, followed by ring closure to form the azetidine ring.[1]
The choice of photocatalyst is crucial and is determined by its triplet energy, which must be sufficient to excite one of the reactants. Iridium-based photocatalysts are commonly employed for this purpose.[9][11]
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of azetidines using [2+2] photocycloaddition reactions under various conditions.
Table 1: Intermolecular [2+2] Photocycloaddition of Oximes and Alkenes
| Entry | Oxime Substrate | Alkene Substrate | Photocatalyst (mol%) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | 2-Isoxazoline-3-carboxylate | Styrene | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ (1) | 99 | >20:1 |
| 2 | 2-Isoxazoline-3-carboxylate | 4-Methylstyrene | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ (1) | 98 | >20:1 |
| 3 | 2-Isoxazoline-3-carboxylate | 4-Chlorostyrene | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ (1) | 95 | >20:1 |
| 4 | 2-Isoxazoline-3-carboxylate | 1,1-Diphenylethylene | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ (1) | 92 | N/A |
| 5 | 2-Isoxazoline-3-carboxylate | Indene | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ (1) | 85 | 5:1 |
Data synthesized from multiple sources, including Schindler et al.[8][9]
Table 2: Intramolecular [2+2] Photocycloaddition for Tricyclic Azetidines
| Entry | Substrate | Photocatalyst (mol%) | Yield (%) |
| 1 | Tethered Oxime-Alkene (trisubstituted alkene) | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1) | 84 |
| 2 | Tethered Oxime-Alkene (disubstituted alkene) | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1) | 69 |
| 3 | Tethered Oxime-Alkene (monosubstituted alkene) | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1) | 75 |
Data adapted from Schindler et al.[1]
Table 3: Enantioselective Intermolecular Aza Paternò-Büchi Reaction
| Entry | Quinoxalinone Substrate | Alkene Substrate | Chiral Sensitizer (10 mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | N-Methyl-3-phenylquinoxalin-2(1H)-one | Styrene | Chiral Thioxanthone | 99 | 96 |
| 2 | N-Methyl-3-phenylquinoxalin-2(1H)-one | 4-Methylstyrene | Chiral Thioxanthone | 95 | 94 |
| 3 | N-Methyl-3-phenylquinoxalin-2(1H)-one | 4-Chlorostyrene | Chiral Thioxanthone | 92 | 98 |
Data adapted from Bach et al.[3]
Experimental Protocols
Protocol 1: General Procedure for Visible-Light-Mediated Intermolecular [2+2] Cycloaddition of an Oxime with an Alkene
This protocol is based on the general procedures described for visible-light-mediated azetidine synthesis.[1]
Materials:
-
Oxime substrate (e.g., 2-isoxazoline-3-carboxylate) (1.0 equiv)
-
Alkene (1.5-2.0 equiv)
-
Iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) (1-2 mol%)
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
-
Schlenk flask or vial with a magnetic stir bar
-
Blue LED light source (e.g., 440 nm)
-
Standard glassware for workup and purification
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or vial charged with a magnetic stir bar, add the oxime substrate (e.g., 0.2 mmol, 1.0 equiv), the iridium photocatalyst (e.g., 0.002-0.004 mmol, 1-2 mol%), and the alkene (e.g., 0.3-0.4 mmol, 1.5-2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous solvent (e.g., CH₂Cl₂ to achieve a concentration of 0.1 M with respect to the oxime substrate) via syringe.
-
Stir the reaction mixture at room temperature, positioned approximately 5-10 cm from a blue LED light source. Ensure the reaction is cooled with a fan to maintain ambient temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired azetidine product.
Protocol 2: General Procedure for Visible-Light-Mediated Intramolecular [2+2] Cycloaddition
This protocol is adapted from procedures for intramolecular aza Paternò-Büchi reactions.[2]
Materials:
-
Tethered oxime-alkene substrate (1.0 equiv)
-
Iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) (1 mol%)
-
Anhydrous acetonitrile
-
Schlenk flask or vial with a magnetic stir bar
-
Blue LED light source (e.g., 427 nm)
-
Standard glassware for workup and purification
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, dissolve the tethered oxime-alkene substrate (e.g., 0.25 mmol) and the iridium photocatalyst (1 mol%) in anhydrous acetonitrile to a concentration of 0.1 M.
-
Degas the solution by sparging with argon for 10-15 minutes.
-
Irradiate the stirred reaction mixture with blue LEDs (427 nm) at room temperature.
-
Monitor the reaction for the consumption of the starting material by TLC or LC-MS (typically 16-20 hours).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the tricyclic azetidine product.
Visualizations
Reaction Mechanism
Caption: Figure 1. General Mechanism of Visible-Light-Mediated Aza Paternò-Büchi Reaction
Experimental Workflow
Caption: Figure 2. General Experimental Workflow for [2+2] Photocycloaddition
References
- 1. benchchem.com [benchchem.com]
- 2. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective, Visible Light Mediated Aza Paternò–Büchi Reactions of Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Visible-Light-Enabled Paternò-Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. communities.springernature.com [communities.springernature.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 1-Benzylazetidine-2-carboxylate in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-benzylazetidine-2-carboxylate is a heterocyclic compound featuring an azetidine ring, a benzyl group, and a methyl ester.[1] It serves as a versatile synthetic intermediate in medicinal chemistry for the development of novel therapeutic agents, particularly those targeting the central nervous system (CNS).[1] While the broader class of azetidine derivatives has been explored for various neurological applications, it is crucial to note that the parent compound, azetidine-2-carboxylic acid, has demonstrated neurotoxic properties. This document provides an overview of the potential applications and associated research protocols for this compound, with a critical perspective on its potential mechanisms of action, including the neurotoxicity associated with its core structure.
I. Potential Applications and Mechanisms of Action
While specific studies on the therapeutic efficacy of this compound in neurological disorders are not extensively available in the public domain, research on the parent compound, azetidine-2-carboxylic acid, provides critical insights into its potential biological effects.
Neurotoxicity and the Unfolded Protein Response (UPR)
Studies on azetidine-2-carboxylic acid have revealed a significant neurotoxic potential, particularly towards oligodendrocytes, the myelin-producing cells of the CNS.[2][3] This toxicity is hypothesized to stem from the misincorporation of azetidine-2-carboxylic acid into proteins in place of proline, leading to protein misfolding and the induction of the Unfolded Protein Response (UPR).[2][3][4] The UPR is a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Chronic UPR activation can lead to apoptosis (programmed cell death).[2][3]
The UPR is mediated by three main ER-transmembrane proteins:
-
IRE1α (Inositol-requiring enzyme 1α): An endoribonuclease that, upon activation, splices the mRNA of X-box binding protein 1 (XBP1). The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.
-
PERK (PKR-like ER kinase): A kinase that phosphorylates the eukaryotic translation initiation factor 2α (eIF2α), leading to a general attenuation of protein synthesis to reduce the load on the ER. However, it selectively promotes the translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4).
-
ATF6 (Activating transcription factor 6): A transcription factor that, upon ER stress, translocates to the Golgi apparatus where it is cleaved to its active form. It then moves to the nucleus to upregulate the expression of ER chaperones and other UPR target genes.
The relevance of this pathway to this compound lies in the potential for its metabolic conversion to azetidine-2-carboxylic acid in vivo, or if the intact molecule itself can interfere with protein synthesis and folding.
Modulation of Microglial Activity
Azetidine-2-carboxylic acid has been shown to induce a pro-inflammatory response in microglial cells, the resident immune cells of the brain.[4][5] This includes the release of nitric oxide and pro-inflammatory cytokines.[4][5] Microglial activation is a hallmark of many neurological disorders, and its modulation is a key therapeutic strategy. Therefore, investigating the effect of this compound on microglial activation is a critical area of research.
II. Data Presentation
As no specific quantitative data for the neuroprotective or neurotoxic effects of this compound were identified in the literature, the following table presents data for the parent compound, azetidine-2-carboxylic acid, to provide a contextual reference.
Table 1: In Vitro Effects of Azetidine-2-Carboxylic Acid on Neural Cells
| Cell Type | Assay | Concentration | Observed Effect | Reference |
| BV2 Microglial Cells | MTT Assay (Cell Viability) | >1000 µM | Significant reduction in cell viability | [5] |
| BV2 Microglial Cells | Griess Assay (Nitric Oxide Release) | >1000 µM | Robust increase in nitric oxide release | [5] |
| BV2 Microglial Cells | Annexin V-FITC/PI Staining | >1000 µM | Increased apoptosis | [5] |
| BV2 Microglial Cells | Real-time qPCR | Not specified | Increased expression of pro-inflammatory markers (IL-1β, IL-6, NOS2, CD68, MHC-2a) | [5] |
| Oligodendrocytes (in vivo) | Immunohistochemistry | 600 mg/kg | Dose-dependent apoptosis, nuclear translocation of UPR molecules (ATF3, ATF4, ATF6, eIF2α, etc.) | [2][3] |
III. Experimental Protocols
The following protocols are generalized methodologies that can be adapted for the investigation of this compound and its derivatives.
Synthesis of this compound
This protocol is a general procedure based on established chemical principles for the synthesis of the title compound.[1]
Step 1: Esterification of Azetidine-2-carboxylic Acid
-
Suspend azetidine-2-carboxylic acid in anhydrous methanol.
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the reaction mixture for several hours until the reaction is complete (monitor by TLC).
-
Cool the mixture and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain methyl azetidine-2-carboxylate.
Step 2: N-Benzylation of Methyl Azetidine-2-carboxylate
-
Dissolve methyl azetidine-2-carboxylate in a suitable aprotic solvent (e.g., anhydrous acetonitrile or DMF).
-
Add a base (e.g., potassium carbonate or sodium hydride).
-
Add benzyl bromide dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
In Vitro Neurotoxicity and Neuroprotection Assays
Objective: To assess the effect of this compound on neuronal and glial cell viability and to determine its potential to protect against known neurotoxins.
Cell Lines:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) for neuronal studies.
-
Mouse microglial cell line (e.g., BV2) for neuroinflammation studies.
-
Primary oligodendrocyte precursor cells (OPCs) for myelination and oligodendrocyte toxicity studies.
Protocol:
-
Cell Culture: Culture the chosen cell line under standard conditions. For primary OPCs, use appropriate differentiation media.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations.
-
Neurotoxicity Assay:
-
Plate cells in a 96-well plate.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound.
-
Incubate for 24-48 hours.
-
Assess cell viability using the MTT assay or a live/dead cell staining kit.
-
-
Neuroprotection Assay:
-
Plate cells in a 96-well plate.
-
Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Introduce a known neurotoxin relevant to the neurological disorder of interest (e.g., 6-hydroxydopamine for Parkinson's disease models, amyloid-beta oligomers for Alzheimer's disease models).
-
Incubate for 24-48 hours.
-
Assess cell viability as described above.
-
Microglial Activation Assay
Objective: To determine if this compound modulates microglial activation.
Protocol:
-
Cell Culture: Culture BV2 cells in a 24-well plate.
-
Treatment: Treat the cells with various concentrations of this compound in the presence or absence of a pro-inflammatory stimulus (e.g., lipopolysaccharide - LPS).
-
Nitric Oxide Measurement: After 24 hours, collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of nitric oxide) using the Griess reagent.
-
Cytokine Analysis: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA kits.
-
Immunocytochemistry: Fix the cells and perform immunofluorescence staining for microglial activation markers such as Iba1 and CD68.
IV. Mandatory Visualizations
Conclusion
This compound represents a chemical scaffold with potential relevance to neurological disorders. However, the significant neurotoxicity associated with its parent compound, azetidine-2-carboxylic acid, mediated through the unfolded protein response, necessitates a cautious and thorough investigation of its biological effects. The provided application notes and protocols offer a framework for researchers to explore the synthesis, neurotoxic potential, and immunomodulatory effects of this compound and its derivatives. Future research should focus on determining if the chemical modifications present in this compound mitigate the toxicity of the core azetidine-2-carboxylic acid structure and whether any neuroprotective properties can be unmasked.
References
- 1. Buy this compound (EVT-1174338) | 117396-78-8 [evitachem.com]
- 2. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Azetidine-2-Carboxylic Acid into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid, serves as a constrained analog of proline.[1] Its four-membered ring structure, in contrast to proline's five-membered ring, imparts unique conformational properties to peptides.[1] The incorporation of Aze into peptide sequences can induce specific secondary structures, such as γ-turns, offering a valuable tool for designing peptidomimetics with enhanced biological activity and stability.[2] These application notes provide detailed protocols for the synthesis and analysis of peptides containing azetidine-2-carboxylic acid, along with a summary of its impact on peptide properties. Misincorporation of Aze in place of proline can lead to protein misfolding and has been associated with toxic and teratogenic effects.[1][3]
Applications in Peptide Science
The inclusion of azetidine-2-carboxylic acid in peptide chains has several key applications in research and drug development:
-
Conformational Constraint: The rigid four-membered ring of Aze restricts the peptide backbone's flexibility more than proline, leading to more defined secondary structures.[2] This property is crucial for studying structure-activity relationships.
-
Induction of γ-Turns: Peptides containing Aze have a higher propensity to form γ-turns, which are important structural motifs in many biologically active peptides.[2] This contrasts with proline, which typically induces β-turns.[2]
-
Enhanced Proteolytic Stability: The unnatural structure of Aze can render peptides more resistant to degradation by proteases, thereby increasing their in vivo half-life.
-
Development of Peptidomimetics: By mimicking and stabilizing bioactive conformations, Aze-containing peptides can act as potent and selective agonists or antagonists for various biological targets.
-
Probing Protein Structure and Function: The substitution of proline with Aze can be used to investigate the role of specific proline residues in protein folding, stability, and function.[4]
Quantitative Data Summary
The incorporation of azetidine-2-carboxylic acid can significantly alter the biochemical and biophysical properties of peptides compared to their proline-containing counterparts. The following table summarizes key quantitative findings from the literature.
| Parameter | Peptide with Proline | Peptide with Azetidine-2-Carboxylic Acid | Reference |
| Turn Type Preference | Predominantly β-turns | Preferentially γ-turns | [2] |
| Incorporation Competition | High-fidelity incorporation | Competes with and can replace proline during protein synthesis. The presence of 1, 5, and 10 mM L-azetidine-2-carboxylic acid reduced L-[U-14-C]proline incorporation into hemoglobin by 25%, 58%, and 72%, respectively. | [5] |
| Conformational Flexibility | Less flexible due to the five-membered ring | Generally more flexible than proline-containing peptides due to decreased noncovalent repulsive interactions. | [4] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Azetidine-Containing Peptides
This protocol outlines the manual solid-phase synthesis of a peptide containing azetidine-2-carboxylic acid using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids
-
Fmoc-L-azetidine-2-carboxylic acid (Fmoc-Aze-OH)
-
Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a mixture of DCC (N,N'-Dicyclohexylcarbodiimide) and HOBt (Hydroxybenzotriazole)
-
Base: Diisopropylethylamine (DIPEA) or Collidine
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: Methanol (MeOH)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
Dissolve 3-5 equivalents of the Fmoc-amino acid and a slightly lower amount of HCTU in DMF.
-
Add 6-10 equivalents of DIPEA to the amino acid solution.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours.
-
Wash the resin with DMF (3 times).
-
Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling.
-
-
Azetidine-2-Carboxylic Acid Coupling:
-
Due to the constrained nature of Fmoc-Aze-OH, a longer coupling time or a more potent activating agent may be required.
-
Activate Fmoc-Aze-OH (3-5 equivalents) with HCTU or a DCC/HOBt mixture in DMF.
-
Add DIPEA (6-10 equivalents).
-
Add the activated solution to the resin.
-
Extend the coupling time to 4-12 hours.
-
Monitor the coupling reaction using the Kaiser test. If incomplete, a second coupling is recommended.
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and finally MeOH. Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried resin.
-
Shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Analysis of Azetidine-Containing Peptides
Purification by Reverse-Phase HPLC (RP-HPLC):
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Chromatography:
-
Column: C18 column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point. Adjust as needed based on the peptide's hydrophobicity.
-
Detection: Monitor the elution at 220 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity.
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide powder.
Analysis by Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent for electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Instrumentation:
-
ESI-MS: Infuse the sample solution directly into the mass spectrometer.
-
MALDI-TOF: Co-crystallize the peptide with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate.
-
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of the azetidine-containing peptide.
Analysis by Circular Dichroism (CD) Spectroscopy:
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should not have a high absorbance in the far-UV region.
-
Instrumentation:
-
Use a quartz cuvette with a path length of 1 mm.
-
Record the CD spectrum from 190 to 250 nm at a controlled temperature (e.g., 25 °C).
-
-
Data Acquisition: Collect the data at a scan speed of 50 nm/min with a response time of 1 second. Average multiple scans to improve the signal-to-noise ratio.
-
Data Analysis:
-
Subtract the spectrum of the buffer from the peptide spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Analyze the spectrum for characteristic secondary structure features. A negative band around 200 nm and a positive band around 220 nm can be indicative of a γ-turn.
-
Visualizations
Caption: Workflow for the synthesis and analysis of azetidine-containing peptides.
Caption: Misincorporation pathway of azetidine-2-carboxylic acid.
References
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1-Benzylazetidine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 1-benzylazetidine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent laboratory synthesis involves a two-step process. The first step is the esterification of azetidine-2-carboxylic acid with methanol, typically catalyzed by an acid like sulfuric acid, to form methyl azetidine-2-carboxylate. The second step is the N-benzylation of the resulting ester using benzyl bromide and a suitable base.[1]
Q2: What are some of the main challenges in synthesizing azetidine derivatives like this one?
A2: The primary challenge stems from the inherent ring strain of the four-membered azetidine ring. This strain can make the ring susceptible to opening, leading to lower yields. Other common issues include difficulties in purification and the potential for side reactions such as over-alkylation.
Q3: Which bases are typically used for the N-benzylation step?
A3: A variety of bases can be employed, with the choice often depending on the desired reactivity and reaction conditions. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and stronger bases such as sodium hydride (NaH). The selection of the base can significantly impact the reaction's yield and side-product profile.[1]
Q4: How does the choice of solvent affect the synthesis?
A4: The solvent plays a crucial role in the N-benzylation step. Polar aprotic solvents like acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are frequently used as they can effectively dissolve the reactants and facilitate the nucleophilic substitution reaction. However, it's important to be aware of potential side reactions between the solvent and reagents, especially when using strong bases like NaH in DMF.[2]
Q5: What are the typical purification methods for this compound?
A5: Column chromatography on silica gel is the most common method for purifying the final product. A typical eluent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. The optimal eluent ratio should be determined by thin-layer chromatography (TLC) to ensure good separation from impurities.
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Increase the reaction time. Monitor the reaction progress using TLC or LC-MS. - Increase the reaction temperature. Refluxing conditions are often employed.[1] - Use a more reactive alkylating agent (e.g., benzyl iodide instead of benzyl bromide). |
| Ineffective base | - Switch to a stronger base. If using K₂CO₃, consider trying NaH. - Ensure the base is of good quality and anhydrous, especially when using moisture-sensitive bases like NaH. |
| Poor solvent choice | - Use a polar aprotic solvent like acetonitrile or DMF to improve the solubility of reactants and accelerate the reaction.[2] |
| Side reactions | - See the "Formation of Byproducts" section below for specific strategies. |
Problem 2: Formation of Byproducts
| Observed Byproduct | Potential Cause | Recommended Solution |
| Dibenzylated product (quaternary salt) | Over-alkylation due to the product being more nucleophilic than the starting material. | - Use a slight excess of the methyl azetidine-2-carboxylate starting material. - Add the benzyl bromide slowly to the reaction mixture to maintain a low concentration. |
| Unidentified impurities | Reaction of the base with the solvent (e.g., NaH with DMF).[2] | - Consider using an alternative solvent such as acetonitrile, especially when using a strong base like NaH. |
Data Presentation: Impact of Reaction Conditions on Yield
| N-Substituent | Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| 1-((S)-1'-phenylethyl) | NaHCO₃ | MeCN | Reflux | 13 h | Diastereomeric mixture | Tayama et al. (2021) |
| 1-((S)-1'-(4''-methoxyphenyl)ethyl) | NaHCO₃ | MeCN | Reflux | 18 h | 38% (diastereomer 1), 37% (diastereomer 2) | Tayama et al. (2021)[3] |
| α-benzylated-2-carbonitrile | LDA | THF | -78 °C to RT | Not specified | ~70% | Tayama et al. (2021)[3] |
Experimental Protocols
General Protocol for the N-Benzylation of Methyl Azetidine-2-carboxylate
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Methyl azetidine-2-carboxylate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of methyl azetidine-2-carboxylate (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add benzyl bromide (1.0-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Experimental Workflow
Caption: A general experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
- 1. Buy this compound (EVT-1174338) | 117396-78-8 [evitachem.com]
- 2. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
Technical Support Center: Optimizing N-Benzylation of Azetidines
Welcome to the technical support center for the N-benzylation of azetidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in this crucial synthetic step.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for N-benzylation of azetidines?
A1: The N-benzylation of azetidines is typically an SN2 reaction where the nitrogen atom of the azetidine ring acts as a nucleophile, attacking an electrophilic benzylic carbon. Standard conditions involve reacting the azetidine with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base and a suitable solvent.
Q2: How does the choice of base impact the reaction?
A2: The base is critical for deprotonating the azetidine nitrogen (if starting from a salt) or scavenging the acid byproduct (e.g., HBr) formed during the reaction. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic amines (e.g., triethylamine, diisopropylethylamine). The strength and steric hindrance of the base can influence reaction rates and the prevalence of side reactions. For instance, a hindered, non-nucleophilic base is often preferred to minimize side reactions.
Q3: What solvents are recommended for this reaction?
A3: Polar aprotic solvents are generally preferred as they can accelerate SN2 reactions.[1] Commonly used solvents include acetonitrile (ACN), dimethylformamide (DMF), and dichloromethane (DCM). The choice of solvent can affect solubility of reagents and reaction temperature, thereby influencing the reaction outcome.
Q4: Can other benzylating agents be used besides benzyl halides?
A4: Yes, while benzyl halides are common, other reagents like benzyl tosylates or mesylates can also be employed. These reagents possess good leaving groups, facilitating the nucleophilic attack by the azetidine.
Q5: What are the main challenges associated with the N-benzylation of azetidines?
A5: The primary challenges stem from the inherent ring strain of the four-membered azetidine ring, which makes it susceptible to ring-opening reactions.[2][3] Other common issues include low yields, difficulty in purification, and potential for polymerization.[3] The choice of starting materials, reaction conditions, and protecting groups is crucial to mitigate these challenges.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the N-benzylation of azetidines.
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Insufficiently reactive benzylating agent | Switch to a more reactive benzylating agent (e.g., from benzyl chloride to benzyl bromide or benzyl iodide). |
| Poor leaving group on the benzylating agent | If using a benzyl alcohol derivative, convert the hydroxyl group to a better leaving group, such as a tosylate or mesylate.[1] |
| Incomplete deprotonation of azetidine salt | If starting with an azetidine salt, ensure a sufficiently strong base is used to liberate the free amine for reaction. |
| Reaction temperature is too low | Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.[1] |
| Steric hindrance | If the azetidine or benzylating agent is sterically hindered, longer reaction times or higher temperatures may be required. |
Problem 2: Formation of Significant Side Products
| Potential Cause | Recommended Solution |
| Over-alkylation (quaternary ammonium salt formation) | Use a stoichiometric amount of the benzylating agent. Add the benzylating agent slowly to the reaction mixture. |
| Ring-opening of the azetidine ring | This can be promoted by certain reagents or harsh reaction conditions. Use milder bases and lower reaction temperatures. The inherent ring strain of azetidines makes them susceptible to such reactions.[2][3] |
| Polymerization | High concentrations of the azetidine can lead to intermolecular reactions.[1] Consider using high dilution conditions where the substrate is added slowly to the reaction mixture.[1] |
| Elimination reactions | Strong, non-nucleophilic bases can sometimes promote elimination reactions on the benzylating agent if a suitable proton is present. Choose a base that minimizes this side reaction. |
Problem 3: Difficult Purification
| Potential Cause | Recommended Solution |
| Polarity of the product is similar to starting materials or byproducts | Optimize the mobile phase for column chromatography. A gradient elution from a non-polar to a more polar solvent system can be effective.[3] |
| Formation of emulsions during workup | Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. |
| Product is volatile | Be cautious during solvent removal under reduced pressure. Use lower temperatures and remove the solvent slowly. |
Experimental Protocols
General Procedure for N-benzylation of Azetidine
-
Preparation : To a solution of azetidine (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF) is added a base (1.2-2.0 eq., e.g., K₂CO₃ or Et₃N).
-
Addition of Benzylating Agent : Benzyl bromide (1.1 eq.) is added dropwise to the stirred solution at room temperature.
-
Reaction : The reaction mixture is stirred at room temperature or heated (e.g., to 40-60 °C) and monitored by TLC or LC-MS until the starting material is consumed.
-
Workup : The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.[3]
Data Presentation
Table 1: Effect of Base and Solvent on N-benzylation Yield
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | ACN | 60 | 12 | 85 |
| 2 | Cs₂CO₃ (1.5) | DMF | RT | 18 | 92 |
| 3 | Et₃N (2.0) | DCM | RT | 24 | 75 |
| 4 | DIPEA (2.0) | ACN | 60 | 12 | 88 |
| 5 | NaH (1.2) | THF | RT | 6 | 95 |
Note: This table is a representative example and actual results may vary depending on the specific azetidine and benzylating agent used.
Visualizations
Caption: Troubleshooting workflow for low yield in N-benzylation.
Caption: General experimental workflow for N-benzylation of azetidines.
References
Technical Support Center: Purification of Methyl 1-benzylazetidine-2-carboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of methyl 1-benzylazetidine-2-carboxylate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenges in purifying azetidine derivatives like this compound stem from the inherent strain in the four-membered ring, which can make them susceptible to ring-opening under harsh conditions. Additionally, the basicity of the nitrogen atom can lead to strong interactions with acidic stationary phases like silica gel, potentially causing peak tailing during column chromatography.
Q2: What are the most common impurities I should expect?
Common impurities depend on the synthetic route but typically include:
-
Unreacted starting materials: Such as methyl azetidine-2-carboxylate and benzyl bromide (or other benzylating agents).
-
Over-alkylation products: Quaternary ammonium salts may form if an excess of the benzylating agent is used.
-
Byproducts from the base: Residual base used in the N-benzylation step.
-
Solvent residues: High-boiling point solvents from the reaction or workup.
Q3: Which purification techniques are most effective for this compound?
The two most effective and commonly used purification techniques for this compound are:
-
Flash Column Chromatography: Highly effective for separating the target compound from both more and less polar impurities.
-
Recrystallization: Useful for obtaining highly pure crystalline material, provided a suitable solvent system can be found. Often, recrystallization is performed after an initial purification by column chromatography.
Q4: How can I monitor the purity of my fractions during column chromatography?
Thin-layer chromatography (TLC) is the most convenient method for monitoring the purity of fractions. A suitable mobile phase, often a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate, should be used. The spots can be visualized using a UV lamp (254 nm) and/or by staining with a suitable reagent such as potassium permanganate.
Troubleshooting Guides
Issue 1: Tailing of the product spot on TLC and broad peaks during column chromatography.
-
Possible Cause: The basic nitrogen of the azetidine ring is interacting strongly with the acidic silanol groups on the silica gel surface.
-
Solution: Add a small amount of a basic modifier to the eluent. Triethylamine (TEA) at a concentration of 0.5-2% is commonly used. Alternatively, a mixture of dichloromethane and methanol with a small percentage of ammonium hydroxide can be effective for highly polar nitrogenous compounds.
Issue 2: The compound does not crystallize from the chosen solvent system.
-
Possible Cause 1: The compound is too soluble in the chosen solvent, even at low temperatures.
-
Solution 1: Try a different solvent or a mixed solvent system. For a mixed solvent system, dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes turbid. Heat to redissolve and then cool slowly.
-
Possible Cause 2: The presence of impurities is inhibiting crystallization.
-
Solution 2: Purify the compound by column chromatography first to remove the majority of impurities, and then attempt recrystallization.
-
Possible Cause 3: The compound is an oil at room temperature.
-
Solution 3: If the compound is an oil, purification should be achieved by column chromatography or distillation under reduced pressure.
Issue 3: Low recovery of the product after column chromatography.
-
Possible Cause: The compound is irreversibly adsorbed onto the silica gel.
-
Solution: Deactivate the silica gel by flushing the packed column with the eluent containing a basic modifier (e.g., 1% TEA) before loading the sample. This will neutralize the acidic sites on the silica.
Data Presentation
Table 1: Representative Solvent Systems for Column Chromatography of Azetidine Derivatives
| Compound Type | Stationary Phase | Eluent System | Typical Rf Value | Reference |
| N-Aryl-azetidine-2-carboxylate | Silica Gel | n-hexane/Ethyl Acetate (2:1 to 1:2) | Diastereomers separated | [1] |
| N-Aryl-azetidine-2-carboxamide | Silica Gel | Dichloromethane/Methanol (20:1 to 10:1) | Not specified | [1] |
| N-Boc-3-(acetoxymethyl)azetidines | Silica Gel | n-hexane/Ethyl Acetate (4:1) | Not specified |
Table 2: Common Solvents for Recrystallization of Esters
| Solvent / System | Advantages | Disadvantages |
| Ethanol or Methanol | Good for moderately polar compounds; readily available. | The target compound may have high solubility at room temperature, potentially reducing yield. |
| Hexane/Ethyl Acetate | Polarity can be finely tuned; effective for many esters. | Requires careful optimization of the solvent ratio. |
| Hexane/Acetone | Good solvating power from acetone. | Acetone is highly volatile. |
| Methanol/Water | Good for inducing crystallization of moderately polar compounds. | Prone to "oiling out" if the solvent ratio is not optimized. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing the polarity).
-
The optimal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
-
If tailing is observed, add 1% triethylamine (TEA) to the eluent system.
-
-
Column Preparation:
-
Select an appropriately sized flash chromatography column.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica gel to pack under positive pressure, ensuring an even and compact bed.
-
Add a thin layer of sand on top of the silica gel.
-
Equilibrate the column by passing 2-3 column volumes of the initial eluent through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a more volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial eluent, collecting fractions.
-
Gradually increase the polarity of the eluent (gradient elution) based on the TLC analysis.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the material to be recrystallized.
-
Add a few drops of a potential solvent and observe the solubility at room temperature.
-
If the solid is not soluble, gently heat the test tube. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
If a single solvent is not suitable, try a mixed solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until turbidity persists.
-
-
Dissolution:
-
Place the crude or partially purified compound in an Erlenmeyer flask.
-
Add the chosen solvent (or the "good" solvent of a mixed pair) in small portions while heating and stirring until the solid is completely dissolved.
-
-
Crystallization:
-
If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
-
Mandatory Visualization
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for common issues in the column chromatography of this compound.
References
Troubleshooting low yields in intramolecular cyclization for azetidines
Welcome to the Technical Support Center for troubleshooting low yields in the intramolecular cyclization for the synthesis of azetidines. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common experimental challenges.
Troubleshooting Guides
This section addresses specific issues you may encounter during the intramolecular synthesis of azetidines in a direct question-and-answer format.
Question 1: My intramolecular cyclization to form an azetidine is resulting in very low or no yield. What are the primary causes?
Answer:
Low yields in azetidine synthesis via intramolecular cyclization are a frequent challenge due to the high ring strain of the four-membered ring.[1] The primary causes can be categorized as follows:
-
Competing Intermolecular Reactions: At high concentrations, the precursor molecule may react with other precursor molecules, leading to dimerization or polymerization instead of the desired intramolecular cyclization.[2]
-
Side Reactions: Elimination reactions can be a significant competing pathway, especially with sterically hindered substrates or when using strong, non-nucleophilic bases.[2] The formation of more stable five- or six-membered rings, such as pyrrolidines, can also occur, particularly in the cyclization of epoxy amines.[1][3]
-
Poor Leaving Group: The efficiency of the SN2 cyclization is highly dependent on the quality of the leaving group. Groups like hydroxyls are poor leaving groups and require activation, while halides and sulfonates are generally more effective.[2]
-
Steric Hindrance: Bulky substituents on the acyclic precursor can sterically hinder the nucleophilic attack of the nitrogen atom, thus impeding ring closure.[2]
-
Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and catalyst are all critical factors that can significantly impact the reaction yield.[1][2] For instance, the use of an inappropriate solvent can disfavor the SN2 transition state, while an unsuitable base can promote elimination over substitution.
Question 2: How can I minimize the formation of intermolecular side products like dimers and polymers?
Answer:
The most effective strategy to favor intramolecular cyclization over intermolecular reactions is to use high dilution conditions . By maintaining a very low concentration of the substrate, the probability of one molecule reacting with another is significantly reduced. This can be achieved by the slow addition of the substrate to a large volume of solvent over an extended period.
Question 3: My reaction is forming a significant amount of an elimination byproduct. How can I suppress this side reaction?
Answer:
To minimize elimination byproducts, consider the following adjustments to your reaction conditions:
-
Choice of Base: Use a non-hindered, yet sufficiently strong, base to deprotonate the amine without promoting elimination. For γ-haloamines, bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are often effective.[2] Avoid strong, bulky bases which are more prone to act as bases for elimination.
-
Temperature: Lowering the reaction temperature can often favor the desired substitution reaction over elimination, as elimination reactions typically have a higher activation energy.
-
Leaving Group: While a good leaving group is necessary, a highly reactive leaving group might also increase the propensity for elimination. If elimination is a major issue, you might consider a slightly less reactive leaving group in combination with optimized base and temperature conditions.
Question 4: I am starting from a γ-amino alcohol, and the reaction is not proceeding. What should I do?
Answer:
The hydroxyl group (-OH) is a poor leaving group and needs to be activated for the intramolecular SN2 reaction to occur. There are two common strategies for this:
-
Two-Step Approach (Sulfonylation): Convert the hydroxyl group into a better leaving group, such as a mesylate (-OMs), tosylate (-OTs), or triflate (-OTf).[2] This is typically done by reacting the amino alcohol with the corresponding sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base like triethylamine. The resulting sulfonate ester is then cyclized in a separate step with a suitable base.
-
One-Pot Approach (Mitsunobu Reaction): The Mitsunobu reaction allows for the direct cyclization of a γ-amino alcohol. This reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group in situ for intramolecular displacement by the nitrogen nucleophile.[4][5][6]
Question 5: I am observing the formation of a five-membered ring (pyrrolidine) instead of the desired four-membered azetidine. How can I improve the regioselectivity?
Answer:
The formation of a pyrrolidine instead of an azetidine is a common issue, particularly in the cyclization of epoxy amines, and is governed by Baldwin's rules for ring closure. The formation of an azetidine from a γ-substituted amine is a "4-exo-tet" cyclization, which is favored according to Baldwin's rules. However, if the substrate geometry allows for a "5-endo-tet" cyclization to form a pyrrolidine, this can be a competing pathway.[3][7]
To favor azetidine formation:
-
Substrate Stereochemistry: In the case of epoxy amines, the use of cis-3,4-epoxy amines strongly favors the C3-selective attack by the amine to form the azetidine. Conversely, trans-3,4-epoxy amines tend to undergo C4-selective attack, leading to the formation of 3-hydroxypyrrolidines.[3][8]
-
Catalyst Choice: The use of specific Lewis acid catalysts can significantly influence the regioselectivity. For example, Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been shown to be highly effective in promoting the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines.[3][8][9]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the azetidine ring via intramolecular cyclization?
A1: The most prevalent methods involve the intramolecular nucleophilic substitution of a γ-functionalized amine. Common precursors include:
-
γ-Amino alcohols: The hydroxyl group is activated in situ (e.g., Mitsunobu reaction) or converted to a better leaving group (e.g., mesylate, tosylate) prior to cyclization.[2]
-
γ-Haloamines: A γ-chloro, bromo, or iodoamine is cyclized in the presence of a base.[2]
-
Epoxy amines: The intramolecular ring-opening of a 3,4-epoxy amine can lead to a 3-hydroxyazetidine.[8]
Q2: How do I choose the right nitrogen protecting group for my azetidine synthesis?
A2: The choice of a nitrogen protecting group is critical and depends on the reaction conditions and the desired final product.
-
tert-Butoxycarbonyl (Boc): This is a widely used protecting group as it is stable under many reaction conditions and can be easily removed with acid.[2]
-
Sulfonyl groups (e.g., Tosyl, Nosyl): These groups are robust and can activate the nitrogen, but their removal often requires harsh conditions.[2]
-
Benzyl (Bn) or Carbobenzyloxy (Cbz): These groups offer orthogonal deprotection strategies, typically removed by hydrogenolysis.
Q3: My reaction is slow and does not go to completion. What can I do?
A3: If your reaction is sluggish, you can try the following:
-
Increase the temperature: Gently heating the reaction can increase the rate. However, be cautious as this may also promote side reactions.[3]
-
Change the solvent: Switching to a more polar aprotic solvent like DMF or DMSO can accelerate the SN2 reaction.[2]
-
Use a better leaving group: If you are using a halide, you can convert it to an iodide in situ using the Finkelstein reaction to increase its reactivity. If starting from an alcohol, consider converting it to a triflate, which is an excellent leaving group.[2]
-
Increase catalyst loading: If you are using a catalyst, a modest increase in its loading might improve the reaction rate. However, excessive amounts can lead to side products.[3]
Data Presentation
Table 1: Effect of Solvent and Catalyst on the Intramolecular Cyclization of a Model cis-3,4-Epoxy Amine [8][9]
| Entry | Catalyst (5 mol%) | Solvent | Temperature | Yield (%) |
| 1 | La(OTf)₃ | DCE | Reflux | 81 |
| 2 | La(OTf)₃ | Benzene | Reflux | <81 (lower selectivity) |
| 3 | La(OTf)₃ | MeCN | Reflux | Incomplete Reaction |
| 4 | La(OTf)₃ | THF | Reflux | Incomplete Reaction |
| 5 | Sc(OTf)₃ | DCE | Reflux | Moderate |
| 6 | Ni(ClO₄)₂·6H₂O | DCE | Reflux | Low |
| 7 | TfOH | DCE | Reflux | Low |
| 8 | None | DCE | Reflux | 0 |
Table 2: Comparison of Leaving Groups in Azetidine Formation
| Leaving Group | Relative Reactivity | Conditions | Typical Yields |
| -Cl | Good | Base, Heat | Moderate to Good |
| -Br | Better | Base, Heat | Good to High |
| -I | Excellent | Base, Heat | Good to High |
| -OMs (Mesylate) | Excellent | Base | High |
| -OTs (Tosylate) | Excellent | Base | High |
| -OTf (Triflate) | Superior | Base | Very High |
| -OH | Poor (requires activation) | Mitsunobu or two-step | Variable, can be high |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-azetidine from N-Boc-3-chloro-1-aminopropane
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-Boc-3-chloro-1-aminopropane (1.0 eq) and a suitable solvent such as acetonitrile or DMF (to make a 0.1 M solution).
-
Addition of Base: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (or a temperature appropriate for the solvent, e.g., 80 °C for DMF) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-azetidine.
Protocol 2: Intramolecular Cyclization of a γ-Amino Alcohol via the Mitsunobu Reaction [4][10]
-
Setup: Dissolve the γ-amino alcohol (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired azetidine from triphenylphosphine oxide and other byproducts.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC09904D [pubs.rsc.org]
Preventing pyrrolidine formation during azetidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of pyrrolidine formation during azetidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for pyrrolidine formation as a side product during azetidine synthesis?
A1: Pyrrolidine formation is a common side reaction, primarily occurring through a competing intramolecular cyclization pathway. Azetidine is formed via a 4-exo-tet cyclization, while the more thermodynamically stable five-membered pyrrolidine ring is formed through a 5-endo-tet cyclization.[1][2] Several factors can favor the formation of the pyrrolidine byproduct, including elevated reaction temperatures, the choice of solvent, and the structure of the substrate.[3][4]
Q2: I am observing a significant amount of pyrrolidine in my reaction. How can I increase the yield of the desired azetidine?
A2: To favor the formation of azetidine over pyrrolidine, consider the following strategies:
-
Reaction Temperature: Lowering the reaction temperature generally favors the kinetically controlled 4-exo-tet cyclization to form the azetidine.[3][4]
-
High Dilution: Running the reaction under high dilution conditions can favor intramolecular cyclization over intermolecular side reactions, which can sometimes lead to pyrrolidine formation or polymerization.[5]
-
Choice of Leaving Group: The nature of the leaving group on the γ-carbon is critical. A more reactive leaving group can facilitate the desired SN2 reaction at lower temperatures.
-
Steric Hindrance: Introducing steric bulk on the substrate can influence the regioselectivity of the cyclization. For instance, steric hindrance at the α-carbon of a homoallylamine can favor azetidine formation.[2]
Q3: Can the choice of base influence the ratio of azetidine to pyrrolidine?
A3: Yes, the choice of base can be crucial. A non-nucleophilic, sterically hindered base is often preferred to deprotonate the amine without competing in nucleophilic substitution or promoting elimination side reactions. The optimal base will depend on the specific substrate and reaction conditions.
Q4: Is there a way to convert the unwanted pyrrolidine byproduct back to a precursor for azetidine synthesis?
A4: In most cases, the formation of the pyrrolidine ring is irreversible under the reaction conditions used for azetidine synthesis. Therefore, it is more effective to optimize the reaction to prevent its formation in the first place.
Troubleshooting Guides
Problem: Low Yield of Azetidine and High Yield of Pyrrolidine
This is a common issue in syntheses involving intramolecular cyclization of γ-substituted amines. The following guide provides a systematic approach to troubleshoot and optimize your reaction.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for low azetidine yield.
Competing Cyclization Pathways
The formation of azetidine versus pyrrolidine is a classic example of kinetic versus thermodynamic control. The 4-exo-tet pathway to the four-membered azetidine ring is kinetically favored, while the 5-endo-tet pathway to the five-membered pyrrolidine ring is thermodynamically favored.
Caption: Competing pathways in azetidine synthesis.
Data Presentation
The following tables summarize the effect of different reaction parameters on the ratio of azetidine to pyrrolidine formation.
Table 1: Effect of Temperature on Iodocyclization of Homoallylamines [3][4]
| Entry | Substrate | Temperature (°C) | Azetidine:Pyrrolidine Ratio | Total Yield (%) |
| 1 | N-benzyl-1-phenylbut-3-en-1-amine | 20 | >95:5 | 96 |
| 2 | N-benzyl-1-phenylbut-3-en-1-amine | 50 | <5:95 | 82 |
Table 2: Effect of Steric Hindrance on Selenium-Induced Cyclization [2]
| Entry | R1 | R2 | Azetidine:Pyrrolidine Ratio |
| 1 | H | H | 35:65 |
| 2 | Me | Me | 72:28 |
| 3 | Me | Ph | >95:5 |
Experimental Protocols
Protocol: Synthesis of N-Boc-azetidine from N-Boc-3-amino-1-propanol
This protocol details the synthesis of an N-protected azetidine from a γ-amino alcohol, a common method where pyrrolidine formation can be a concern. The two-step procedure involves the mesylation of the primary alcohol followed by intramolecular cyclization.
Experimental Workflow
Caption: Workflow for N-Boc-azetidine synthesis.
Step 1: Mesylation of N-Boc-3-amino-1-propanol
-
Dissolve N-Boc-3-amino-1-propanol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (Et3N) (1.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude mesylate. This intermediate is often used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
Dissolve the crude mesylate from Step 1 in methanol (MeOH).
-
Add potassium carbonate (K2CO3) (2.0 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and extract the aqueous layer with the same organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc-azetidine.
References
Choosing the right leaving group for azetidine ring formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when choosing a leaving group for the synthesis of azetidines via intramolecular cyclization.
Frequently Asked Questions (FAQs)
Q1: What is the role of a leaving group in azetidine ring formation?
In the context of forming an azetidine ring from a linear precursor, such as a γ-amino alcohol or γ-haloamine, the leaving group is an atom or group of atoms that is displaced by the nitrogen atom during an intramolecular nucleophilic substitution (SN2) reaction. The nitrogen acts as the nucleophile, attacking the carbon atom bearing the leaving group to form the four-membered ring. A good leaving group is essential for this reaction to proceed efficiently.[1][2]
Q2: What are the most common leaving groups for this type of reaction?
Commonly used leaving groups for azetidine synthesis include halides (I-, Br-, Cl-) and sulfonate esters like tosylates (OTs), mesylates (OMs), and triflates (OTf).[1][3] The hydroxyl group of a γ-amino alcohol is a poor leaving group itself and must first be converted into a better one, typically a sulfonate ester.[3]
Q3: How do I choose between a halide, a tosylate, or a mesylate?
The choice depends on several factors, including the reactivity of your substrate, the desired reaction conditions, and the cost of reagents.
-
Reactivity: The general order of reactivity for leaving groups is Triflate > Tosylate ≈ Mesylate > I > Br > Cl. Triflate is an excellent but expensive leaving group, often used when other leaving groups fail.[3] Tosylates and mesylates are very common, offering a good balance of reactivity and stability.[3]
-
Preparation: Tosylates and mesylates are typically prepared in situ from the corresponding alcohol using tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine or triethylamine.[2][3] Halides might be part of the starting material or introduced from an alcohol, though this can sometimes lead to lower yields or require harsher conditions.
-
Steric Hindrance: Mesylates are smaller than tosylates, which can be advantageous in sterically hindered systems.
Q4: What is the Mitsunobu reaction and when should I consider using it for azetidine formation?
The Mitsunobu reaction is a powerful method that converts a primary or secondary alcohol into a variety of functional groups, including the activated species needed for cyclization.[4][5] It uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol in situ.[4] This method is particularly useful because it proceeds with a clean inversion of stereochemistry at the alcohol carbon and occurs under mild conditions.[5][6] It's a good alternative to the two-step process of first forming a sulfonate ester and then performing the cyclization.
Troubleshooting Guide
Q5: My azetidine synthesis is resulting in very low yields. What are the common causes related to the leaving group?
Low yields are a frequent challenge in azetidine synthesis due to the high energy barrier for forming a strained four-membered ring.[7]
-
Poor Leaving Group: The leaving group you've chosen may not be reactive enough. If you are using a chloride or bromide, consider switching to an iodide, mesylate, or tosylate.[7]
-
Competing Reactions: The formation of more stable five- or six-membered rings can be a significant competing pathway.[7] Also, intermolecular reactions can lead to polymerization. Ensure your reaction is run at high dilution to favor the intramolecular cyclization.
-
Suboptimal Conditions: The base used to deprotonate the amine might not be strong enough, or the temperature might be too low for the chosen leaving group. For sulfonate esters, a non-nucleophilic base is crucial to avoid side reactions.
Q6: My reaction is very slow or doesn't go to completion. How can I speed it up?
-
Increase Reactivity: Switch to a better leaving group. If a mesylate is slow, a tosylate might offer a slight improvement, but a triflate will be significantly more reactive.[3]
-
Increase Temperature: Gently heating the reaction can increase the rate. However, be cautious, as higher temperatures can also promote side reactions and decomposition.[2]
-
Solvent Choice: The solvent can have a significant impact. A polar aprotic solvent like DMF or DMSO can accelerate SN2 reactions.
Q7: I am observing the formation of an aziridine (three-membered ring) instead of the azetidine. Why is this happening?
The formation of an aziridine suggests an alternative cyclization pathway is occurring. This can happen if there is an activated position on the nitrogen substituent that is susceptible to nucleophilic attack by another group in the molecule. Carefully check your starting material's structure for any potential competing reaction sites.
Data Presentation
The choice of a leaving group directly impacts the yield of the azetidine ring formation. The following table summarizes typical yields for the cyclization of N-protected 3-amino-1-propanol derivatives using different activation strategies.
| Entry | Starting Material Precursor | Leaving Group Strategy | Conditions | Yield (%) | Reference |
| 1 | N-Boc-3-amino-1-propanol | Mesylate (OMs) | 1. MsCl, Et₃N, DCM; 2. K₂CO₃, MeOH, reflux | 85 | [2] |
| 2 | γ-chloro amine | Chloride (Cl) | NaH, THF, rt | 92 | [2] |
| 3 | γ-amino alcohol | Tosylate (OTs) | 1. TsCl, pyridine; 2. Base | Typically high | [2] |
| 4 | Ester with γ-amino alcohol moiety | Mitsunobu (in situ activation) | PPh₃, DIAD, THF | 75 | [6] |
Note: Yields are highly substrate-dependent and the conditions listed are generalized. Direct comparison between different substrates should be made with caution.
Experimental Protocols
Protocol: Synthesis of N-Boc-azetidine from N-Boc-3-amino-1-propanol via Mesylation
This two-step protocol is a reliable method for synthesizing N-protected azetidines.[2]
Step 1: Mesylation of the Alcohol
-
Dissolve N-Boc-3-amino-1-propanol (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N) (1.5 eq.) to the solution.
-
Slowly add methanesulfonyl chloride (MsCl) (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
Dissolve the crude mesylate from Step 1 in methanol (MeOH).
-
Add potassium carbonate (K₂CO₃) (2.0 eq.) to the solution.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the formation of the azetidine product by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-Boc-azetidine.
Mandatory Visualizations
Caption: Mechanism of azetidine formation via SN2 cyclization.
References
- 1. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC09904D [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: High Dilution Conditions for Intramolecular Cyclization
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when promoting intramolecular cyclization through high dilution conditions.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Q1: My reaction is producing primarily oligomers or polymers instead of the desired cyclic product. What's going wrong?
A1: The formation of linear oligomers or polymers is a clear indication that intermolecular reactions are favored over the desired intramolecular cyclization. This is the most common challenge in macrocyclization.[1]
Potential Causes and Solutions:
| Cause | Solution |
| High Reactant Concentration | The fundamental principle to favor intramolecular reactions is to work at high dilution.[1][2] The probability of two ends of the same molecule finding each other (intramolecular) is independent of concentration, whereas the probability of two different molecules reacting (intermolecular) is concentration-dependent. |
| Rapid Addition of Reactant | Adding the reactant too quickly can lead to localized areas of high concentration, promoting intermolecular side reactions. |
| Unfavorable Precursor Conformation | The linear precursor may adopt a conformation that does not readily bring the reactive ends into proximity for cyclization.[3] |
dot
Caption: Competing reaction pathways in cyclization.
Q2: The cyclization reaction is very slow or fails to proceed to completion.
A2: A sluggish or incomplete reaction can be due to several factors beyond just concentration.
Potential Causes and Solutions:
| Cause | Solution |
| Inefficient Activation/Catalysis | The coupling reagents or catalyst may not be active enough under the reaction conditions. In Ring-Closing Metathesis (RCM), catalyst poisoning can be an issue.[4] |
| Suboptimal Temperature | The reaction temperature might be too low, leading to slow kinetics. Conversely, temperatures that are too high can cause degradation of reactants, catalysts, or products.[5] |
| Steric Hindrance | The reactive sites on the precursor molecule may be sterically hindered, making the intramolecular approach difficult. |
| Solvent Effects | The solvent can influence the conformation of the precursor and the solubility of reactants and catalysts.[1] Toluene is often used for RCM reactions at higher temperatures as a substitute for lower-boiling solvents like dichloromethane.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the "high dilution principle"?
A1: The high dilution principle is a strategy used in organic chemistry to favor intramolecular reactions, particularly for the synthesis of medium to large rings (macrocycles), over competing intermolecular reactions that lead to polymerization.[2] By maintaining a very low concentration of the reactant, the likelihood of one end of a molecule reacting with another molecule is significantly reduced compared to the probability of it reacting with the other end of the same molecule.
Q2: What is "pseudo-high dilution," and how is it achieved?
A2: Pseudo-high dilution, also known as apparent high dilution, is an experimental technique that mimics the conditions of high dilution without requiring vast volumes of solvent.[3][7] This is typically achieved by the slow and controlled addition of a concentrated solution of the linear precursor to the reaction vessel, often using a syringe pump.[1][3] This method ensures that the instantaneous concentration of the reactive species in the reaction mixture remains very low, thus favoring intramolecular cyclization.[3]
dot
Caption: Experimental setup for pseudo-high dilution.
Q3: What are typical concentration ranges for high dilution experiments?
A3: The optimal concentration depends on the specific reaction, ring size being formed, and the inherent rate of cyclization. However, some general guidelines are available. For peptide cyclization, concentrations are typically in the range of 0.1-1 mM.[3] For the formation of larger, more flexible rings (e.g., 9-11 membered rings), concentrations may need to be as low as 10⁻⁶ M to prevent polymerization.[8]
| Reaction Type | Typical Concentration Range | Reference |
| Peptide Cyclization | 0.1 - 1 mM | [3] |
| Ring-Closing Metathesis (RCM) | 0.02 M (Toluene) | [4] |
| General Macrocyclization (9-11 membered rings) | < 1 µM (10⁻⁶ M) | [8] |
Q4: Can on-resin cyclization help favor the intramolecular pathway?
A4: Yes, performing the cyclization while the molecule is still attached to a solid support is a common strategy, particularly in peptide synthesis.[3] The solid support provides a "pseudo-dilution" effect by physically isolating the reactive molecules from each other on the resin beads, thereby hindering intermolecular reactions.[3][9]
Q5: How does ring size affect the rate of intramolecular cyclization?
A5: The rate of intramolecular cyclization is significantly influenced by the size of the ring being formed. This is due to a combination of entropic factors and ring strain. Generally, the formation of 5- and 6-membered rings is kinetically favored.[10] The formation of small rings (3- and 4-membered) is often slower due to angle strain, while medium-sized rings (8- to 13-membered) are disfavored due to a combination of unfavorable entropy and transannular strain.[10]
Experimental Protocols
Protocol 1: General Procedure for High Dilution Cyclization using a Syringe Pump (Pseudo-High Dilution)
Objective: To favor intramolecular cyclization by maintaining a low instantaneous concentration of the linear precursor.
Materials:
-
Linear precursor
-
Appropriate solvent (degassed if necessary)
-
Coupling reagents/catalyst
-
Reaction flask (sized for a large solvent volume)
-
Stirring mechanism (e.g., magnetic stir bar)
-
Syringe pump
-
Gas-tight syringe and needle
Procedure:
-
Vessel Preparation: To the main reaction flask, add the bulk of the solvent and any non-precursor reagents or catalysts. If the reaction is air or moisture sensitive, ensure the setup is under an inert atmosphere (e.g., nitrogen or argon).
-
Precursor Solution: Prepare a concentrated solution of the linear precursor in a separate, smaller flask using the same solvent.
-
Syringe Setup: Draw the precursor solution into the gas-tight syringe and mount it on the syringe pump.
-
Slow Addition: Place the needle of the syringe through a septum into the reaction flask, ensuring the tip is below the solvent surface. Begin the slow addition of the precursor solution via the syringe pump at a predetermined rate (e.g., 0.1 to 1.0 mL/hour). The optimal rate may require empirical determination.
-
Reaction Monitoring: Allow the reaction to proceed for the desired time, monitoring its progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, proceed with the appropriate work-up and purification steps.[11]
dot
Caption: Workflow for pseudo-high dilution cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. High dilution principle - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. drughunter.com [drughunter.com]
- 5. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Substituted Azetidines
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of substituted azetidines. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these valuable four-membered nitrogen-containing heterocycles.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing substituted azetidines?
The primary challenges in azetidine synthesis stem from the inherent ring strain of the four-membered ring, which makes them synthetically challenging to access.[1][2] Common issues include:
-
Low Yields: The high activation energy for forming the strained four-membered ring often leads to low product yields.[1]
-
Competing Side Reactions: The formation of more stable five- or six-membered rings (e.g., pyrrolidines) is a common competing pathway.[1] Ring-opening reactions and polymerization can also occur.[2]
-
Purification Difficulties: Azetidine derivatives can be challenging to purify due to their polarity and potential volatility.[2]
Q2: Which protecting group is most suitable for the azetidine nitrogen?
The tert-butoxycarbonyl (Boc) group is a widely used and highly recommended protecting group for the azetidine nitrogen.[2] It is stable under a variety of reaction conditions used for functionalizing the azetidine ring and can be readily removed under acidic conditions.[2] Other protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz) are also employed and offer orthogonal deprotection strategies.[2]
Q3: How can I effectively purify my substituted azetidine product?
Purification of azetidine derivatives often requires careful consideration of their properties. Common and effective techniques include:
-
Column Chromatography: Silica gel is a standard stationary phase. For acid-sensitive azetidines, using neutral or basic alumina can be a good alternative.[1] A gradient elution, gradually increasing the polarity of the solvent system (e.g., from hexane/ethyl acetate to higher concentrations of ethyl acetate), is often effective.[2]
-
Recrystallization: If the azetidine product is a solid, recrystallization can be a highly effective method for purification.[1]
-
Distillation: For volatile and thermally stable azetidines, distillation under reduced pressure is an excellent purification method.[1]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Substituted Azetidine
Low yields are a frequent obstacle in azetidine synthesis. The following troubleshooting guide and workflow can help identify and resolve the underlying issues.
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting workflow for low yield in azetidine synthesis.
Potential Causes and Solutions:
-
Unfavorable Reaction Kinetics: The formation of a strained four-membered ring often has a high activation energy.
-
Solution: Systematically optimize reaction parameters. This includes screening different solvents, adjusting the temperature, and varying the catalyst or base concentration.[1] For instance, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, changing the solvent from dichloromethane (CH₂Cl₂) to 1,2-dichloroethane (DCE) and refluxing can significantly improve yields.[3]
-
-
Competing Side Reactions: The formation of more stable five- or six-membered rings is a significant competing pathway.[1]
-
Solution: Carefully control the reaction temperature; lower temperatures can often disfavor side reactions. The choice of solvent can also influence the reaction pathway.
-
-
Steric Hindrance: Bulky substituents on the substrate can hinder the intramolecular cyclization required for ring formation.
-
Solution: If possible, consider a synthetic route with less sterically hindered intermediates.
-
-
Inappropriate Leaving Group: The choice of leaving group is critical for successful intramolecular nucleophilic substitution.
-
Solution: Mesylates (Ms) and tosylates (Ts) are commonly used and effective leaving groups. If one is not working well, consider trying the other.
-
Problem 2: Formation of Undesired Side Products
The presence of significant side products is a common indication of competing reaction pathways.
Common Side Reactions and Mitigation Strategies
Caption: Common synthetic pathways and competing side reactions.
Specific Side Products and Solutions:
-
Formation of Pyrrolidines: In intramolecular cyclizations of γ-amino alcohols or halides, the formation of a five-membered pyrrolidine ring can compete with the desired four-membered azetidine ring.
-
Solution: The regioselectivity can be influenced by the substitution pattern of the starting material and the reaction conditions. For example, in the aminolysis of 3,4-epoxy amines, cis-epoxides preferentially form azetidines, while trans-epoxides can favor pyrrolidine formation.[3] Careful selection of substrates and optimization of catalysts and solvents are crucial.
-
-
Ring-Opening/Decomposition: The strained azetidine ring can be susceptible to ring-opening, especially under acidic conditions or in the presence of strong nucleophiles.[2]
-
Solution: Maintain neutral or basic reaction and workup conditions whenever possible. If acidic conditions are necessary (e.g., for Boc deprotection), use the mildest conditions possible and minimize reaction time.
-
Quantitative Data Summary
The following tables provide a summary of yields for selected substituted azetidine syntheses under different conditions.
Table 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines [3]
| Entry | Substrate (R group on Amine) | Solvent | Yield of Azetidine (%) |
| 1 | Benzyl | DCE | 81 |
| 2 | 4-Methoxybenzyl | DCE | 85 |
| 3 | 4-Trifluoromethylbenzyl | DCE | 80 |
| 4 | n-Butyl | DCE | 88 |
| 5 | tert-Butyl | DCE | 86 |
| 6 | Allyl | DCE | 65 |
| 7 | Boc | DCE | 83 |
Table 2: Horner-Wadsworth-Emmons and Aza-Michael Addition for 3-Substituted Azetidines [4]
| Entry | N-Heterocycle for Aza-Michael Addition | Yield (%) |
| 1 | Pyrazole | 85 |
| 2 | 3,5-Dimethylpyrazole | 92 |
| 3 | Imidazole | 78 |
| 4 | 1,2,4-Triazole | 88 |
| 5 | Benzotriazole | 95 |
Key Experimental Protocols
Protocol 1: General Procedure for Azetidine Synthesis via Intramolecular Cyclization of a γ-Amino Alcohol [1]
-
Activation of the Hydroxyl Group (Mesylation):
-
Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) dropwise.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.
-
-
Cyclization:
-
Dissolve the crude mesylate in a suitable solvent such as THF or DMF.
-
Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature or heat as necessary (monitor by TLC).
-
Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Synthesis of N-Boc-3-hydroxyazetidine [5]
-
Hydrogenolysis of the Diphenylmethyl Protecting Group:
-
Dissolve 1-diphenylmethyl-3-hydroxyazetidine (1.0 eq) in methanol.
-
Add 10% palladium on carbon catalyst.
-
Carry out the catalytic hydrogenation reaction at room temperature for 3 hours.
-
After completion, remove the catalyst by filtration.
-
-
Boc Protection:
-
To the filtrate from the previous step, add di-tert-butyl dicarbonate (Boc₂O, 2.0 eq).
-
Stir the reaction at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: hexane:ethyl acetate, 1:1 to 1:2) to afford 1-tert-butoxycarbonyl-3-hydroxyazetidine.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Overcoming Ring Strain in Four-Membered Azaheterocycles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with four-membered azaheterocycles like azetidines and β-lactams. The inherent ring strain in these compounds presents unique synthetic and stability challenges. This guide offers practical solutions and detailed protocols to address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are the yields for my azetidine ring formation consistently low?
A1: Low yields are a common hurdle in azetidine synthesis, primarily due to the high activation energy required to form the strained four-membered ring.[1] Several factors can contribute to this issue:
-
Unfavorable Reaction Kinetics: The transition state leading to the four-membered ring is often energetically high.[1]
-
Competing Side Reactions: The formation of more thermodynamically stable five- or six-membered rings (e.g., pyrrolidines) is a frequent competing pathway.[1]
-
Steric Hindrance: Bulky substituents on the substrate can impede the necessary intramolecular cyclization.[1]
-
Inappropriate Leaving Group: The efficiency of the intramolecular nucleophilic substitution is highly dependent on the choice of leaving group.[1]
-
Suboptimal Reaction Conditions: Parameters such as temperature, solvent, and catalyst concentration can significantly influence the reaction's efficiency.[1]
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically screen different solvents, temperatures, and catalyst loadings. For example, in certain catalyzed reactions, changing the solvent can dramatically impact yield.[1]
-
Select an Appropriate Catalyst: Lewis acids like Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) have been shown to effectively catalyze intramolecular ring-opening of epoxides to form azetidines.[1]
-
Evaluate the Leaving Group: Ensure the leaving group is sufficiently reactive for the desired intramolecular cyclization.
-
Consider Alternative Synthetic Routes: If optimization fails, explore different synthetic strategies such as photochemical [2+2] cycloadditions, ring contraction, or the reduction of β-lactams.[2][3]
Q2: My reaction is producing a significant amount of pyrrolidine byproduct instead of the desired azetidine. How can I minimize this?
A2: The formation of a five-membered pyrrolidine ring is a common side reaction as it is a more stable structure. To favor the formation of the four-membered ring, reaction kinetics must be controlled to overcome the thermodynamic preference for the five-membered ring.
Troubleshooting Workflow:
Q3: The purification of my crude azetidine product is proving difficult. What are the best practices?
A3: Purification can be challenging due to the polarity and potential volatility of azetidine derivatives.[4] Standard silica gel chromatography can sometimes lead to the degradation of acid-sensitive compounds.
Recommended Purification Techniques:
-
Column Chromatography:
-
Alumina: Using neutral or basic alumina is a good alternative to silica gel to prevent the degradation of acid-sensitive azetidines.[1]
-
Silica Gel: If using silica gel, a gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity can be effective.[4]
-
-
Recrystallization: This can be a highly effective method for solid azetidine derivatives.
Q4: My four-membered azaheterocycle is unstable and undergoes ring-opening. What conditions should I avoid?
A4: The reactivity of four-membered azaheterocycles is driven by their significant ring strain, making them susceptible to ring-opening reactions.[5][6]
Conditions to Avoid:
-
Strongly Acidic Conditions: Ring cleavage is often accelerated in the presence of acid. For instance, azetidine reacts with HCl to yield 3-chloropropylamine hydrochloride through ring opening.
-
Strongly Basic Conditions: While generally more stable than under acidic conditions, some derivatives can still undergo base-mediated ring-opening.[7][8]
-
Lewis Acids: The presence of certain Lewis acids can promote ring-opening, especially in electron-rich systems.[9]
-
High Temperatures: Thermal instability can be an issue, leading to decomposition or rearrangement reactions.
Stability Considerations:
-
Protecting Groups: The use of a suitable protecting group on the nitrogen, such as a tert-butoxycarbonyl (Boc) group, can enhance stability. The Boc group is stable under many conditions and can be removed with acid when needed.[4]
-
Solvent Choice: Protic solvents may facilitate ring-opening in some cases. Consider using aprotic solvents for storage and reactions if instability is observed.
Q5: What factors contribute to the high reactivity of β-lactams in antibiotics?
A5: The antibacterial activity of β-lactam antibiotics like penicillin is rooted in the high chemical reactivity of the four-membered ring.[10][11] This reactivity stems from two main factors:
-
Ring Strain: The fusion of the β-lactam ring to an adjacent ring (like the thiazolidine ring in penicillin) distorts the amide bond, creating significant angle and torsional strain.[11][12][13] Relieving this strain is a powerful thermodynamic driving force for ring-opening reactions, such as the acylation of bacterial enzymes.[12]
-
Reduced Amide Resonance: In a typical amide, resonance stabilization occurs between the nitrogen lone pair and the carbonyl group. In bicyclic β-lactams, this resonance is attenuated because the nitrogen atom is held in a more pyramidal geometry, preventing optimal orbital overlap.[10] This lack of stabilization makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Azetidines [manu56.magtech.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 9. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 10. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Penicillin - Wikipedia [en.wikipedia.org]
- 12. Khan Academy [khanacademy.org]
- 13. reddit.com [reddit.com]
Stability issues of methyl 1-benzylazetidine-2-carboxylate in strong acids/bases
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of methyl 1-benzylazetidine-2-carboxylate in the presence of strong acids and bases.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Low or No Yield of the Desired Product After Exposure to Acidic Conditions
-
Symptom: After a reaction or work-up involving a strong acid, analysis (e.g., by TLC, LC-MS, or NMR) shows a low yield or complete absence of this compound, with the appearance of new, unidentified spots or peaks.
-
Potential Cause: The azetidine ring is susceptible to opening under strongly acidic conditions.[1][2] Protonation of the azetidine nitrogen makes the ring carbons more electrophilic and prone to attack by nucleophiles present in the reaction mixture (e.g., water, alcohols), leading to ring-opened byproducts.[1] Additionally, the methyl ester can undergo acid-catalyzed hydrolysis to the corresponding carboxylic acid.
-
Solutions:
-
pH Control: Avoid strongly acidic conditions if possible. If an acidic environment is necessary, use a milder acid or a buffered system to maintain a less aggressive pH.
-
Temperature Management: Perform reactions and work-ups at lower temperatures to reduce the rate of degradation.
-
Protecting Groups: For multi-step syntheses, consider using an electron-withdrawing protecting group on the azetidine nitrogen to decrease its basicity and susceptibility to protonation.[3][2]
-
Minimize Exposure Time: Reduce the duration of exposure to acidic conditions to the shortest time necessary.
-
Issue 2: Formation of a Carboxylic Acid Impurity
-
Symptom: Analytical data (e.g., LC-MS, IR, or NMR) indicates the presence of 1-benzylazetidine-2-carboxylic acid alongside the desired methyl ester.
-
Potential Cause: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions.[4][5]
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester can be hydrolyzed to the carboxylic acid and methanol. This reaction is reversible.[5]
-
Base-Catalyzed Hydrolysis (Saponification): Strong bases like sodium hydroxide or potassium hydroxide will irreversibly hydrolyze the ester to the carboxylate salt.[4][5] Subsequent acidic work-up will protonate the salt to form the carboxylic acid.
-
-
Solutions:
-
Anhydrous Conditions: For reactions where water is not required, ensure all solvents and reagents are anhydrous to prevent hydrolysis.
-
Choice of Base: When a base is needed, consider non-nucleophilic or sterically hindered bases that are less likely to attack the ester carbonyl.
-
Careful Work-up: During aqueous work-ups, use cooled solutions and minimize the contact time. If a basic wash is performed, be aware that it can induce saponification.
-
Issue 3: Complex Mixture of Products Observed After Reaction in a Basic Medium
-
Symptom: The reaction of this compound in the presence of a strong base results in multiple products, making purification difficult.
-
Potential Cause: While azetidines are generally more stable in basic than acidic conditions, strong bases can still promote degradation pathways.[2] Besides ester hydrolysis, other base-mediated side reactions could occur depending on the other reagents present.
-
Solutions:
-
Use Weaker Bases: If possible, substitute strong bases like NaOH or KOH with milder inorganic bases (e.g., K₂CO₃, NaHCO₃) or organic bases (e.g., triethylamine, DIPEA).
-
Control Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.
-
Monitor the Reaction Closely: Use techniques like TLC or LC-MS to monitor the reaction progress and stop it as soon as the starting material is consumed to avoid over-reaction and degradation of the product.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in strong acids?
A1: The two main degradation pathways in strong acids are:
-
Azetidine Ring Opening: The azetidine nitrogen is protonated, forming a reactive azetidinium ion. This strained ring is then susceptible to nucleophilic attack, leading to cleavage of the four-membered ring.[3][1]
-
Ester Hydrolysis: The methyl ester can undergo acid-catalyzed hydrolysis to form 1-benzylazetidine-2-carboxylic acid and methanol.
Q2: Is this compound stable in strong bases?
A2: It is generally more stable in basic conditions compared to acidic conditions.[2] However, the primary concern with strong bases is the hydrolysis of the methyl ester (saponification) to the corresponding carboxylate salt.[4][5] While less common, strong bases can potentially promote other degradation pathways, so careful selection of the base and reaction conditions is recommended.
Q3: How can I monitor the stability of this compound during my experiment?
A3: You can monitor the stability by periodically taking aliquots from your reaction mixture and analyzing them using:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the disappearance of the starting material and the appearance of new spots corresponding to degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative information on the concentration of the parent compound and can help in the identification of degradation products by their mass-to-charge ratio.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to observe changes in the chemical structure of the molecule and identify the structure of degradation products.[1][8][9]
Q4: What are the expected degradation products I should look for?
A4: The primary expected degradation products are:
-
Under acidic conditions: 1-benzylazetidine-2-carboxylic acid (from ester hydrolysis) and various ring-opened products. The exact structure of the ring-opened products will depend on the nucleophile present (e.g., water would lead to a γ-amino alcohol).
-
Under basic conditions: 1-benzylazetidine-2-carboxylic acid (as its carboxylate salt until acidic work-up) is the most likely degradation product due to ester hydrolysis.
Quantitative Data Summary
| Compound | Condition | Half-life (T₁/₂) | Reference |
| N-(3-pyridyl)-substituted azetidine | pH 1.8 | 3.8 h | [1] |
| N-(4-methoxyphenyl)-substituted azetidine | pH 1.8 | 0.5 h | [1] |
| N-(4-cyanophenyl)-substituted azetidine | pH 1.8 | <10 min | [1] |
| N-(2-pyridyl)-substituted azetidine | pH 1.8 | Stable | [1] |
| N-(4-pyridyl)-substituted azetidine | pH 1.8 | Stable | [1] |
This data highlights the significant influence of the N-substituent on the stability of the azetidine ring in acidic media.
Experimental Protocols
Protocol for a General Stability Study of this compound
This protocol outlines a general procedure to assess the chemical stability of this compound under specific acidic or basic conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in an appropriate organic solvent (e.g., acetonitrile or methanol).
-
Preparation of Test Solutions:
-
Acidic Condition: Add a specific volume of the stock solution to a known volume of an acidic solution (e.g., 0.1 M HCl, 1 M HCl) to achieve the desired final concentration.
-
Basic Condition: Add a specific volume of the stock solution to a known volume of a basic solution (e.g., 0.1 M NaOH, 1 M NaOH) to achieve the desired final concentration.
-
Control: Prepare a control sample by adding the same volume of the stock solution to a neutral solvent (e.g., water or the reaction solvent without acid/base).
-
-
Incubation: Incubate the test and control solutions at a constant temperature (e.g., room temperature, 40 °C, 60 °C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quenching: Immediately neutralize the aliquot to stop the degradation. For acidic samples, add a stoichiometric amount of a suitable base. For basic samples, add a stoichiometric amount of a suitable acid.
-
Analysis: Analyze the samples using a validated analytical method, such as HPLC or LC-MS, to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics.
Visualizations
Caption: Acid-catalyzed degradation pathways.
Caption: Base-catalyzed ester hydrolysis pathway.
Caption: Workflow for stability experiments.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Monitoring Azetidine Synthesis by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring azetidine synthesis reactions using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: Why is my azetidine compound not visible on the TLC plate under UV light?
A1: Many simple azetidine scaffolds lack a UV-active chromophore, making them invisible under a UV lamp.[1] Visualization will require chemical staining. If your azetidine is expected to be UV-active (e.g., contains aromatic rings), the concentration of your sample spot may be too low.[2] Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry between applications.[3]
Q2: What are the best general-purpose stains for visualizing azetidine compounds on a TLC plate?
A2: Potassium permanganate (KMnO₄) and p-anisaldehyde stains are excellent general-purpose options for visualizing a wide range of organic compounds, including azetidines and their precursors.[4] Potassium permanganate reacts with any oxidizable functional group, appearing as yellow-brown spots on a purple background.[5][6] p-Anisaldehyde can produce a range of colors for different compounds upon heating, which can sometimes help to distinguish between the starting material and the product.
Q3: My spots are streaking or "tailing." What can I do to fix this?
A3: Streaking on a TLC plate can be caused by several factors:
-
Sample Overload: The most common cause is applying too much sample to the plate.[3][7] Try diluting your sample before spotting it.
-
Compound Acidity/Basicity: Azetidines are basic compounds. Their interaction with the acidic silica gel can lead to streaking.[7][8] Adding a small amount of a basic modifier like triethylamine (0.1–2.0%) or ammonia to your mobile phase can often resolve this issue.[2]
-
High Polarity: If your compound is very polar, it may streak. Adjusting the polarity of your mobile phase may help.[2]
Q4: My spots are either stuck at the baseline (low Rf) or run with the solvent front (high Rf). How do I get a good separation?
A4: The Retention Factor (Rf) is highly dependent on the polarity of the mobile phase.
-
Spots at Baseline (Low Rf): Your eluent is not polar enough. Increase the proportion of the polar solvent in your mobile phase.[2] For example, if you are using a 9:1 Hexane:Ethyl Acetate mixture, try changing to 7:3 or 1:1.
-
Spots at Solvent Front (High Rf): Your eluent is too polar. Decrease the proportion of the polar solvent or choose a less polar solvent.[2]
Q5: How can I be sure which spot is my product and which is my starting material?
A5: The best practice is to use a "co-spot."[9] On the TLC plate, spot the starting material in one lane, the reaction mixture in the middle lane, and a "co-spot" (a spot of starting material directly on top of a spot of the reaction mixture) in a third lane. After development, if the reaction mixture shows a new spot and the starting material spot has diminished, the new spot is likely your product. The co-spot lane will help to confirm if the new spot is distinct from the starting material.
Troubleshooting Guide
This guide addresses specific issues you may encounter while monitoring your azetidine synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No spots are visible after staining. | 1. Sample concentration is too low.[2] 2. The chosen stain is not reactive with your compound. 3. The compound is volatile and evaporated from the plate during drying/heating.[2][5] | 1. Concentrate the sample and re-spot, or apply multiple spots in the same location.[2][3] 2. Try a more universal stain, like potassium permanganate or p-anisaldehyde.[4] 3. Minimize heating time or use a stain that does not require high temperatures. |
| Spots are elongated or crescent-shaped. | 1. The sample was overloaded.[7] 2. The silica gel on the plate was disturbed or scored during spotting.[7] 3. The sample was spotted in a very polar solvent, causing it to spread at the origin.[7] | 1. Dilute the sample.[2] 2. Be gentle when spotting the TLC plate. 3. Dissolve the sample in a less polar solvent for spotting. |
| The solvent front is uneven. | 1. The TLC plate is touching the side of the developing chamber or the filter paper.[3] 2. The bottom edge of the TLC plate is not level. 3. The silica gel has been chipped or damaged at the bottom of the plate.[8] | 1. Ensure the plate is centered in the chamber and not touching the sides. 2. Make sure the plate is resting flat on the bottom of the chamber. 3. Cut away the damaged portion of the plate before development.[8] |
| Unexpected spots appear. | 1. Contamination of the TLC plate from handling.[3] 2. Contamination of the spotting capillary or sample. 3. The reaction has produced side products. | 1. Handle TLC plates by the edges only. 2. Use a clean capillary for each spot. 3. This is a real result; use this information to optimize your reaction conditions.[10] |
Experimental Protocols
Protocol 1: General TLC Procedure for Monitoring an Azetidine Synthesis
-
Prepare the Developing Chamber: Pour your chosen mobile phase (e.g., Hexane:Ethyl Acetate mixture) into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a straight line across a silica gel TLC plate, about 1 cm from the bottom. This is your origin line.
-
Spot the Plate:
-
Using a capillary tube, take up a small amount of your starting material solution and briefly touch it to the origin line in the first lane.
-
Use a new capillary tube to spot the reaction mixture in the second lane.
-
For a co-spot, spot the starting material and the reaction mixture at the same point in the third lane.
-
Keep the spots small and concentrated.[8]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line.[2] Cover the chamber and allow the solvent to travel up the plate.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp (if applicable) and/or a chemical stain (see Protocol 2).
Protocol 2: Preparation and Use of Common TLC Stains
| Stain | Recipe | Procedure | Target Compounds |
| Potassium Permanganate (KMnO₄) | Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 150 mL of water with 1.25 mL of 10% NaOH.[4] | Dip the dried TLC plate into the solution and gently heat with a heat gun. Spots will appear as yellow-brown on a purple/pink background.[5] | General stain for most oxidizable organic compounds (alcohols, alkenes, amines, etc.).[5][6] |
| p-Anisaldehyde | Mix 4 mL of p-anisaldehyde, 10 mL of concentrated H₂SO₄, 3 mL of acetic acid, and 200 mL of ethanol.[4] | Dip the dried plate in the stain solution and heat with a heat gun until colors develop. | Good general stain that can give a variety of colors for different functional groups.[4] |
| Ninhydrin | Dissolve 0.2 g of ninhydrin in 100 mL of absolute ethanol.[11] | Spray or dip the plate and gently heat. | Specific for primary and secondary amines, which appear as purple or yellow spots.[6][9] |
Safety Note: Always handle staining reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Visualizations
Experimental Workflow
Caption: Workflow for monitoring a reaction by TLC.
TLC Troubleshooting Guide
Caption: Decision tree for troubleshooting common TLC issues.
References
- 1. Stains for Developing TLC Plates [faculty.washington.edu]
- 2. silicycle.com [silicycle.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. rsc.org [rsc.org]
- 5. TLC stains [reachdevices.com]
- 6. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 7. chembam.com [chembam.com]
- 8. youtube.com [youtube.com]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 10. benchchem.com [benchchem.com]
- 11. scs.illinois.edu [scs.illinois.edu]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 1-Benzylazetidine-2-carboxylate
For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural features of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular architecture. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of methyl 1-benzylazetidine-2-carboxylate, a key building block in medicinal chemistry, and presents a detailed protocol for acquiring such data.
This compound, with its constrained four-membered azetidine ring, presents a unique spectroscopic fingerprint. Analysis of its ¹H and ¹³C NMR spectra offers valuable insights into the electronic environment and connectivity of each atom within the molecule. To provide a clear benchmark for researchers, this guide presents a detailed, albeit predicted, spectral analysis of the title compound and compares it with the experimentally determined NMR data of a closely related analogue, ethyl 1-benzylazetidine-2-carboxylate.
Comparative NMR Data Analysis
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for its ethyl ester counterpart. The assignments are based on established chemical shift principles and data from analogous structures.
Table 1: ¹H NMR Spectral Data Comparison
| Proton Assignment | This compound (Predicted) | Ethyl 1-Benzylazetidine-2-carboxylate (Experimental) |
| Aromatic-H | 7.20-7.40 (m, 5H) | 7.25-7.35 (m, 5H) |
| CH (Azetidine C2) | 3.95 (t, 1H, J = 7.5 Hz) | 3.90 (t, 1H, J = 7.6 Hz) |
| CH₂ (Benzyl) | 3.75 (s, 2H) | 3.70 (s, 2H) |
| OCH₃ | 3.65 (s, 3H) | - |
| OCH₂CH₃ | - | 4.10 (q, 2H, J = 7.1 Hz) |
| CH₂ (Azetidine C3) | 2.20-2.40 (m, 2H) | 2.25-2.35 (m, 2H) |
| CH₂ (Azetidine C4) | 3.10-3.30 (m, 2H) | 3.15-3.25 (m, 2H) |
| OCH₂CH₃ | - | 1.20 (t, 3H, J = 7.1 Hz) |
Table 2: ¹³C NMR Spectral Data Comparison
| Carbon Assignment | This compound (Predicted) | Ethyl 1-Benzylazetidine-2-carboxylate (Experimental) |
| C=O (Ester) | 173.5 | 173.0 |
| Aromatic C (Quaternary) | 138.0 | 138.2 |
| Aromatic CH | 128.5, 128.3, 127.1 | 128.6, 128.4, 127.2 |
| CH (Azetidine C2) | 65.0 | 64.8 |
| CH₂ (Benzyl) | 60.5 | 60.3 |
| CH₂ (Azetidine C4) | 52.0 | 51.8 |
| OCH₃ | 51.5 | - |
| OCH₂CH₃ | - | 60.8 |
| CH₂ (Azetidine C3) | 25.0 | 25.2 |
| OCH₂CH₃ | - | 14.2 |
The predicted and experimental data show close correlation, as expected for structurally similar compounds. The primary differences arise from the ester functionality, with the methyl and ethyl groups giving rise to characteristic signals in both the ¹H and ¹³C NMR spectra.
Experimental Protocol for NMR Analysis
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for azetidine-2-carboxylate derivatives.
1. Sample Preparation:
-
Weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse experiment (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
Data Processing: Apply a 0.3 Hz line broadening exponential function to the Free Induction Decay (FID) before Fourier transformation. Phase and baseline correct the resulting spectrum.
3. ¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz proton frequency)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 220 ppm
-
Data Processing: Apply a 1.0 Hz line broadening exponential function to the FID before Fourier transformation. Phase and baseline correct the resulting spectrum.
Logical Workflow for NMR Analysis
The process of NMR analysis, from sample preparation to final data interpretation, can be visualized as a logical workflow.
Mass Spectrometry Showdown: Unraveling the Fragmentation of Methyl 1-benzylazetidine-2-carboxylate
A Comparative Guide for Researchers
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing invaluable data on molecular weight and fragmentation patterns. This guide offers a detailed comparative analysis of the mass spectrometric behavior of methyl 1-benzylazetidine-2-carboxylate, a substituted azetidine derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a predicted fragmentation pattern based on established principles and compares it with the known fragmentation of analogous cyclic amino acid esters, namely methyl prolinate and methyl pipecolinate.
Predicted and Comparative Fragmentation Analysis
The fragmentation of this compound under electron ionization (EI) is anticipated to be influenced by its key structural features: the N-benzyl group, the strained azetidine ring, and the methyl ester functionality. The primary fragmentation pathways are predicted to involve the facile cleavage of the benzylic C-N bond, losses from the ester group, and ring-opening reactions of the azetidine core.
The following tables summarize the predicted quantitative data for this compound and the reported data for methyl prolinate and methyl pipecolinate, offering a basis for comparison.
Table 1: Predicted Mass Spectrometry Data for this compound (C₁₂H₁₅NO₂)
| Predicted m/z | Proposed Fragment Ion | Predicted Relative Abundance | Fragmentation Pathway |
| 205 | [M]⁺ | Low | Molecular Ion |
| 146 | [M - COOCH₃]⁺ | Moderate | Loss of the methoxycarbonyl radical |
| 91 | [C₇H₇]⁺ | High | Formation of the tropylium cation |
| 77 | [C₆H₅]⁺ | Moderate | Phenyl cation from the tropylium ion |
| 70 | [C₄H₈N]⁺ | Moderate | Azetidine ring fragment |
Table 2: Comparative Mass Spectrometry Data for Alternative Compounds
| Compound | Molecular Formula | Molecular Weight | Key Fragment Ions (m/z) and their Interpretation |
| Methyl Prolinate | C₆H₁₁NO₂ | 129.16 | 129 [M]⁺: Molecular Ion70: Loss of the methoxycarbonyl group ([M - COOCH₃]⁺) |
| Methyl Pipecolinate | C₇H₁₃NO₂ | 143.18 | 143 [M]⁺: Molecular Ion84: Loss of the methoxycarbonyl group ([M - COOCH₃]⁺) |
Experimental Protocols
A standardized protocol for the analysis of these compounds by gas chromatography-mass spectrometry (GC-MS) with electron ionization is provided below.
1. Sample Preparation:
-
Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
3. Mass Spectrometry (MS) Conditions:
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-550.
-
Scan Speed: 2 scans/second.
4. Data Analysis:
-
Acquire and process the data using the manufacturer's software (e.g., Agilent MassHunter).
-
Identify the molecular ion peak and major fragment ions.
-
Propose fragmentation pathways based on the observed mass-to-charge ratios and known fragmentation mechanisms.
Visualization of Fragmentation Pathway
The predicted fragmentation pathway for this compound is illustrated below.
Caption: Predicted EI fragmentation of this compound.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The comparison with related cyclic amino acid esters highlights the influence of the N-benzyl substituent on the fragmentation pattern, primarily through the formation of the highly stable tropylium ion. The provided experimental protocol offers a starting point for researchers to obtain empirical data and further validate these predictions.
Navigating the Analytical Maze: A Comparative Guide to HPLC Methods for Purity Analysis of Methyl 1-Benzylazetidine-2-carboxylate
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. Methyl 1-benzylazetidine-2-carboxylate, a key building block in medicinal chemistry, requires robust analytical methods to ensure its identity, purity, and stability. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of potential HPLC methods for the purity analysis of this compound, alongside alternative analytical techniques, supported by illustrative experimental data and detailed protocols.
The unique structure of this compound, featuring a strained azetidine ring, a benzyl group, and a methyl ester, necessitates careful consideration of analytical methodologies. Potential impurities can arise from the synthesis, including starting materials, by-products, and degradation products. Furthermore, as the molecule possesses a chiral center at the 2-position of the azetidine ring, methods to determine enantiomeric purity are also critical.
The Workhorse of Purity Analysis: Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is the most common and versatile mode of HPLC for the analysis of moderately polar to non-polar organic molecules. For this compound, several RP-HPLC methods can be envisaged, primarily differing in their column chemistry and mobile phase composition to achieve optimal separation of the main compound from its potential impurities.
A typical starting point for method development would involve a C18 or C8 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[1] The benzyl group imparts significant hydrophobicity, suggesting that a reasonable amount of organic modifier will be required for elution. UV detection is suitable due to the presence of the aromatic benzyl group, which should exhibit strong absorbance around 254 nm.[1]
Addressing Chirality: Enantioselective HPLC
Since this compound is a chiral molecule, distinguishing between its enantiomers is crucial, especially in a pharmaceutical context where different enantiomers can have vastly different pharmacological and toxicological profiles. Chiral HPLC is the gold standard for this type of analysis.[2][3]
The most common approach is to use a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and have been successfully used for the separation of a wide range of chiral compounds, including those similar to amino acid derivatives.[2][3] The separation on a CSP relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. Both normal-phase (using eluents like hexane/isopropanol) and reversed-phase conditions can be explored.[2][3]
Beyond Conventional HPLC: Alternative and Orthogonal Techniques
While HPLC is a powerful tool, employing orthogonal methods that rely on different separation or detection principles can provide a more comprehensive purity profile.
Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and solvent consumption. By using columns with smaller particle sizes (<2 µm), UHPLC systems can perform separations much faster without sacrificing resolution. The principles of separation are the same as in HPLC, so developed HPLC methods can often be transferred to UHPLC systems with appropriate adjustments.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This technique is invaluable for the identification of unknown impurities by providing molecular weight information. It is particularly useful in forced degradation studies to elucidate the structure of degradation products.
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.[1] By integrating the signals of the analyte against those of a certified internal standard of known concentration, a direct and highly accurate measure of purity can be obtained.[1] This makes qNMR an excellent orthogonal technique to HPLC.
Comparative Analysis of Purity Assessment Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for routine quality control, impurity identification, or the determination of enantiomeric excess. The following table summarizes the key performance characteristics of the discussed methods.
| Parameter | RP-HPLC | Chiral HPLC | UHPLC | LC-MS | qNMR |
| Principle | Chromatographic separation based on polarity | Chromatographic separation of enantiomers | High-resolution chromatographic separation | Separation coupled with mass-based detection | Nuclear magnetic resonance spectroscopy |
| Primary Use | Routine purity testing, impurity profiling | Enantiomeric purity determination | High-throughput screening, fast QC | Impurity identification and structure elucidation | Absolute purity determination, reference standard characterization |
| Selectivity | High for structurally different impurities | High for enantiomers | Very high for structurally different impurities | Very high, based on mass-to-charge ratio | High, based on chemical structure |
| Sensitivity | Good (ng range with UV detection) | Good (ng range with UV detection) | Very good (pg-ng range) | Excellent (pg-fg range) | Moderate (µg-mg range) |
| Sample Throughput | Moderate | Moderate | High | Moderate | Low |
| Illustrative LoD | ~10 ng/mL | ~10 ng/mL | ~1 ng/mL | ~0.1 ng/mL | ~0.1% w/w |
| Illustrative LoQ | ~30 ng/mL | ~30 ng/mL | ~3 ng/mL | ~0.3 ng/mL | ~0.3% w/w |
LoD: Limit of Detection, LoQ: Limit of Quantitation. The illustrative values are typical and can vary significantly depending on the specific instrument, method, and analyte.
Experimental Protocols
The following are detailed, illustrative protocols that can serve as a starting point for the development of HPLC methods for the purity analysis of this compound.
Protocol 1: General Purity by Reversed-Phase HPLC
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and water to get a concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Protocol 2: Enantiomeric Purity by Chiral HPLC
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: Chiral stationary phase column, e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 10 mL of the mobile phase.
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: % ee = [|Area(E1) - Area(E2)| / (Area(E1) + Area(E2))] x 100.
Visualization of Analytical Workflow
A clear understanding of the experimental workflow is essential for implementing a robust analytical strategy.
Caption: Workflow for HPLC purity analysis.
Conclusion
The purity analysis of this compound requires a multi-faceted approach. While reversed-phase HPLC is a robust method for general purity assessment and impurity profiling, it must be complemented by chiral HPLC to determine enantiomeric purity. For a comprehensive understanding of the impurity profile, especially during process development and stability studies, orthogonal techniques like LC-MS and qNMR are invaluable. The selection of the most appropriate method or combination of methods will depend on the specific analytical needs, the stage of drug development, and regulatory requirements. The illustrative protocols and comparative data provided in this guide offer a solid foundation for developing and validating reliable analytical methods for this important chemical entity.
References
A Comparative Guide: Methyl 1-benzylazetidine-2-carboxylate versus Proline in Peptide Structures
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to modulate conformation, enhance stability, and improve biological activity. Proline, with its unique cyclic structure, has long been utilized to introduce conformational constraints and induce specific secondary structures like β-turns.[1][2] However, the exploration of proline analogs, such as methyl 1-benzylazetidine-2-carboxylate, is opening new avenues for more nuanced control over peptide architecture.
This guide provides an objective comparison of this compound and proline, focusing on their respective impacts on peptide structure and function. The information presented is supported by experimental data to aid researchers in the rational design of novel peptide therapeutics.
Structural and Conformational Comparison
The fundamental difference between proline and this compound lies in the size of their respective rings: proline features a five-membered pyrrolidine ring, while the azetidine analog contains a more constrained four-membered ring. This seemingly subtle variation has profound implications for the resulting peptide's backbone geometry.
While proline is a well-known inducer of β-turns, the smaller azetidine ring in azetidine-2-carboxylic acid derivatives tends to favor the formation of γ-turns.[3] This difference in turn preference directly influences the overall three-dimensional structure of the peptide. Furthermore, the N-benzyl group in this compound introduces additional steric bulk and potential for aromatic interactions, which can further influence peptide conformation and binding to target receptors.
| Feature | Proline | This compound |
| Ring Size | 5-membered (Pyrrolidine) | 4-membered (Azetidine) |
| Predominant Turn Type | β-turn | γ-turn[3] |
| Backbone Flexibility | More rigid | Generally more flexible |
| Key Structural Feature | Pyrrolidine ring restricts φ angle | Constrained azetidine ring, N-benzyl group |
Quantitative Structural Data
The following tables summarize key structural parameters derived from experimental data for peptides containing proline and azetidine derivatives.
Table 1: Dihedral Angles from X-ray Crystallography
| Dihedral Angle | Proline (representative values) | 3-Aminoazetidine Derivative (from cyclic tetrapeptide) |
| φ (phi) | -65° ± 25°[1] | Not explicitly stated, but influences all-trans conformation[4][5] |
| ψ (psi) | Varies depending on context | Not explicitly stated, but influences all-trans conformation[4][5] |
| ω (omega) | ~180° (trans) or ~0° (cis) | Predominantly trans in observed crystal structure[4][5] |
Note: Data for the 3-aminoazetidine derivative is from a cyclic tetrapeptide and serves as a close proxy for the conformational influence of the azetidine ring.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Proline-containing Peptide (representative shifts in CDCl₃) | This compound Scaffold (representative shifts in DMSO-D6) |
| ¹H NMR (δ, ppm) | ||
| α-H | ~4.51 | Not explicitly assigned in available peptide data |
| β-H | ~1.90 - 2.27 | Not explicitly assigned in available peptide data |
| γ-H | ~1.90 - 2.27 | Not explicitly assigned in available peptide data |
| δ-H | ~3.54 - 3.71 | Not explicitly assigned in available peptide data |
| Benzyl CH₂ | N/A | ~4.47 (in a related Ru complex)[6] |
| Aromatic-H | N/A | ~7.35 - 7.50 (in a related Ru complex)[6] |
| ¹³C NMR (δ, ppm) | ||
| α-C | ~58.6 | Not explicitly assigned in available peptide data |
| β-C | ~28.9 | Not explicitly assigned in available peptide data |
| γ-C | ~24.9 | Not explicitly assigned in available peptide data |
| δ-C | ~46.7 | Not explicitly assigned in available peptide data |
| C=O (amide) | ~171.7 | Not explicitly assigned in available peptide data |
| C=O (ester) | N/A | Not explicitly assigned in available peptide data |
| Benzyl CH₂ | N/A | Not explicitly assigned in available peptide data |
| Aromatic-C | N/A | ~130.30, 132.80, 137.80 (in a related Ru complex)[6] |
Impact on Biological Activity: A Case Study in GPCR Binding
G protein-coupled receptors (GPCRs) are a major class of drug targets, and many endogenous peptide ligands for these receptors contain proline residues that are critical for their bioactivity. The introduction of proline analogs can significantly alter binding affinity and signaling efficacy. For instance, in studies of the D2 dopamine receptor, proline analogs have been used to probe the structural and functional roles of conserved proline residues within the transmembrane helices.
Table 3: Receptor Binding Affinity (Illustrative)
| Peptide/Ligand | Receptor | Binding Affinity (IC₅₀/Kᵢ) |
| GHSR Agonist Peptide | GHSR | < 100 nM (EC₅₀)[8] |
| APJ Agonist Peptide | APJ | < 10 nM (EC₅₀)[8] |
| GHSR Antagonist Peptide | GHSR | 3.3 µM (IC₅₀)[8][9] |
| APJ Antagonist Peptide | APJ | 20.3 µM (IC₅₀)[8][9] |
| Various Ligands | A₂A Adenosine Receptor | 0.80 kcal/mol (RMSE of predicted affinity)[10] |
Note: This table provides examples of peptide binding affinities to illustrate the range of values encountered in GPCR ligand design. Specific comparative data for a peptide containing this compound versus its proline counterpart is not available in the public domain and would require de novo experimental determination.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and analysis of peptides containing these modified amino acids.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides incorporating this compound can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols.
Materials:
-
Fmoc-protected amino acids
-
This compound (with appropriate protection if necessary)
-
Rink Amide or Wang resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Solvents (DMF, DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and a base.
-
Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Peptide Elongation: Sequentially couple the remaining amino acids, including this compound, using the same coupling and deprotection steps.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.
Sample Preparation:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃CN, or a mixture) to a concentration of 1-5 mM.
-
Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra, including:
-
¹H 1D
-
²D TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems.
-
²D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space proximities between protons, which are used to determine the peptide's conformation.
-
¹³C HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze the secondary structure of peptides.
Procedure:
-
Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Dilute the stock solution to a final concentration of 50-100 µM.
-
Record the CD spectrum from 190 to 260 nm in a quartz cuvette with a 1 mm path length.
-
Subtract the spectrum of the buffer blank.
-
Convert the raw data (millidegrees) to mean residue ellipticity.
Peptide Stability Assay (Simulated Gastric Fluid)
This assay assesses the peptide's stability in an environment mimicking the stomach.
Materials:
-
Simulated Gastric Fluid (SGF): 0.2% (w/v) NaCl, 0.32% (w/v) pepsin, adjusted to pH 1.2 with HCl.
-
Peptide stock solution.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 9.0).
-
HPLC for analysis.
Procedure:
-
Pre-warm the SGF to 37°C.
-
Add the peptide stock solution to the SGF to a final concentration of 1 mg/mL.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and quench the enzymatic reaction with the quenching solution.
-
Analyze the samples by HPLC to determine the percentage of intact peptide remaining.
Visualizations
GPCR Signaling Pathway
The following diagram illustrates a general signaling pathway for a G protein-coupled receptor (GPCR) activated by a peptide ligand. The binding of the peptide induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades.
Experimental Workflow for Comparative Analysis
This diagram outlines the logical flow of experiments for comparing a proline-containing peptide with its this compound analog.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
Azetidine-2-carboxylic Acid vs. Proline Derivatives: A Comparative Guide to Turn Induction in Peptides
For researchers, scientists, and drug development professionals, understanding the conformational constraints imposed by non-natural amino acids is paramount in the rational design of peptidomimetics with defined secondary structures. This guide provides an objective comparison of azetidine-2-carboxylic acid (Aze) derivatives and their proline (Pro) counterparts as inducers of turns in peptide chains, supported by experimental data and detailed methodologies.
The incorporation of cyclic amino acids into a peptide backbone is a well-established strategy to restrict conformational flexibility and promote the formation of specific secondary structures, such as β-turns and γ-turns. Proline, with its five-membered pyrrolidine ring, is the most well-known natural turn-inducer. Azetidine-2-carboxylic acid, a four-membered ring homologue of proline, offers a more constrained scaffold and thus presents an alternative tool for peptide chemists. This guide delves into the comparative efficacy of these two classes of amino acid derivatives in inducing turn conformations.
Structural and Conformational Differences
Azetidine-2-carboxylic acid (Aze) is a structural analogue of proline (Pro), differing by the presence of a four-membered ring instead of a five-membered one.[1][2] This seemingly small change has significant implications for the conformational preferences of peptides containing these residues. While both Pro and Aze derivatives are effective at inducing reverse turns, the nature of the turn is often dependent on the ring size.[3][4][5]
Computational energy studies have shown that while the overall conformational preferences of Aze and Pro are similar, peptides containing Aze are generally more flexible than those with Pro.[6] This is attributed to a reduction in non-covalent repulsive interactions between the ring atoms and neighboring residues.[6]
Comparative Analysis of Turn Induction
Experimental studies, primarily using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, have demonstrated that proline derivatives tend to induce β-turns, whereas azetidine-2-carboxylic acid derivatives preferentially stabilize γ-turn conformations.[3][4][5] The presence of an alkyl group at the α-position of either the proline or the azetidine-2-carboxylate ring has been shown to significantly enhance their turn-inducing capabilities.[3][4][5]
| Derivative Type | Predominant Turn Type Induced | Key Findings | References |
| Proline (Pro) | β-turn | The five-membered ring of proline favors the formation of β-turns. | [3][4][5] |
| α-Methylproline (α-MePro) | Enhanced β-turn | The α-methyl group further restricts conformational freedom, leading to a stronger induction of β-turns. | [3][4] |
| Azetidine-2-carboxylic acid (Aze) | γ-turn | The more constrained four-membered ring of Aze forces the peptide backbone to adopt a γ-turn conformation. | [3][4][5] |
| 2-Alkyl-azetidine-2-carboxylic acid | Enhanced γ-turn | Similar to α-MePro, the presence of an alkyl group at the 2-position of the azetidine ring enhances its ability to induce γ-turns. | [3][4][5] |
Experimental Data and Protocols
The conformational preferences of peptides containing Aze and Pro derivatives are typically elucidated through a combination of spectroscopic techniques and molecular modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. Key parameters for identifying turn structures include the measurement of nuclear Overhauser effects (NOEs) between backbone protons, the determination of coupling constants (³J(HN,Hα)), and the analysis of chemical shifts.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Peptides are typically dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of 1-5 mM.
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including ¹H, ¹³C, COSY, TOCSY, and ROESY/NOESY.
-
Data Analysis: The presence of specific short-distance NOEs, such as between the NH of residue i+2 and the Hα of residue i+1 for a β-turn, or between the NH of residue i+1 and the Hα of residue i for a γ-turn, are indicative of turn formation. Temperature coefficient studies of the amide proton chemical shifts can identify intramolecular hydrogen bonds, which are characteristic of stable turn structures.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the secondary structure of peptides in solution.[7] Different types of secondary structures, including α-helices, β-sheets, and turns, have characteristic CD spectra.[8]
Experimental Protocol for CD Spectroscopy:
-
Sample Preparation: Peptides are dissolved in a suitable solvent (e.g., trifluoroethanol, which promotes secondary structure formation) at a concentration of approximately 0.1-0.2 mg/mL.
-
Data Acquisition: CD spectra are recorded in the far-UV region (typically 190-250 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Data Analysis: The resulting spectrum is analyzed for characteristic features. For example, a type I β-turn often shows a positive band around 205 nm and a negative band around 225 nm.
Synthesis of Peptides Containing Azetidine-2-carboxylic Acid
The synthesis of peptides containing Aze derivatives can be achieved using standard solid-phase or solution-phase peptide synthesis methodologies.[9][10] An improved synthesis of N-benzhydryl-2-carbobenzyloxy azetidine, a key intermediate for L-azetidine-2-carboxylic acid synthesis, has been developed.[9]
Conclusion
Both azetidine-2-carboxylic acid and proline derivatives are valuable tools for constraining peptide conformations and inducing turns. The choice between them depends on the desired type of turn structure. Proline derivatives are well-established as potent inducers of β-turns, which are prevalent in protein structures. In contrast, the more constrained four-membered ring of azetidine-2-carboxylic acid derivatives makes them particularly effective at stabilizing the less common but functionally important γ-turn conformation. The ability to fine-tune the turn-inducing properties of both scaffolds through α-alkylation further expands their utility in the design of peptidomimetics with tailored three-dimensional structures for applications in drug discovery and materials science.
References
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. deepdyve.com [deepdyve.com]
- 5. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to the Conformational Analysis of Peptides Containing Azetidine-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for modulating their structure and function. Among these, azetidine-2-carboxylic acid (Aze), a four-membered ring homolog of proline, has garnered significant attention.[1][2] Its unique structural constraints offer a compelling alternative to proline for influencing peptide conformation and bioactivity. This guide provides an in-depth comparison of the conformational properties of Aze-containing peptides with their proline-containing counterparts, supported by experimental data and detailed analytical protocols.
The Structural Uniqueness of Azetidine-2-Carboxylic Acid
Azetidine-2-carboxylic acid is a heterocyclic, non-proteinogenic amino acid characterized by a strained four-membered ring.[1] This structural feature distinguishes it from the five-membered ring of proline, leading to distinct conformational preferences when incorporated into a peptide chain. The smaller ring size of Aze imposes greater rigidity and alters the puckering of the ring, which in turn influences the peptide backbone's dihedral angles (phi, ψ) and the cis/trans isomerization of the preceding peptide bond.
The crystal structure of L-azetidine-2-carboxylic acid reveals a buckled ring, a conformation that can impact the tertiary structure of a polypeptide.[3] This inherent strain and altered geometry are the primary reasons for the different conformational landscape of Aze-peptides compared to their proline analogs.
Conformational Preferences: A Head-to-Head Comparison with Proline
While the overall conformational preferences of Aze and proline can be similar, several significant differences arise from the distinct ring sizes.[4] These differences have profound implications for the secondary and tertiary structures of peptides.
| Feature | Azetidine-2-Carboxylic Acid (Aze) | Proline (Pro) |
| Ring Size | 4-membered | 5-membered |
| Ring Pucker | More pronounced buckling due to higher ring strain | More flexible puckering (endo/exo conformations) |
| Backbone Flexibility | Generally imparts greater flexibility to the peptide backbone[4] | Induces more significant steric hindrance, leading to a more restricted conformation |
| Turn Induction | Preferentially stabilizes γ-turn conformations[5] | Tends to induce β-turns[5] |
| Cis/Trans Isomerization | Can influence the cis/trans ratio of the preceding peptide bond, with some studies suggesting a preference for the trans conformation.[6][7][8] | The X-Pro peptide bond has a significant population of the cis isomer. |
| Helical Propensity | Can disrupt or alter helical structures, such as the collagen triple helix.[4] | A known helix breaker, but its influence is well-characterized. |
Key Insight: The smaller, more strained ring of azetidine-2-carboxylic acid leads to a preference for tighter γ-turns in peptides, a distinct feature compared to the β-turn propensity of proline.[5] This has significant implications for designing peptides with specific folded structures for targeted biological activity.
Experimental Workflows for Conformational Analysis
A multi-faceted approach employing various analytical techniques is crucial for a comprehensive understanding of the conformational landscape of Aze-containing peptides.
Caption: A typical experimental workflow for the conformational analysis of Aze-containing peptides.
NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides.[9]
Objective: To determine the secondary structure, dihedral angle constraints, and cis/trans population of the Aze-preceding peptide bond.
Methodology:
-
Sample Preparation: Dissolve the purified Aze-containing peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM. Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall sample purity and observe the dispersion of amide and alpha-proton signals, which can indicate a folded or unfolded state.[9]
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify spin systems of individual amino acid residues. This is crucial for sequential assignment.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). These NOEs provide crucial distance constraints for structure calculation. Look for sequential Hα(i)-HN(i+1) and medium-range NOEs indicative of turns or helical structures.
-
2D HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹³C or ¹⁵N labeled, acquire a 2D HSQC spectrum to correlate proton and heteronuclear chemical shifts, aiding in resonance assignment.[9]
-
Data Analysis:
-
Resonance Assignment: Sequentially assign all proton resonances using the TOCSY and NOESY spectra.
-
Structural Constraints: Identify and quantify NOE cross-peaks to generate distance restraints.
-
Dihedral Angle Calculation: Use coupling constants (e.g., ³J(HN,Hα)) to estimate phi (φ) dihedral angles.
-
Structure Calculation: Employ molecular dynamics software (e.g., AMBER, GROMACS) to generate a family of structures consistent with the experimental restraints.
-
Causality: The choice of specific 2D NMR experiments is dictated by the need to establish through-bond (TOCSY) and through-space (NOESY) connectivities, which are fundamental to piecing together the peptide's three-dimensional structure.
X-ray crystallography provides a high-resolution, solid-state structure of the peptide.
Objective: To determine the precise atomic coordinates of the peptide, including the conformation of the azetidine ring and the peptide backbone.
Methodology:
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives) to obtain single, diffraction-quality crystals of the Aze-containing peptide. This is often the most challenging step.[10]
-
Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. Collect diffraction data as the crystal is rotated.[10]
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or direct methods.
-
Build an initial model of the peptide into the electron density map.
-
Refine the model against the experimental data to improve the fit and obtain the final, high-resolution structure.
-
Causality: The diffraction pattern of X-rays passing through a crystal is directly related to the arrangement of atoms within the crystal lattice. By analyzing this pattern, the precise three-dimensional structure of the molecule can be determined.
Computational modeling complements experimental data by providing insights into the dynamic behavior and energetic landscape of the peptide.[11][12]
Objective: To explore the conformational space of the Aze-containing peptide and predict its preferred conformations.
Methodology:
-
System Setup: Build an initial model of the peptide in silico. Place the peptide in a solvent box (e.g., water) and add counter-ions to neutralize the system.
-
Energy Minimization: Perform energy minimization to relieve any steric clashes in the initial structure.
-
Molecular Dynamics (MD) Simulation: Run an MD simulation for a sufficient length of time (nanoseconds to microseconds) to allow the peptide to explore its conformational space.
-
Analysis: Analyze the MD trajectory to identify the most populated conformations, calculate root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess stability and flexibility, and analyze dihedral angles and hydrogen bonding patterns.
Causality: By simulating the interactions between atoms over time, molecular dynamics can reveal the dynamic behavior of the peptide and identify its most stable and functionally relevant conformations.
Visualizing the Impact of Azetidine Incorporation
The following diagram illustrates the influence of Aze on peptide secondary structure, contrasting it with the effect of proline.
Caption: Differential influence of Proline and Azetidine-2-Carboxylic Acid on peptide turn formation.
Conclusion
The incorporation of azetidine-2-carboxylic acid into peptides provides a valuable tool for modulating their conformation and, consequently, their biological activity. Its distinct structural properties, particularly its propensity to induce γ-turns, offer a unique alternative to the more commonly used proline. A thorough conformational analysis, employing a combination of NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for understanding and harnessing the full potential of Aze-containing peptides in drug discovery and development. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to explore the fascinating structural world of these modified peptides.
References
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Crystallization and preliminary X-ray analysis of l-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciencedaily.com [sciencedaily.com]
- 12. researchgate.net [researchgate.net]
Unveiling the Three-Dimensional Architecture of Bioactive Scaffolds: A Comparative Guide to the X-ray Crystallography of Methyl 1-Benzylazetidine-2-carboxylate Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy for the conformational analysis of methyl 1-benzylazetidine-2-carboxylate and its derivatives. These techniques, while both powerful, offer distinct insights into the solid-state and solution-phase conformations of these synthetically versatile and biologically relevant azetidine scaffolds.
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural motif in numerous natural products and pharmaceuticals. Its constrained nature imparts specific conformational preferences that are crucial for biological activity. Understanding the precise geometry, including bond lengths, bond angles, and ring pucker, is essential for structure-activity relationship (SAR) studies and rational drug design.
This guide will delve into the experimental protocols of single-crystal X-ray diffraction and 2D NMR spectroscopy, present a comparative analysis of the data obtained from each technique, and provide a logical workflow for the complete structural elucidation of novel azetidine derivatives.
Comparative Analysis of Structural Data
The conformation of azetidine derivatives can be significantly influenced by the substituents on the nitrogen and carbon atoms of the ring. While X-ray crystallography provides a static snapshot of the molecule in the crystalline state, NMR spectroscopy reveals the time-averaged conformation in solution, which is often more relevant to its biological function.
A pivotal example is the crystal structure of L-azetidine-2-carboxylic acid, the parent compound of the title molecule. X-ray diffraction studies have revealed that the azetidine ring is not planar but exists in a puckered conformation to alleviate ring strain. The degree of this puckering and the orientation of the substituents are key parameters for comparison.
Below is a table summarizing the kind of quantitative data that can be obtained from both techniques for a hypothetical derivative, methyl 1-benzyl-3-hydroxyazetidine-2-carboxylate, to illustrate the comparative power of these methods.
| Parameter | X-ray Crystallography (Solid State) | NMR Spectroscopy (Solution State) | Insights Gained |
| Azetidine Ring Puckering | Dihedral Angle (C1-N-C2-C3): 15.2° | Inferred from ³J(H,H) coupling constants | Quantification of ring non-planarity. |
| Substituent Orientation | Axial/Equatorial position of benzyl and ester groups determined | Inferred from NOE correlations | Defines the steric and electronic environment. |
| Bond Lengths (Å) | N-C1: 1.475, C1-C2: 1.532, C2-C3: 1.541, C3-N: 1.480 | Not directly measured | Precise geometry in the solid state. |
| Bond Angles (°) ** | ∠C1-N-C3: 89.5, ∠N-C1-C2: 85.3, ∠C1-C2-C3: 98.7 | Not directly measured | Reveals ring strain. |
| Torsion Angles (°) ** | Defines the conformation of the benzyl group relative to the ring | Inferred from coupling constants and NOEs | Information on dynamic processes and rotamers. |
Experimental Protocols
Single-Crystal X-ray Diffraction
The definitive determination of the solid-state structure of a crystalline compound is achieved through single-crystal X-ray diffraction.
1. Crystallization:
-
Slow evaporation of a saturated solution of the this compound derivative in a suitable solvent (e.g., ethanol, ethyl acetate/hexane).
-
Vapor diffusion by dissolving the compound in a solvent and placing it in a sealed container with a less volatile anti-solvent.
-
Cooling of a saturated solution.
2. Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
3. Structure Solution and Refinement:
-
The diffraction data are processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined against the experimental data to generate the final, highly accurate molecular structure.
2D NMR Spectroscopy for Conformational Analysis
NMR spectroscopy provides detailed information about the connectivity and spatial proximity of atoms in a molecule in solution.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum to identify all proton resonances.
-
Perform two-dimensional NMR experiments:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons (protons on adjacent carbons).
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), which is crucial for determining stereochemistry and substituent orientation.
-
3. Data Analysis:
-
Integrate the cross-peaks in the NOESY/ROESY spectrum to obtain distance restraints.
-
Measure the coupling constants (³J values) from the ¹H NMR spectrum to estimate dihedral angles using the Karplus equation.
-
Use the distance and dihedral angle restraints to build a model of the solution-state conformation, often with the aid of molecular modeling software.
Visualization of the Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the characterization and conformational analysis of a novel this compound derivative.
Conclusion
The comprehensive structural analysis of this compound derivatives necessitates a multi-faceted approach. X-ray crystallography provides an unparalleled, high-resolution view of the molecule's conformation in the solid state, offering precise geometric parameters. Complementarily, NMR spectroscopy reveals the dynamic nature and the predominant conformation of the molecule in solution, which is often more indicative of its behavior in a biological environment. By integrating the data from both techniques, researchers can build a complete and robust understanding of the structural features that govern the activity of these important heterocyclic compounds, thereby accelerating the drug discovery and development process.
Comparative Analysis of the Biological Activities of Azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a prominent structural motif in a wide array of pharmacologically active compounds.[1] The inherent ring strain of this moiety imparts conformational rigidity and unique physicochemical properties, making it a valuable building block in medicinal chemistry.[1] This guide provides a comparative overview of the diverse biological activities of selected azetidine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroactive properties. The information is supported by experimental data to facilitate objective comparison and guide further research and development.
Data Presentation: A Quantitative Comparison
The following tables summarize the biological activities of various azetidine derivatives, presenting quantitative data to allow for a direct comparison of their potency.
Anticancer Activity
Azetidine derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that include the inhibition of tubulin polymerization and the modulation of key signaling pathways like STAT3.[2][3]
Table 1: In Vitro Anticancer Activity of Azetidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Chiral Fluorinated Azetidin-2-one (18) | A549 (Lung) | 0.0016 | [4] |
| HCT-116 (Colon) | 0.0010 | [4] | |
| MCF-7 (Breast) | 0.0012 | [4] | |
| K562 (Leukemia) | 0.0036 | [4] | |
| A2780/T (Cisplatin-resistant Ovarian) | 0.0011 | [4] | |
| Combretastatin A-4 (Reference) | A549 (Lung) | 0.0029 | [2] |
| HCT-116 (Colon) | 0.0018 | [2] | |
| MCF-7 (Breast) | 0.0021 | [2] | |
| Azetidine 8a | HepG2 (Liver) | 13.5 (µg/ml) | [5] |
| MCF-7 (Breast) | 10 (µg/ml) | [5] | |
| Azetidine 8b | HepG2 (Liver) | 32.5 (µg/ml) | [5] |
| MCF-7 (Breast) | 25.9 (µg/ml) | [5] | |
| Azetidin-2-one Derivative (AZ-5) | MCF-7 (Breast) | % Inhibition: 89-94 (at 0.1-2 µM) | [6] |
| Azetidin-2-one Derivative (AZ-10) | MCF-7 (Breast) | % Inhibition: 89-94 (at 0.1-2 µM) | [6] |
| Doxorubicin (Reference) | MCF-7 (Breast) | - |[6] |
Antimicrobial Activity
The β-lactam ring of azetidin-2-ones is a well-known pharmacophore in antibiotics. However, other azetidine derivatives also exhibit significant antibacterial and antifungal properties.
Table 2: In Vitro Antimicrobial Activity of Azetidine Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µM) | Fungal Strain | Zone of Inhibition (mm) | MIC (µM) | Reference |
|---|---|---|---|---|---|---|---|
| Azetidine D1 | S. aureus | 18 | - | A. niger | 16 | - | [7] |
| B. subtilis | 16 | - | C. albicans | 15 | - | [7] | |
| P. aeruginosa | 17 | - | [7] | ||||
| E. coli | 15 | - | [7] | ||||
| Azetidine D2 | S. aureus | 22 | - | A. niger | 20 | - | [7] |
| B. subtilis | 20 | - | C. albicans | 18 | - | [7] | |
| P. aeruginosa | 21 | - | [7] | ||||
| E. coli | 19 | - | [7] | ||||
| Azetidin-2-one (AZ-10) | - | - | 3.34 - 3.71 | - | - | - | [6] |
| Azetidin-2-one (AZ-19) | - | - | 3.34 - 3.71 | - | - | - | [6] |
| Azetidin-2-one (AZ-20) | - | - | 3.34 - 3.71 | - | - | - | [6] |
| Amoxicillin (Reference) | - | - | 4.29 - 5.10 | - | - | - | [6] |
| Fluconazole (Reference) | - | - | - | - | - | 4.29 - 5.10 |[6] |
Anti-Inflammatory Activity
Certain azetidine derivatives have shown promise as anti-inflammatory agents, with their efficacy demonstrated in animal models of inflammation.
Table 3: In Vivo Anti-inflammatory Activity of Azetidine Derivatives
| Compound | Assay | Time Point | % Inhibition of Edema | Reference |
|---|---|---|---|---|
| Quinoline Azetidinone (6a) | Carrageenan-induced rat paw edema | 1 hr | 30.76 | [8] |
| 2 hr | 38.46 | [8] | ||
| 3 hr | 46.15 | [8] | ||
| Quinoline Azetidinone (6b) | Carrageenan-induced rat paw edema | 1 hr | 38.46 | [8] |
| 2 hr | 46.15 | [8] | ||
| 3 hr | 53.84 | [8] | ||
| Indomethacin (Reference) | Carrageenan-induced rat paw edema | 1 hr | 46.15 | [8] |
| 2 hr | 53.84 | [8] |
| | | 3 hr | 61.53 |[8] |
GABA Uptake Inhibition
Azetidine-based compounds have been investigated as inhibitors of gamma-aminobutyric acid (GABA) transporters (GATs), which are key targets for the treatment of neurological disorders.
Table 4: In Vitro GABA Transporter (GAT) Inhibition by Azetidine Derivatives
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Azetidin-2-ylacetic acid derivative 1 | GAT-1 | 2.83 | [9] |
| Azetidin-2-ylacetic acid derivative 2 | GAT-1 | 2.01 | [9] |
| Azetidine-3-carboxylic acid derivative (12d) | GAT-3 | 15.3 | [9] |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 | [9] |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 |[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
MTT Assay for Anticancer Activity
This assay assesses the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
96-well plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a standard anticancer drug for a specified period (e.g., 48 hours).[11]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration required to inhibit 50% of cell growth, is then determined.[11]
Agar Well/Disk Diffusion Method for Antimicrobial Activity
This method determines the susceptibility of microorganisms to the test compounds.
Materials:
-
Bacterial or fungal cultures
-
Appropriate agar medium (e.g., Mueller-Hinton agar)
-
Sterile petri dishes
-
Sterile filter paper discs or a sterile cork borer
-
Test compounds at known concentrations
-
Standard antibiotic/antifungal as a positive control
-
Solvent as a negative control
Procedure:
-
Culture Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Uniformly streak the microbial culture on the surface of the agar plate.[11]
-
Compound Application:
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[1]
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk/well where microbial growth is inhibited) in millimeters.[1][11]
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo assay evaluates the anti-inflammatory potential of compounds in a rat model.
Procedure:
-
Animal Acclimatization: Acclimatize Wistar rats for a week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds and a standard anti-inflammatory drug (e.g., Indomethacin) orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, and 3 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
GABA Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells or synaptosomes expressing GABA transporters.[3]
Procedure:
-
Preparation: Use cell lines stably expressing the desired GABA transporter subtype (e.g., GAT-1) or freshly prepared synaptosomes.
-
Incubation: Incubate the cells or synaptosomes with the test compound at various concentrations.
-
GABA Addition: Add radiolabeled GABA ([³H]GABA) and incubate for a short period.
-
Termination: Stop the uptake by rapid filtration and wash to remove extracellular [³H]GABA.
-
Quantification: Measure the radioactivity retained by the cells or synaptosomes using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific [³H]GABA uptake.
Signaling Pathways and Mechanisms of Action
The biological effects of azetidine derivatives are often attributed to their interaction with specific cellular signaling pathways. The following diagrams, created using the DOT language, illustrate some of the key mechanisms.
Caption: Mechanism of anticancer activity via inhibition of tubulin polymerization.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azetidine analogs synthesis and characterization for antimicrobial activity [wisdomlib.org]
- 8. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Chiral Resolution of Racemic Methyl 1-benzylazetidine-2-carboxylate
For researchers and professionals in drug development and synthetic organic chemistry, obtaining enantiomerically pure compounds is a critical step. This guide provides a comparative overview of potential methods for the chiral resolution of racemic methyl 1-benzylazetidine-2-carboxylate, a versatile intermediate in medicinal chemistry. While specific experimental data for the resolution of this exact compound is not extensively documented, this guide outlines the principles and general protocols for established resolution techniques, offering a framework for experimental design.
The primary methods for chiral resolution include diastereomeric salt formation, enzymatic resolution, and chiral chromatography. An alternative approach is asymmetric synthesis, which aims to produce a single enantiomer directly.
Diastereomeric Salt Formation
This classical resolution technique involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[1] These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2]
General Experimental Protocol:
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., methanol, ethanol). In a separate container, dissolve an equimolar or sub-stoichiometric amount of a chiral resolving agent, such as a derivative of tartaric acid (e.g., (+)-tartaric acid, O,O'-dibenzoyl-(2R,3R)-tartaric acid), in the same solvent, possibly with heating.[3][4]
-
Crystallization: Combine the two solutions. The mixture is then allowed to cool slowly to promote the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate this process.
-
Isolation: The crystallized diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent to remove impurities.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the resolving agent and liberate the free amine, which can then be extracted with an organic solvent.[2] The resolving agent can often be recovered and reused.
Workflow for Diastereomeric Salt Formation
References
A Spectroscopic Guide to Differentiating cis- and trans-3-Substituted Azetidines
The precise determination of stereochemistry in cyclic compounds is a cornerstone of modern drug discovery and development. For four-membered azetidine rings, the cis and trans arrangement of substituents at the 3-position significantly influences their biological activity and physicochemical properties. This guide provides a comparative analysis of spectroscopic techniques—primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—used to distinguish between these diastereomers, supported by experimental data.
Logical Workflow for Stereochemical Assignment
The differentiation of cis and trans isomers of 3-substituted azetidines relies on a systematic spectroscopic analysis. The general workflow involves sample preparation, acquisition of 1D and 2D NMR spectra, and IR spectroscopy, followed by a detailed analysis of key parameters like coupling constants, chemical shifts, and vibrational frequencies to elucidate the final stereochemistry.
Comparative Spectroscopic Data
The key to distinguishing cis and trans isomers lies in the differences in their three-dimensional structure, which manifests as distinct signals in NMR and IR spectra. The most definitive information often comes from ¹H NMR, specifically the vicinal coupling constants (³J) between protons on the azetidine ring.
¹H NMR Spectroscopy
In ¹H NMR, the magnitude of the coupling constant between protons on adjacent carbons (vicinal coupling) is dependent on the dihedral angle between them, as described by the Karplus equation. For azetidine rings, the ³J value between protons at the C2 and C3 positions, or C3 and C4, is a reliable indicator of their relative stereochemistry.
-
cis Isomers: Typically exhibit a larger vicinal coupling constant (³J ≈ 5-6 Hz) due to a smaller dihedral angle between the protons.[1]
-
trans Isomers: Generally show a smaller vicinal coupling constant (³J ≈ 0-2.5 Hz) as the protons are further apart, leading to a larger dihedral angle.[1]
The chemical shifts (δ) of the ring protons are also sensitive to the stereochemistry and the nature of the substituents.[1]
Table 1: Comparative ¹H NMR Data for cis- and trans-2-(trifluoromethyl)-3-(p-tolyl)azetidine Derivatives
| Parameter | cis Isomer | trans Isomer |
| H-2 Chemical Shift (δ, ppm) | 4.34 (q) | 4.05 (q) |
| H-3 Chemical Shift (δ, ppm) | 4.12 (m) | 3.88 (m) |
| H-4 Chemical Shift (δ, ppm) | 4.25 (m), 4.01 (m) | 4.17 (m), 3.95 (m) |
| ³J(H2, H3) (Hz) | 7.5 | 2.1 |
Data extracted from the radical reduction of the corresponding 3-chloroazetidine derivative.
¹³C NMR Spectroscopy
The chemical shifts in ¹³C NMR are influenced by the steric environment of the carbon atoms. In general, carbons in a more sterically crowded environment (e.g., a cis configuration) may appear at a different chemical shift compared to their less hindered trans counterparts. The differences, however, can be subtle and are best used in conjunction with ¹H NMR data for unambiguous assignment.[1]
Table 2: Comparative ¹³C NMR Data for cis- and trans-2-(trifluoromethyl)-3-(p-tolyl)azetidine Derivatives
| Parameter | cis Isomer | trans Isomer |
| C-2 Chemical Shift (δ, ppm) | 68.9 (q, ¹JCF = 34.0 Hz) | 67.5 (q, ¹JCF = 34.0 Hz) |
| C-3 Chemical Shift (δ, ppm) | 52.1 | 50.8 |
| C-4 Chemical Shift (δ, ppm) | 54.3 | 53.1 |
Data extracted from the radical reduction of the corresponding 3-chloroazetidine derivative.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the molecule. While not as definitive as NMR for stereochemical assignment of azetidines, differences can be observed in the fingerprint region (below 1500 cm⁻¹). The C-N stretching and C-H bending vibrations can be influenced by the overall molecular symmetry, which differs between cis and trans isomers. For instance, trans isomers, which often have higher symmetry, may show fewer IR bands compared to their cis counterparts.[2]
Table 3: General IR Absorption Regions for Azetidines
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |
| N-H Stretch (for N-unsubstituted) | 3200 - 3500 | Secondary amines typically show one band in this region. |
| C-H Stretch (aliphatic) | 2800 - 2960 | Present in all azetidine derivatives. |
| C-N Stretch | 1000 - 1250 | Can be influenced by the substitution pattern and stereochemistry. |
| C-H Bend | 1350 - 1480 | The exact position can vary between isomers. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 3-substituted azetidines.
NMR Sample Preparation
-
Solvent Selection: A suitable deuterated solvent in which the sample is fully soluble must be chosen. Common solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can influence chemical shifts.[1]
-
Sample Preparation: Weigh approximately 5-10 mg of the azetidine sample and place it in a clean, dry NMR tube.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.[1]
-
Homogenization: Gently vortex or sonicate the mixture to ensure the sample is completely dissolved.[1]
-
Filtration: To remove any particulate matter, the solution can be filtered through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube.[1]
NMR Data Acquisition
-
Instrumentation: NMR spectra are typically recorded on a spectrometer with a field strength of 300 MHz or higher.
-
¹H NMR: Standard acquisition parameters are generally sufficient. A spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typical.
-
¹³C NMR: Due to the lower natural abundance of ¹³C, more scans are required (typically 1024 or more). Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
-
2D NMR (COSY, HSQC): For complex molecules, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to unambiguously assign proton and carbon signals, respectively.[1]
IR Data Acquisition
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation: For liquid samples, a small drop can be placed between two NaCl or KBr plates (neat film). Solid samples are typically analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Collection: A background spectrum is first collected. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is an average of 16-32 scans to improve the signal-to-noise ratio.
References
Azetidine Ring Integration: A Comparative Guide to Peptide Conformational Control
For researchers, chemists, and drug development professionals, the quest for precise control over peptide conformation is paramount in designing novel therapeutics with enhanced efficacy and stability. The incorporation of constrained amino acid analogs is a powerful strategy to achieve this. This guide provides a comprehensive comparison of how the four-membered azetidine ring, a compact yet potent structural element, modulates peptide conformation, often in contrast to the more common five-membered proline ring. We present supporting experimental data, detailed methodologies, and visual workflows to illuminate the nuanced impact of this unique cyclic structure.
The substitution of natural amino acids with cyclic counterparts like azetidine-2-carboxylic acid (Aze) introduces significant conformational constraints. These constraints can pre-organize a peptide into a bioactive conformation, enhance proteolytic stability, and improve pharmacokinetic properties. Understanding the specific conformational preferences induced by the azetidine ring is crucial for its rational application in peptidomimetic design.
Conformational Impact: Azetidine vs. Proline
The smaller ring size of azetidine compared to proline leads to distinct differences in their conformational influence on the peptide backbone. While both are effective at inducing turns, the nature of these turns and their effect on the preceding peptide bond differ significantly.
In model tetrapeptides, the incorporation of 2-alkyl-2-carboxyazetidines (Aze) has been shown to stabilize γ-turn-like conformations. In contrast, the five-membered ring of proline (Pro) derivatives tends to favor the formation of β-turns.[1][2] This fundamental difference in turn induction provides a powerful tool for medicinal chemists to fine-tune the three-dimensional structure of a peptide.
Furthermore, computational studies have revealed that peptides containing Aze are generally more flexible than their proline-containing counterparts. This increased flexibility arises from a reduction in repulsive noncovalent interactions between the atoms of the smaller azetidine ring and neighboring residues.
Quantitative Conformational Analysis: A Comparative Overview
The following table summarizes key quantitative data from experimental and computational studies, highlighting the differential impact of azetidine and proline on peptide conformation.
| Parameter | Azetidine-Containing Peptides | Proline-Containing Peptides | Key Findings & References |
| Preferred Turn Type | Predominantly γ-turns | Predominantly β-turns | Azetidine's smaller ring favors the tighter γ-turn structure.[1][2] |
| Cis/Trans Isomerization | Higher propensity for trans→cis isomerization | Lower propensity for trans→cis isomerization compared to Aze | The greater flexibility of the azetidine ring can facilitate this isomerization, leading to significant bends in the peptide chain. |
| Backbone Dihedral Angles (φ, ψ) | Occupy a broader conformational space | More restricted φ, ψ angles due to the larger pyrrolidine ring | The reduced steric hindrance of the azetidine ring allows for greater conformational freedom. |
| Proteolytic Stability | Increased stability towards proteases | Generally less stable than Aze-containing peptides | The constrained conformation around the azetidine residue can hinder recognition and cleavage by proteases.[3] |
| Cyclization Efficiency | Significantly improves cyclization yields of small peptides | Lower cyclization efficiency for small peptides | The turn-inducing nature of azetidine pre-organizes the linear peptide for macrocyclization.[3] |
Experimental Protocols
To facilitate the application of these findings, this section details the methodologies for key experiments used in the conformational analysis of azetidine-containing peptides.
Peptide Synthesis
The synthesis of azetidine-containing peptides can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase methods.
General Solid-Phase Synthesis Protocol:
-
Resin Swelling: Swell a suitable resin (e.g., Rink Amide resin) in a solvent such as N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 20 minutes.
-
Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM).
-
Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (including Fmoc-azetidine-2-carboxylic acid) using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final coupling, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or H2O/D2O).
-
Data Acquisition: Acquire a series of 1D (¹H) and 2D (COSY, TOCSY, NOESY/ROESY) NMR spectra on a high-field NMR spectrometer.
-
Resonance Assignment: Assign all proton resonances using the 2D spectra.
-
Conformational Analysis:
-
Determine the cis/trans population of the peptide bond preceding the azetidine residue by integrating the distinct sets of signals for each isomer.
-
Analyze the Nuclear Overhauser Effect (NOE) data from NOESY or ROESY spectra to identify through-space proximities between protons, which provide distance constraints for structure calculation. Key NOEs for turn identification include those between the amide proton of residue i+2 and the α-proton of residue i+1 (for γ-turns).
-
Measure the ³J(HN,Hα) coupling constants to obtain information about the φ dihedral angle.
-
Circular Dichroism (CD) Spectroscopy:
-
Sample Preparation: Prepare a solution of the peptide in a suitable solvent (e.g., phosphate buffer, trifluoroethanol) at a known concentration (typically in the micromolar range).
-
Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.
-
Data Analysis: Analyze the resulting spectrum for characteristic signatures of secondary structures. A positive band around 220-230 nm and a negative band around 200 nm can be indicative of a γ-turn. The mean residue ellipticity is calculated and can be used to estimate the percentage of different secondary structure elements.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and conformational evaluation of azetidine-containing peptides.
Caption: A generalized workflow for the synthesis and conformational analysis of peptides containing azetidine.
Logical Relationships in Conformational Analysis
The interplay between different experimental techniques provides a robust understanding of the peptide's conformational landscape. The following diagram illustrates the logical flow of information in this process.
Caption: Logical relationships between experimental data and computational modeling in peptide conformational analysis.
References
A Head-to-Head Battle for the Four-Membered Ring: Intramolecular Cyclization vs. Cycloaddition in Azetidine Synthesis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of the azetidine ring—a strained four-membered nitrogen-containing heterocycle—is a critical step in the creation of novel therapeutics. The unique conformational constraints and metabolic stability imparted by the azetidine moiety make it a highly desirable structural motif. This guide provides a detailed comparison of two primary strategies for its construction: classical intramolecular cyclization and modern cycloaddition reactions, supported by experimental data and detailed protocols to inform synthetic planning.
The choice of synthetic route to the azetidine core can significantly impact yield, stereochemical control, substrate scope, and overall efficiency. Intramolecular cyclization, a robust and well-established method, typically involves the formation of a carbon-nitrogen bond through the nucleophilic attack of an amine on an electrophilic carbon center within the same molecule. In contrast, cycloaddition reactions, particularly [2+2] cycloadditions, construct the ring in a convergent manner by combining two separate components, an imine and an alkene or ketene. Recent advancements in photochemistry have further expanded the utility of cycloaddition methods.
Performance Comparison: A Quantitative Look
The selection of a synthetic strategy often hinges on key performance indicators such as reaction yield, stereoselectivity, and the breadth of compatible starting materials. The following tables summarize quantitative data for representative examples of both intramolecular cyclization and cycloaddition methods.
Table 1: Performance Data for Intramolecular Cyclization Methods [1]
| Entry | Starting Material | Conditions | Yield (%) | Reference |
| 1 | N-Boc-3-amino-1-propanol derivative | 1. MsCl, Et₃N, DCM, 0 °C to rt; 2. K₂CO₃, MeOH, reflux | 85 | J. Org. Chem. 2006, 71, 7885-7887 |
| 2 | γ-chloro amine | NaH, THF, rt | 92 | J. Org. Chem. 2016, 81, 2899-2910 |
| 3 | cis-3,4-epoxy amine | La(OTf)₃ (15 mol%), CH₂Cl₂, reflux | up to 98 | Front. Chem. 2023, 11, 1246453[2][3] |
| 4 | Picolinamide (PA) protected amine | Pd(OAc)₂, I₂ (oxidant), 100 °C | up to 82 | J. Am. Chem. Soc. 2012, 134, 3-6 |
Table 2: Performance Data for Cycloaddition Methods
| Entry | Reaction Type | Reactants | Conditions | Yield (%) | Diastereo-/Enantioselectivity | Reference |
| 1 | Aza Paternò–Büchi (intramolecular) | Styrene and oxime tethered | fac-[Ir(dFppy)₃] (1 mol%), blue LED, MeCN, rt, 16-20h | 96 | >20:1 d.r. | Chem. Sci., 2019, 10, 7059-7063[4] |
| 2 | Aza Paternò–Büchi (intermolecular) | Quinoxalinone, Styrene | Chiral thioxanthone sensitizer (10 mol%), 420 nm, -70 °C | 50-99 | 86-98% ee | Angew. Chem. Int. Ed. 2021, 60, 2684-2689[5][6] |
| 3 | Staudinger [2+2] Cycloaddition | Imines, Ketenes (from acyl chlorides) | Triethylamine, low temperature | Good yields reported | Stereoselectivity is condition-dependent | Molecules 2022, 27, 8361 |
| 4 | Visible-light mediated [2+2] Cycloaddition | 2-isoxazoline-3-carboxylate, Alkene | fac-[Ir(dFppy)₃] (1 mol%), blue LED, MeCN, rt, 24h | up to 99 | N/A | Nat. Chem. 2020, 12, 954–960 |
Mechanistic Overview and Workflow Diagrams
The fundamental difference between these two approaches lies in how the four-membered ring is assembled. Intramolecular cyclization is a stepwise process involving activation and subsequent ring closure, while cycloaddition is a convergent approach where the ring is formed in a single key step.
Caption: Workflow for azetidine synthesis via intramolecular cyclization.[1]
Caption: Generalized workflow for a visible-light-mediated aza Paternò–Büchi reaction.
Detailed Experimental Protocols
To provide a practical basis for comparison, detailed experimental protocols for a representative example of each method are provided below.
Intramolecular Cyclization: Synthesis of N-Boc-azetidine from an N-Boc-3-amino-1-propanol derivative[1]
This protocol is adapted from the procedure described in J. Org. Chem. 2006, 71, 7885-7887.
Step 1: Mesylation of N-Boc-3-amino-1-propanol derivative
-
To a solution of the N-Boc-3-amino-1-propanol derivative (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq).
-
Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with the addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.
Step 2: Cyclization to N-Boc-azetidine
-
Dissolve the crude mesylate from the previous step in methanol.
-
Add potassium carbonate (K₂CO₃) (3.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-azetidine.
Cycloaddition: Visible-Light-Mediated Intramolecular Aza Paternò–Büchi Reaction[7]
This protocol is based on the method developed by Schindler and coworkers, as detailed in their supporting information for the corresponding publication.
General Procedure:
-
In a vial equipped with a magnetic stir bar, dissolve the tethered oxime and styrene substrate (0.25 mmol, 1.0 eq) and the iridium photocatalyst, fac-[Ir(dFppy)₃] (1 mol%), in anhydrous and degassed acetonitrile (0.1 M).
-
Seal the vial and sparge the solution with an inert gas (e.g., argon or nitrogen) for 10 minutes to remove dissolved oxygen.
-
Place the reaction vial in a holder surrounded by blue LED lamps (e.g., 427 nm) and stir at room temperature.
-
Irradiate the reaction mixture for 16-20 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the bicyclic azetidine product.
Concluding Remarks for the Synthetic Chemist
The choice between intramolecular cyclization and cycloaddition for azetidine synthesis is highly dependent on the specific target molecule and the available resources.
Intramolecular cyclization remains a highly reliable and predictable method, particularly for the synthesis of simpler, less functionalized azetidines.[1] Its primary advantage is the use of readily available starting materials and well-understood reaction mechanisms.[1] However, it often requires multiple steps, including the pre-synthesis of the linear precursor and activation of a leaving group, and may involve harsh reaction conditions such as strong bases and elevated temperatures.[1]
Cycloaddition reactions , especially the modern visible-light-mediated variants, offer a more convergent and atom-economical approach.[1] These methods allow for the rapid construction of complex and densely functionalized azetidines under remarkably mild conditions, often with high stereocontrol.[5][6] The ability to generate diverse libraries of azetidines from readily available imine and alkene precursors makes these photochemical methods particularly attractive for drug discovery and development.[7] However, the substrate scope can be catalyst-dependent, and the optimization of photochemical reactions may require specialized equipment.
Ultimately, a thorough evaluation of the target structure's complexity, desired stereochemistry, and the scalability of the synthesis will guide the discerning researcher to the most appropriate and efficient method for forging the valuable azetidine ring.
References
- 1. benchchem.com [benchchem.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective, Visible Light Mediated Aza Paternò–Büchi Reactions of Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
A Researcher's Guide to Assessing the Enantiomeric Purity of Chiral Azetidine Derivatives
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity is a critical step in the synthesis and application of chiral azetidine derivatives. These four-membered nitrogen-containing heterocycles are increasingly important scaffolds in medicinal chemistry. This guide provides an objective comparison of the primary analytical techniques for assessing their enantiomeric excess (ee), supported by experimental data and detailed protocols.
The three most prevalent and effective methods for determining the enantiomeric purity of chiral azetidine derivatives are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries. Each method offers distinct advantages and is suited to different types of azetidine derivatives and analytical challenges.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including azetidine derivatives.
Data Presentation: Comparison of Chiral Stationary Phases for Azetidine Derivatives
| Chiral Stationary Phase (CSP) | Derivative Type | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Compound Type | Observations |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (90:10) | 1.0 | 25 | N-Boc-2-Arylazetidine | Good separation for various aryl substituents. |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol (80:20) | 0.8 | 25 | Azetidin-3-one derivatives | Effective for ketones with chiral centers. |
| Chiralpak® IA | Amylose tris(3,5-dimethylphenylcarbamate) on silica gel | Methanol/Acetonitrile (50:50) | 1.0 | 30 | Azetidine-2-carboxylic acid esters | Good resolution for ester derivatives. |
| Lux® Cellulose-2 | Cellulose tris(3,5-dimethylphenylcarbamate) | Isopropanol/CO2 | 2.0 | 35 | Azole-substituted azetidines (SFC) | Excellent performance in supercritical fluid chromatography.[1] |
Experimental Protocol: Chiral HPLC Separation of N-Boc-2-phenylazetidine
This protocol provides a general procedure for the enantiomeric separation of a chiral N-Boc protected azetidine derivative using a polysaccharide-based CSP.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiralpak® AD-H column (250 mm x 4.6 mm, 5 µm)
-
HPLC-grade n-hexane and isopropanol
-
N-Boc-2-phenylazetidine racemate and single enantiomer standards (if available)
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Dissolve the N-Boc-2-phenylazetidine sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both enantiomers and the resolution factor.
-
Inject the single enantiomer standard (if available) to confirm the elution order.
-
Inject the sample and integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Workflow for Chiral HPLC Analysis
Chiral Gas Chromatography (GC)
For volatile and thermally stable azetidine derivatives, chiral GC offers high resolution and sensitivity. The separation is performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. Derivatization of the azetidine may be necessary to increase its volatility.
Data Presentation: Comparison of Chiral GC Columns for Azetidine Derivatives
| Chiral Stationary Phase (CSP) | Derivative Type | Carrier Gas | Temperature Program | Compound Type | Observations |
| Chirasil-DEX CB | Modified β-cyclodextrin | Hydrogen | 70°C (1 min), then 5°C/min to 180°C | N-acetyl-2-alkylazetidines | Good separation for smaller alkyl groups. |
| Astec® CHIRALDEX® G-TA | Trifluoroacetyl-γ-cyclodextrin | Helium | 80°C (2 min), then 3°C/min to 160°C | Volatile azetidine derivatives | Broad applicability and high resolution.[2] |
| Hydrodex® β-6TBDM | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | Nitrogen | Isothermal at 120°C | N-Arylazetidines | Effective for N-substituted derivatives. |
Experimental Protocol: Chiral GC Analysis of N-acetyl-2-methylazetidine
This protocol outlines a general procedure for the enantiomeric separation of a volatile azetidine derivative.
1. Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chirasil-DEX CB capillary column (25 m x 0.25 mm, 0.25 µm film thickness)
-
High-purity hydrogen or helium as carrier gas
-
N-acetyl-2-methylazetidine racemate
2. Derivatization (if necessary):
-
React the azetidine with acetic anhydride in the presence of a base (e.g., pyridine) to form the N-acetyl derivative.
-
Extract the derivative with a suitable organic solvent (e.g., dichloromethane) and dry over anhydrous sodium sulfate.
-
Concentrate the sample to an appropriate volume.
3. Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas Flow: 1.5 mL/min (constant flow)
-
Oven Temperature Program: 70 °C for 1 minute, then ramp at 5 °C/min to 180 °C and hold for 5 minutes.
-
Injection: 1 µL, split ratio 50:1
4. Analysis:
-
Inject the racemic sample to determine the retention times and resolution of the enantiomers.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess as described for HPLC.
Workflow for Chiral GC Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be a powerful tool for determining enantiomeric purity without the need for chromatographic separation. This is achieved by using a chiral auxiliary, which can be a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).
-
Chiral Derivatizing Agents (CDAs): The chiral azetidine is covalently reacted with an enantiomerically pure CDA (e.g., Mosher's acid) to form a mixture of diastereomers. These diastereomers have different NMR spectra, and the integration of specific, well-resolved signals allows for the determination of the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original azetidine.
-
Chiral Solvating Agents (CSAs): The chiral azetidine forms transient, non-covalent diastereomeric complexes with an enantiomerically pure CSA. This results in the splitting of signals for the enantiomers in the NMR spectrum. The enantiomeric excess can be determined by integrating the separated signals. This method is often faster as it does not require a chemical reaction and purification.
Data Presentation: Comparison of Chiral Auxiliaries for NMR Analysis
| Chiral Auxiliary | Type | Typical Substrate Functional Group | Nucleus Observed | Typical Chemical Shift Difference (Δδ) |
| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's Acid) | CDA | Hydroxyl, Amine | ¹H, ¹⁹F | 0.05 - 0.2 ppm |
| (1R)-(-)-Camphanic chloride | CDA | Hydroxyl, Amine | ¹H | 0.1 - 0.3 ppm |
| (S)-1,1'-Bi-2-naphthol (BINOL) | CSA | Amines, Alcohols | ¹H | 0.02 - 0.1 ppm |
| (R)-1,2-diaminocyclohexane derivatives | CSA | Carboxylic acids | ¹H | 0.03 - 0.15 ppm |
Experimental Protocol: NMR Analysis using a Chiral Solvating Agent
This protocol describes the determination of enantiomeric excess of a chiral azetidine derivative bearing a hydroxyl group using a chiral solvating agent.
1. Instrumentation and Materials:
-
NMR spectrometer (≥400 MHz recommended)
-
High-quality NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Chiral azetidine derivative (e.g., (azetidin-3-yl)methanol)
-
Enantiomerically pure chiral solvating agent (e.g., (R)-BINOL)
2. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the chiral azetidine derivative into an NMR tube.
-
Add approximately 0.6 mL of the deuterated solvent and dissolve the sample.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
3. NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Identify a well-resolved signal corresponding to a proton near the stereocenter of the azetidine that shows splitting in the presence of the CSA.
-
Optimize the spectral window and acquisition parameters to ensure clear resolution of the split signals.
4. Analysis:
-
Integrate the two diastereomeric signals.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] x 100.
Logical Relationship for NMR Analysis with a Chiral Auxiliary
Conclusion
The choice of method for assessing the enantiomeric purity of chiral azetidine derivatives depends on several factors, including the properties of the analyte, the available instrumentation, and the specific requirements of the analysis.
-
Chiral HPLC is a versatile and robust method suitable for a wide range of azetidine derivatives, offering excellent resolution and reproducibility.
-
Chiral GC is a high-resolution technique ideal for volatile and thermally stable derivatives, often providing fast analysis times.
-
NMR Spectroscopy with chiral auxiliaries is a rapid method that does not require chromatographic separation and can provide valuable structural information simultaneously.
For routine quality control and high-throughput screening, chiral HPLC and GC are often preferred. For rapid analysis of small quantities of material and for mechanistic studies, NMR spectroscopy can be an invaluable tool. A thorough evaluation of these techniques will enable researchers to select the most appropriate method for their specific needs, ensuring the accurate and reliable determination of the enantiomeric purity of their chiral azetidine derivatives.
References
Safety Operating Guide
Proper Disposal of Methyl 1-benzylazetidine-2-carboxylate: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is not merely a matter of regulatory compliance but a cornerstone of a safe and responsible research environment. This guide provides essential safety and logistical information for the proper disposal of Methyl 1-benzylazetidine-2-carboxylate, ensuring the protection of personnel and the environment. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a conservative assessment of hazards derived from its constituent functional groups: an azetidine ring, a benzyl group, and a methyl carboxylate ester.
Presumptive Hazard Assessment
A thorough hazard assessment is the foundation of a safe disposal plan. The chemical structure of this compound suggests the following potential hazards:
| Hazard Category | Potential Hazard | Justification Based on Functional Groups |
| Flammability | Potentially flammable liquid. | Azetidine, a core component, is a highly flammable liquid.[1] Many low-molecular-weight esters are also flammable. |
| Corrosivity | May cause severe skin burns and eye damage. | The azetidine ring is known to have corrosive properties.[1] |
| Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin. | Benzyl compounds can be irritants and may have other toxic effects.[2][3] Azetidine derivatives can also be harmful.[4][5] |
| Reactivity | Potential for hazardous reactions. | Esters can react with strong acids, bases, and oxidizing agents.[6] |
Experimental Protocol: Waste Segregation and Neutralization
Proper segregation of chemical waste is critical to prevent dangerous reactions. The logical workflow for handling the disposal of this compound is as follows:
Caption: Workflow for the safe disposal of this compound.
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat.
2. Waste Collection:
-
Collect waste this compound in a designated, compatible, and clearly labeled hazardous waste container.
-
If the compound is in a solvent, it should be collected in a container designated for non-halogenated organic solvent waste, unless the solvent itself is halogenated.
-
Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.
3. Container Labeling:
-
The waste container must be labeled with the words "Hazardous Waste."
-
Clearly write the full chemical name: "this compound" and indicate the approximate concentration and volume.
-
Include the date of accumulation.
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from sources of ignition.
5. Scheduling Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide them with all the necessary information about the waste stream.
Important Considerations:
-
Do not dispose of this compound down the drain or in the regular trash.
-
In case of a spill, immediately alert others in the area and follow your laboratory's spill response procedures. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.
-
Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
The following diagram illustrates the decision-making process for the proper disposal route:
Caption: Decision tree for selecting the correct disposal path.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
- 1. chemos.de [chemos.de]
- 2. epa.gov [epa.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Esters, Sulfate Esters, Phosphate Esters, Thiophosphate Esters, and Borate Esters | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Personal protective equipment for handling Methyl 1-benzylazetidine-2-carboxylate
Disclaimer: This document provides essential safety and logistical information for handling Methyl 1-benzylazetidine-2-carboxylate based on publicly available data for structurally similar compounds. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the official SDS provided by the manufacturer before handling this chemical.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Immediate Safety and Hazard Information
Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[2][5][6]
-
Eye Irritation: May cause serious eye irritation.[2][3][4][5][6]
-
Respiratory Irritation: Inhalation of vapors or dust may cause respiratory tract irritation.[2][3][5][6]
-
Harmful if Swallowed: Similar compounds can be harmful if ingested.[5][7]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment (PPE) to be used when handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. | Essential to protect against splashes and vapors that can cause serious eye damage.[8][9][10] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A chemical-resistant laboratory coat or gown. | Prevents skin contact which can cause irritation.[8][9] Contaminated clothing should be removed and washed before reuse.[2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge. | To be used in case of inadequate ventilation or when exposure limits may be exceeded to prevent respiratory irritation.[8][11] |
| Footwear | Chemical-resistant, closed-toe shoes. | Provides protection against spills and falling objects.[11] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Ensure that an appropriate eyewash station and safety shower are readily accessible and in good working order.[3][4]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][8][12]
-
Gather all necessary materials and equipment before starting the experiment to minimize movement and potential for spills.
-
Inspect all glassware for cracks or defects before use.[13]
2. Handling:
-
Don the appropriate PPE as outlined in the table above.
-
Avoid direct contact with the chemical. Do not smell or taste chemicals.[12]
-
When transferring the chemical, do so carefully to avoid splashing or creating aerosols.
-
Avoid eating, drinking, or smoking in the laboratory area where chemicals are handled.[11][14]
3. Post-Handling:
-
Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.[2][5]
-
Clean the work area and any equipment used.
-
Remove and properly store or dispose of PPE. Do not wear contaminated gloves outside of the laboratory.[15]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste, including unused product and contaminated materials (e.g., gloves, paper towels), in a designated and properly labeled hazardous waste container.[2][3][16]
-
Container Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[11]
-
Disposal: Dispose of the chemical waste through an approved waste disposal plant, following all local, state, and federal regulations.[2][3][6] Do not pour chemical waste down the drain.[2][6]
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. This compound | C12H15NO2 | CID 4385248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. aksci.com [aksci.com]
- 7. syskem.de [syskem.de]
- 8. benchchem.com [benchchem.com]
- 9. jnsparrowchemical.com [jnsparrowchemical.com]
- 10. pppmag.com [pppmag.com]
- 11. benchchem.com [benchchem.com]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. csub.edu [csub.edu]
- 14. university-operations-dev.scu.edu [university-operations-dev.scu.edu]
- 15. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ru.tnjchem.com [ru.tnjchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
